molecular formula C8H11ClN2S B12299136 Ethionamide hydrochloride CAS No. 3684-73-9

Ethionamide hydrochloride

Numéro de catalogue: B12299136
Numéro CAS: 3684-73-9
Poids moléculaire: 202.71 g/mol
Clé InChI: YNKSYHUKAKUZAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethionamide hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2S and its molecular weight is 202.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

3684-73-9

Formule moléculaire

C8H11ClN2S

Poids moléculaire

202.71 g/mol

Nom IUPAC

2-ethylpyridine-4-carbothioamide;hydrochloride

InChI

InChI=1S/C8H10N2S.ClH/c1-2-7-5-6(8(9)11)3-4-10-7;/h3-5H,2H2,1H3,(H2,9,11);1H

Clé InChI

YNKSYHUKAKUZAR-UHFFFAOYSA-N

SMILES canonique

CCC1=NC=CC(=C1)C(=S)N.Cl

Origine du produit

United States

Foundational & Exploratory

Ethionamide hydrochloride prodrug activation by EthA monooxygenase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Prodrug Activation of Ethionamide by the EthA Monooxygenase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethionamide (ETH) is a critical second-line thioamide drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, its efficacy is entirely dependent on its bio-activation within Mycobacterium tuberculosis (Mtb). The primary activating enzyme is EthA (Rv3854c), a flavin-dependent Baeyer-Villiger monooxygenase. The expression of this enzyme is tightly regulated by a transcriptional repressor, EthR (Rv3855), which belongs to the TetR/CamR family. Low intrinsic expression of EthA, controlled by EthR, necessitates high clinical doses of ethionamide, often leading to severe side effects and patient non-compliance. Consequently, the EthA/EthR system represents a key therapeutic checkpoint and a target for adjunct therapies aimed at boosting ethionamide's potency. This guide provides a detailed overview of the activation pathway, the regulatory mechanisms, quantitative data on enzyme kinetics and drug susceptibility, and the experimental protocols used to investigate this critical system.

The Biochemical Pathway of Ethionamide Activation

Ethionamide itself is not bactericidal. Its activation is an oxidative process catalyzed by the FAD-containing monooxygenase, EthA, which requires NADPH and O₂ as co-substrates.

  • Initial Oxidation: EthA catalyzes the S-oxidation of the thioamide group of ethionamide, converting it to ethionamide-S-oxide (ETH-SO).[1][2] This is a critical first step in the activation cascade.

  • Formation of Reactive Intermediates: ETH-SO is subsequently oxidized further by EthA.[1] A proposed mechanism suggests that ETH-SO reacts with peroxide in a formal [2+2] cycloaddition to form an unstable dioxetane intermediate.[3] This intermediate decomposes, leading to the formation of highly reactive radical species, such as an iminoyl radical.[3] An earlier hypothesis involving a sulfinic acid intermediate is now considered less likely.[1][3]

  • Target Inhibition: The reactive ethionamide species forms a covalent adduct with the NAD⁺ cofactor.[4] This ETH-NAD adduct is the ultimate active drug form and is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[5] InhA is a vital enzyme in the FAS-II (fatty acid synthase-II) system, which is responsible for the synthesis of mycolic acids, the essential and characteristic lipid components of the mycobacterial cell wall.[5]

  • Cellular Consequence: By inhibiting InhA, the ETH-NAD adduct blocks mycolic acid biosynthesis, compromising the integrity of the cell wall, leading to bacterial death.[5]

It is noteworthy that other enzymes, such as the monooxygenase MymA (Rv3083), have been shown to play a secondary, additive role in ethionamide activation, providing an alternative but less efficient pathway.[6][7]

Genetic Regulation via the EthA/EthR System

The potency of ethionamide is fundamentally limited by the amount of active EthA enzyme present in the cell. The ethA and ethR genes are located adjacent to each other on the Mtb chromosome in a divergent operon, sharing an intergenic promoter region.[8]

  • EthR Repression: EthR functions as a transcriptional repressor.[9] In its native state, EthR forms dimers which then cooperatively assemble into a homo-octamer that binds to a specific, unusually long 55-base-pair operator sequence within the shared ethA-ethR promoter region.[9] This binding physically obstructs the transcriptional machinery, repressing the expression of both ethA and ethR.[8][9]

  • Boosting Activation by Inhibiting EthR: The low basal expression of EthA due to EthR repression is a primary reason for the high minimum inhibitory concentration (MIC) of ethionamide. This has led to the development of "booster" molecules—small-molecule inhibitors that bind to EthR and induce a conformational change that prevents it from binding to its DNA operator.[10][11] This de-represses ethA transcription, increases the concentration of EthA enzyme, enhances ethionamide activation, and dramatically lowers the MIC (i.e., increases potency).[4]

The following diagram illustrates the regulatory and activation pathways.

Ethionamide_Activation_Pathway cluster_regulation Transcriptional Regulation cluster_activation Prodrug Activation & Action EthR_gene ethR gene EthR_protein EthR Repressor EthR_gene->EthR_protein Transcription & Translation EthA_gene ethA gene EthA_protein EthA Monooxygenase EthA_gene->EthA_protein Transcription & Translation DNA_operator ethA-ethR Operator EthR_protein->DNA_operator Binds & Represses ETH Ethionamide (Prodrug) EthA_protein->ETH Catalyzes EthR_inhibitor EthR Inhibitors (e.g., BDM31343) EthR_inhibitor->EthR_protein Inactivates ETH_SO Ethionamide-S-Oxide ETH->ETH_SO Oxidation Reactive_ETH Reactive ETH Species (ETH*) ETH_SO->Reactive_ETH Further Oxidation ETH_NAD ETH-NAD Adduct (Active Drug) Reactive_ETH->ETH_NAD Adduct Formation with NAD+ InhA InhA Enzyme ETH_NAD->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Inhibitor_Workflow start Start: Synthesize/Identify Potential EthR Inhibitor biochem_assay Biochemical Assay: Test inhibitor's ability to disrupt EthR-DNA binding (SPR/EMSA) start->biochem_assay mic_assay Whole-Cell Assay: Determine ETH MIC against Mtb in presence of inhibitor biochem_assay->mic_assay Inhibitor is active in vitro lead_opt Lead Optimization biochem_assay->lead_opt Inactive gene_expression Mechanism Verification: Measure ethA mRNA levels via RT-qPCR mic_assay->gene_expression Inhibitor boosts ETH potency mic_assay->lead_opt No boosting effect gene_expression->lead_opt Mechanism confirmed: ethA is de-repressed gene_expression->lead_opt Off-target effect stop End: Candidate for In Vivo Studies lead_opt->stop

References

Ethionamide hydrochloride inhibition of mycolic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Inhibition of Mycolic Acid Synthesis by Ethionamide Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethionamide (ETH) is a critical second-line thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its bactericidal activity stems from its function as a prodrug that, once activated, specifically inhibits the synthesis of mycolic acids, essential and unique components of the mycobacterial cell wall. This guide provides a detailed examination of the molecular mechanism of this compound, from its activation pathway to the inhibition of its target, the enoyl-acyl carrier protein reductase (InhA). It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the key pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action

Ethionamide is a prodrug, meaning it requires bioactivation within the mycobacterial cell to exert its antimicrobial effect.[1] The mechanism is a multi-step process that ultimately disrupts the Fatty Acid Synthase-II (FAS-II) system, which is responsible for the elongation of long-chain fatty acids that form mycolic acids.[2]

The key steps are:

  • Activation: Ethionamide is activated by the NADPH-specific flavin adenine dinucleotide (FAD)-containing monooxygenase, EthA.[3] The expression of the ethA gene is negatively regulated by a transcriptional repressor, EthR.[2][3]

  • Adduct Formation: The activated form of ethionamide is a reactive species that subsequently reacts with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent ETH-NAD adduct.[2]

  • Target Inhibition: This ETH-NAD adduct specifically binds to and inhibits the enoyl-acyl carrier protein reductase, InhA.[4] InhA is a critical enzyme in the FAS-II cycle, responsible for reducing double bonds during the elongation of fatty acid chains.[2][5]

  • Disruption of Mycolic Acid Synthesis: The inhibition of InhA halts the elongation of the meromycolate chain, a precursor to mycolic acids.[6] This disruption prevents the formation of mature mycolic acids, compromising the integrity of the mycobacterial cell wall, leading to loss of acid-fastness and eventual cell death.[4]

Signaling Pathway: Ethionamide Activation and InhA Inhibition

Ethionamide_Pathway cluster_regulation Gene Regulation cluster_activation Drug Activation cluster_inhibition Target Inhibition EthR EthR (Transcriptional Repressor) ethA_gene ethA gene EthR->ethA_gene represses EthA EthA (Monooxygenase) ethA_gene->EthA expresses ETH_prodrug Ethionamide (Prodrug) Activated_ETH Activated Ethionamide ETH_prodrug->Activated_ETH activated by EthA->ETH_prodrug ETH_NAD_adduct ETH-NAD Adduct Activated_ETH->ETH_NAD_adduct NAD NAD+ NAD->ETH_NAD_adduct InhA InhA (Enoyl-ACP Reductase) ETH_NAD_adduct->InhA inhibits FAS_II FAS-II Pathway InhA->FAS_II required for Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Ethionamide activation by EthA and subsequent inhibition of InhA.

Data Presentation: Quantitative Inhibitory Activity

The efficacy of ethionamide and its activated form has been quantified in various studies. The following tables summarize key inhibitory concentrations against whole cells and the target enzyme, InhA.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ethionamide against M. tuberculosis

Strain / Condition MIC₅₀ (μg/mL) MIC₅₀ (μM) Assay Method Reference
M. tuberculosis H37Rv 1.0 6.0 7H9 Broth [4]
M. tuberculosis Erdman 1.0 6.0 7H9 Broth [4]
M. tuberculosis CDC1551 0.5 3.0 7H9 Broth [4]
M. tuberculosis Clinical Isolates (Range) 2.5 - 5.0 15.0 - 30.1 Sensititre MycoTB [2]
M. tuberculosis (Breakpoint) 80 481.2 L-J Medium (MIC) [1][7]

| M. tuberculosis (Breakpoint) | 40 | 240.6 | L-J Medium (PST) |[1] |

MIC₅₀: Minimum inhibitory concentration required to inhibit 50% of growth. PST: Proportion Sensitivity Testing.

Table 2: InhA Inhibition and Binding Affinity

Parameter Value Condition Reference
IC₅₀ (ETH-NAD Adduct vs. Wild-Type InhA) Markedly Inhibitory Standard Assay [4]
IC₅₀ (ETH-NAD Adduct vs. InhA S94A mutant) 17x higher than Wild-Type Standard Assay [4]
Kᵢ (ETH-NAD Adduct vs. InhA S94A mutant) 30x higher than Wild-Type Standard Assay [4]
Kₘ (NADH for Wild-Type InhA) Not Specified Standard Assay [4]

| Kₘ (NADH for InhA S94A mutant) | 5x higher than Wild-Type | Standard Assay |[4] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Kₘ: Michaelis constant.

Experimental Protocols

Protocol: Mycolic Acid Synthesis Inhibition Assay

This protocol is based on the methodology of assessing the incorporation of a radiolabeled precursor into mycolic acids.[6][8]

Objective: To determine the effect of ethionamide on mycolic acid biosynthesis in whole M. tuberculosis cells.

Materials:

  • M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase.

  • Middlebrook 7H9 broth supplemented with OADC.

  • This compound stock solution.

  • [1,2-¹⁴C]acetic acid (sodium salt).

  • Saponification reagent (15% tetrabutylammonium hydroxide).

  • Acidification reagent (2 M HCl).

  • Extraction solvents: Dichloromethane, Diethyl ether, Methanol.

  • TLC plates (silica gel 60).

  • TLC developing solvent (e.g., petroleum ether:acetone 95:5, v/v).

  • Phosphorimager or autoradiography film.

Procedure:

  • Grow M. tuberculosis in 7H9 broth to an OD₆₀₀ of ~0.6-0.8.

  • Aliquot the culture into separate flasks. Treat experimental flasks with desired concentrations of ethionamide (e.g., 1x, 5x, 10x MIC). Include a drug-free control (DMSO vehicle).

  • Incubate the cultures at 37°C for 6-10 hours.

  • Add [1,2-¹⁴C]acetic acid (e.g., 1 µCi/mL) to each flask and continue incubation for another 8-12 hours.

  • Harvest the cells by centrifugation. Wash the cell pellet with PBS.

  • Extract total lipids from the cell pellet.

  • To isolate mycolic acids, saponify the delipidated cells overnight at 100°C.

  • After cooling, acidify the samples with HCl and extract the fatty acids (including mycolic acids) with diethyl ether.

  • Prepare fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) by treating with diazomethane or another suitable methylating agent.

  • Normalize samples by counts per minute (CPM) or by initial cell density.

  • Spot the extracted MAMEs onto a silica TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate different classes of mycolic acids (alpha-, methoxy-, keto-).

  • Dry the plate and expose it to a phosphor screen or autoradiography film.

  • Analyze the resulting image to quantify the reduction in radiolabel incorporation into mycolic acids in the ethionamide-treated samples compared to the control.

Protocol: Ethionamide Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of ethionamide.

Objective: To determine the minimum concentration of ethionamide that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis inoculum, standardized to a McFarland standard.

  • Middlebrook 7H9 broth with OADC supplement.

  • 96-well microtiter plates.

  • Ethionamide stock solution.

  • Resazurin solution (for viability staining).

Procedure:

  • Prepare serial twofold dilutions of ethionamide in 7H9 broth in a 96-well plate. Typical concentration ranges for testing are 0.06 to 64 µg/mL.

  • Include a positive control well (no drug) and a negative control well (no bacteria).

  • Add the standardized M. tuberculosis inoculum to each well (except the negative control) to a final volume of 200 µL.

  • Seal the plate and incubate at 37°C for 7-14 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Determine the MIC: The MIC is the lowest concentration of ethionamide that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).

Workflow: Investigating Ethionamide's Impact on Mycolic Acid Synthesis

Ethionamide_Workflow start Start: M. tb Culture (Log Phase) treatment Treatment with Ethionamide (Varying Concentrations + Control) start->treatment incubation Incubation (37°C, 6-10h) treatment->incubation radiolabeling Add [14C]-Acetate (Precursor) incubation->radiolabeling incubation2 Further Incubation (37°C, 8-12h) radiolabeling->incubation2 harvest Harvest & Wash Cells incubation2->harvest extraction Lipid Extraction & Saponification harvest->extraction derivatization Prepare Mycolic Acid Methyl Esters (MAMEs) extraction->derivatization analysis TLC Analysis derivatization->analysis quantification Autoradiography & Quantification analysis->quantification end Result: Inhibition of Mycolic Acid Synthesis quantification->end

Caption: Experimental workflow for radiolabeling-based mycolic acid assay.

Mechanisms of Resistance

Understanding resistance is crucial for drug development. Resistance to ethionamide primarily arises from mutations that either prevent its activation or alter its target.[9]

  • Impaired Activation: Mutations in the ethA gene are a major cause of resistance.[10] These mutations can lead to a non-functional or less efficient EthA enzyme, preventing the conversion of ethionamide from its prodrug form to its active state.

  • Regulatory Upregulation: Overexpression or mutations in the ethR gene, the repressor of ethA, can lead to decreased expression of EthA, also resulting in impaired drug activation.[9]

  • Target Modification: Mutations in the inhA gene (both in the coding sequence and the promoter region) can confer resistance.[11] Mutations in the coding region may reduce the binding affinity of the ETH-NAD adduct to the InhA enzyme.[4] Mutations in the promoter region can cause overexpression of InhA, leading to a titration effect where the amount of target enzyme overwhelms the amount of activated inhibitor.[12]

Logical Relationship: Ethionamide Resistance Mechanisms

Resistance_Mechanisms cluster_genes Genetic Loci cluster_mutations Consequence of Mutation cluster_outcomes Phenotypic Outcome ethA ethA gene ethA_mut Non-functional EthA ethA->ethA_mut mutation in ethR ethR gene ethR_mut Overexpressed EthR ethR->ethR_mut mutation in inhA inhA gene / promoter inhA_mut Altered InhA Target or InhA Overexpression inhA->inhA_mut mutation in no_activation No ETH Activation ethA_mut->no_activation ethR_mut->no_activation leads to less EthA target_ineffective ETH-NAD Adduct Cannot Inhibit Target inhA_mut->target_ineffective resistance Ethionamide Resistance no_activation->resistance target_ineffective->resistance

Caption: Relationship between gene mutations and ethionamide resistance.

References

In-Depth Technical Guide to the Crystal Structure of Ethionamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Ethionamide hydrochloride, a crucial second-line antitubercular drug. This document details the crystallographic data, experimental protocols for structure determination, and an overview of the drug's mechanism of action, presented in a format tailored for researchers and professionals in the field of drug development.

Introduction

Ethionamide, a thioamide derivative of isonicotinic acid, is a vital component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its efficacy is intrinsically linked to its solid-state properties, with the hydrochloride salt being a common pharmaceutical form. Understanding the precise three-dimensional arrangement of atoms in the this compound crystal lattice is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for formulation development and therapeutic effectiveness. This guide synthesizes the available crystallographic data and methodologies to provide a detailed structural understanding of this important active pharmaceutical ingredient (API).

Crystallographic Data

The definitive crystal structure of this compound was reported by De la Chappelle et al. (1970). The crystallographic data, essential for understanding the molecular packing and intermolecular interactions, are summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a8.87(2) Å
b16.90(3) Å
c7.72(2) Å
α90°
β115.8(3)°
γ90°
Volume 1041 ų
Z 4
Calculated Density 1.42 g/cm³
R-factor 0.098

Table 1: Crystallographic data for this compound.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis. The following sections outline the detailed methodologies typically employed in such an analysis.

Synthesis and Crystallization of this compound

Single crystals of this compound suitable for X-ray diffraction analysis can be obtained through controlled crystallization techniques. A common method involves the following steps:

  • Dissolution: Ethionamide free base is dissolved in a suitable organic solvent, such as ethanol or methanol.

  • Protonation: A stoichiometric amount of hydrochloric acid (in a suitable solvent, e.g., ethanol) is added to the Ethionamide solution. The addition is performed dropwise with constant stirring to ensure uniform protonation and salt formation.

  • Crystallization: The resulting solution of this compound is then subjected to slow evaporation at a constant temperature. This gradual removal of the solvent allows for the formation of well-ordered, single crystals of the hydrochloride salt. Alternative methods like vapor diffusion or cooling crystallization can also be employed to optimize crystal quality.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The core of the crystal structure analysis is the collection of X-ray diffraction data from a single crystal. The general workflow is as follows:

  • Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections.

  • Data Processing: The intensities and positions of these reflections are recorded by a detector. This raw data is then processed to correct for experimental factors and to yield a set of structure factors, which are essential for the subsequent structure solution.

Structure Solution and Refinement

The final step is to translate the diffraction data into a three-dimensional atomic model of the molecule.

  • Structure Solution: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This can be achieved using direct methods or Patterson methods.

  • Model Building: From the electron density map, the positions of the individual atoms in the this compound molecule are determined, and a preliminary structural model is built.

  • Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the calculated and observed structure factors, resulting in a final, accurate crystal structure. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.

Mechanism of Action of Ethionamide

Ethionamide is a prodrug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. The following diagram illustrates the key steps in its mechanism of action.

Ethionamide_Mechanism cluster_activation Bacterial Cell cluster_inhibition Mycolic Acid Synthesis Pathway Ethionamide_prodrug Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA Activation Activated_Ethionamide Activated Ethionamide (Sulfoxide metabolite) EthA->Activated_Ethionamide InhA InhA (Enoyl-ACP reductase) Activated_Ethionamide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Mechanism of action of Ethionamide.

As depicted, Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA, a monooxygenase. The resulting activated form, a sulfoxide metabolite, then targets and inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA. This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a waxy, impermeable barrier. By inhibiting InhA, Ethionamide disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

Experimental Workflow for Crystal Structure Analysis

The logical flow of determining the crystal structure of a compound like this compound is summarized in the following diagram.

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination start Start: Ethionamide Free Base synthesis Synthesis of Hydrochloride Salt start->synthesis crystallization Crystallization synthesis->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection xrd Single-Crystal X-ray Diffraction crystal_selection->xrd data_processing Data Processing xrd->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution model_building Model Building structure_solution->model_building refinement Structure Refinement model_building->refinement validation Validation and Analysis refinement->validation end Final Crystal Structure validation->end

Workflow for Crystal Structure Analysis.

This workflow begins with the chemical synthesis and crystallization of the target compound. A suitable single crystal is then selected for X-ray diffraction analysis. The collected diffraction data is processed and used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.

An In-depth Technical Guide to the Chemical Properties and Solubility of Ethionamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility characteristics of ethionamide hydrochloride, a crucial second-line antitubercular agent. The information presented herein is intended to support research, development, and formulation activities involving this important pharmaceutical compound.

Core Chemical Properties

Ethionamide and its hydrochloride salt are yellow crystalline solids. The hydrochloride form enhances the aqueous solubility of the parent compound, a critical factor for pharmaceutical formulation and bioavailability. Key physicochemical properties are summarized in the tables below.

Property Ethionamide This compound Reference
Molecular Formula C₈H₁₀N₂SC₈H₁₁ClN₂S[1][2]
Molecular Weight 166.24 g/mol 202.70 g/mol [1][2]
Melting Point 164-166 °C (decomposes)Not explicitly stated, but derived from the base[3]
Appearance Yellow crystalline powderYellow crystalline powder[1]
pKa ~4.37 (for the pyridine nitrogen)Not explicitly stated, but related to the basicity of the pyridine nitrogen[4]
LogP 0.3699 - 1.1Not explicitly stated[1][2]

Solubility Profile

The solubility of ethionamide and its hydrochloride salt is a critical determinant of its biopharmaceutical properties. Ethionamide itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability. The formation of the hydrochloride salt is a common strategy to improve the aqueous solubility of such compounds.

Solvent Ethionamide Solubility This compound Solubility Reference
Water Practically insoluble (< 1 mg/mL)Data not precisely quantified, but expected to be higher than the free base.[5][6]
Ethanol 17 mg/mLSoluble[5][7]
Methanol SolubleSoluble[7]
DMSO 33 mg/mLSoluble[5]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Ethionamide is a prodrug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. The primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Ethionamide_Mechanism Mechanism of Action of Ethionamide Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide (Ethionamide-NAD adduct) InhA InhA (Enoyl-ACP reductase) Activated_Ethionamide->InhA Inhibition EthA->Activated_Ethionamide Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: Ethionamide's activation and inhibitory pathway.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in aqueous media using the widely accepted shake-flask method.

Materials:

  • This compound powder

  • Purified water (or relevant buffer solutions, e.g., pH 1.2, 4.5, 6.8)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Calibrated analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the aqueous medium. The excess solid should be visually apparent.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Separate the dissolved drug from any remaining solid by centrifugation or filtration.

  • Dilute the clear supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of ethionamide or HPLC).

  • Calculate the solubility by correcting for the dilution factor.

Solubility_Workflow Shake-Flask Solubility Determination Workflow Start Start Add_Excess Add excess Ethionamide HCl to solvent Start->Add_Excess Equilibrate Equilibrate on shaker (24-48h) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze supernatant concentration (UV-Vis/HPLC) Separate->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for solubility determination.

In Vitro InhA Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of the InhA enzyme, the molecular target of activated ethionamide.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable InhA substrate

  • Ethionamide (and an activating system if direct inhibition by the activated form is to be measured)

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • 96-well UV-transparent microplates

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor (activated ethionamide) in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADH, and the inhibitor solution to each well. Include control wells without the inhibitor.

  • Initiate the reaction by adding the InhA enzyme to each well.

  • Immediately after adding the enzyme, add the substrate (DD-CoA) to start the reaction.

  • Monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺, which is proportional to InhA activity.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Analysis of Mycolic Acid Synthesis Inhibition

This protocol describes a method to assess the impact of ethionamide on mycolic acid biosynthesis in M. tuberculosis using radiolabeling and thin-layer chromatography (TLC).

Materials:

  • M. tuberculosis culture

  • Middlebrook 7H9 broth or other suitable culture medium

  • Ethionamide

  • [¹⁴C]-acetic acid or another suitable radiolabeled precursor

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates (silica gel)

  • TLC developing solvent system (e.g., petroleum ether:acetone, 95:5, v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Grow M. tuberculosis to mid-log phase.

  • Expose the bacterial culture to different concentrations of ethionamide for a defined period.

  • Add [¹⁴C]-acetic acid to the cultures and incubate to allow for the incorporation of the radiolabel into newly synthesized fatty acids and mycolic acids.

  • Harvest the bacterial cells by centrifugation.

  • Extract the total lipids from the cell pellets using appropriate organic solvents.

  • Spot the lipid extracts onto a TLC plate.

  • Develop the TLC plate using a suitable solvent system to separate the different lipid species.

  • Dry the TLC plate and visualize the radiolabeled mycolic acids using a phosphorimager or by exposing the plate to autoradiography film.

  • Quantify the inhibition of mycolic acid synthesis by comparing the intensity of the mycolic acid bands in the ethionamide-treated samples to the untreated control.

References

Ethionamide hydrochloride synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Purification of Ethionamide Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, a crucial second-line antitubercular agent. The document is intended for researchers, scientists, and professionals involved in drug development and manufacturing.

Synthesis of Ethionamide (Base)

The primary industrial synthesis of ethionamide (2-ethylpyridine-4-carbothioamide) begins with 2-ethyl-4-cyanopyridine. The core of the synthesis is the conversion of the nitrile functional group into a thioamide. This is typically achieved through reaction with a sulfur source, such as an aqueous solution of a sulfide.

Experimental Protocol: Thionation of 2-Ethyl-4-Cyanopyridine

This protocol is a representative method based on analogous chemical transformations described in scientific literature.

  • Reaction Setup: A solution of 2-ethyl-4-cyanopyridine is prepared in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or pyridine, within a reaction vessel equipped for heating and stirring.

  • Reagent Addition: An aqueous solution of a sulfiding agent, such as sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S), is added to the reaction mixture. The addition of elemental sulfur may be required to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 50°C to 80°C and stirred vigorously for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and quenched by pouring it into a large volume of water. This precipitates the crude ethionamide product.

  • Filtration and Washing: The precipitated solid is collected by filtration, washed thoroughly with water to remove inorganic salts and residual solvent, and then dried under vacuum.

Purification of Ethionamide (Base)

The crude ethionamide obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and other impurities. Recrystallization is the most common and effective method for this purpose.

Experimental Protocol: Recrystallization
  • Solvent Selection: A suitable solvent is chosen in which ethionamide has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for this purpose.[1]

  • Dissolution: The crude ethionamide is suspended in a minimal amount of the chosen solvent (e.g., ethanol) in an Erlenmeyer flask. The mixture is heated to the solvent's boiling point with stirring until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution, which is then held at the boiling point for a few minutes.

  • Hot Filtration: The hot solution is filtered through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step must be performed quickly to prevent premature crystallization.

  • Crystallization: The clear filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining soluble impurities, and then dried in a vacuum oven to yield pure, yellow crystalline ethionamide.[1]

Synthesis of this compound

The final step is the conversion of the purified ethionamide base into its hydrochloride salt to improve its stability and aqueous solubility. This is a standard acid-base reaction. Anhydrous conditions are often preferred to prevent the formation of hydrates and to maximize yield, as the hydrochloride salt can be soluble in water.[2]

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Purified ethionamide base is dissolved in a suitable anhydrous organic solvent, such as isopropanol or ethyl acetate.

  • Acidification: A solution of anhydrous hydrogen chloride (HCl) in a compatible organic solvent (e.g., HCl in isopropanol or diethyl ether) is added dropwise to the ethionamide solution with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution. The addition is continued until the solution becomes acidic.

  • Precipitation/Crystallization: The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. The mixture may be stirred at room temperature or cooled to enhance precipitation.

  • Isolation and Drying: The precipitated this compound is collected by filtration, washed with a small amount of the anhydrous solvent to remove any excess HCl or impurities, and dried under vacuum at a controlled temperature to yield the final product.

Visualization of Workflows

Synthesis Pathway

G start 2-Ethyl-4-cyanopyridine intermediate Crude Ethionamide (Base) start->intermediate Thionation (e.g., in DMF, 50-80°C) reagent Sodium Hydrosulfide (aq) or Thioacetamide reagent->intermediate Thionation (e.g., in DMF, 50-80°C) end This compound intermediate->end Salt Formation (e.g., in Isopropanol) hcl Anhydrous HCl hcl->end Salt Formation (e.g., in Isopropanol)

Caption: General synthesis pathway for this compound.

Purification Workflow

G start Crude Ethionamide Product dissolve Dissolve in minimum hot solvent (e.g., Ethanol) start->dissolve filter Hot Filtration (Remove insoluble impurities) dissolve->filter cool Slow cooling to induce crystallization filter->cool isolate Isolate crystals via vacuum filtration cool->isolate wash Wash with cold solvent isolate->wash dry Dry under vacuum wash->dry end Pure Ethionamide (Base) dry->end

Caption: Recrystallization workflow for the purification of Ethionamide.

Data Summary

The following tables summarize key parameters for the synthesis and purification processes. Quantitative values are representative and may vary based on specific experimental conditions and scale.

Table 1: Synthesis and Purification Parameters
ParameterSynthesis of Ethionamide BasePurification (Recrystallization)Hydrochloride Salt Formation
Key Reagents 2-Ethyl-4-cyanopyridine, NaSHCrude EthionamidePurified Ethionamide, Anhydrous HCl
Solvent(s) DMF, PyridineEthanol, Methanol, Ethyl AcetateIsopropanol, Ethyl Acetate
Temperature 50 - 80 °CBoiling point of solvent, then 0-5 °CRoom Temperature or below
Typical Yield 70 - 90% (Crude)> 85% (Recovery)> 95%
Purity Target > 90% (Crude)> 99.5% (HPLC)> 99.5% (HPLC)
Table 2: Physical and Chemical Properties
PropertyEthionamide (Base)This compound
Chemical Formula C₈H₁₀N₂SC₈H₁₁ClN₂S
Molar Mass 166.24 g/mol 202.70 g/mol
Appearance Yellow crystalline powder[1]White to off-white crystalline solid
Melting Point 164-166 °C (decomposes)Varies with purity and form
Solubility Sparingly soluble in water, soluble in ethanol[1]More soluble in water than the base

References

An In-depth Technical Guide to the Degradation Pathways and Stability of Ethionamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and stability of ethionamide hydrochloride, a crucial second-line antitubercular drug. Understanding the stability of this compound is paramount for the development of robust pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the effects of various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, on the integrity of the drug substance.

Core Degradation Pathways and Stability Profile

This compound is susceptible to degradation under various conditions, primarily through hydrolysis and oxidation. Forced degradation studies have shown that the molecule is notably unstable in acidic and alkaline environments and degrades completely in the presence of strong oxidizing agents.[1] Conversely, it exhibits relative stability under neutral, thermal, and photolytic conditions.[1]

Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for this compound. The molecule degrades in both acidic and basic media. The extent of degradation is dependent on the concentration of the acid or base and the duration of exposure. One study demonstrated that after exposure to 1.0 N HCl, 87.3% of the drug remained, while exposure to 1.0 N NaOH resulted in 88.9% of the drug remaining under the tested conditions.[2]

Oxidative Degradation

Oxidative stress leads to the complete degradation of this compound.[1] Exposure to hydrogen peroxide (H₂O₂) results in significant degradation, with one study showing that after treatment with 10% hydrogen peroxide, only 84.4% of the drug remained.[2] This susceptibility to oxidation highlights the need for protection from oxidizing agents during formulation and storage.

Photolytic and Thermal Stability

This compound is relatively stable to light and heat.[1] Studies have shown minimal degradation when the drug is exposed to sunlight for 24 hours or heated at 80°C for 120 minutes, with 98.7% and 98.3% of the drug remaining, respectively.[2]

Quantitative Degradation Data

The following table summarizes the quantitative data from forced degradation studies on ethionamide, providing a clear comparison of its stability under different stress conditions.

Stress ConditionReagent/ExposurePercentage of Ethionamide Remained (%)Reference
Acidic Hydrolysis 0.1 N HCl97.6[2]
1.0 N HCl87.3[2]
Alkaline Hydrolysis 0.1 N NaOH98.1[2]
1.0 N NaOH88.9[2]
Oxidative Degradation 3% H₂O₂90.1[2]
10% H₂O₂84.4[2]
Photolytic Degradation Sunlight (24 hours)98.7[2]
Thermal Degradation 80°C (120 minutes)98.3[2]
Neutral Hydrolysis Distilled Water99.4[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. The following sections outline the protocols for forced degradation studies and the analytical method for quantifying ethionamide and its degradation products.

Forced Degradation Studies Protocol

This protocol describes the general procedure for subjecting this compound to various stress conditions to induce degradation.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl or 1.0 N HCl.

    • Reflux the mixture for a specified period (e.g., 8 hours).

    • Cool the solution to room temperature and neutralize with an appropriate volume of NaOH of the same normality.

    • Dilute the solution to a final desired concentration with the mobile phase.

  • Alkaline Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 N NaOH or 1.0 N NaOH.

    • Reflux the mixture for a specified period (e.g., 8 hours).

    • Cool the solution to room temperature and neutralize with an appropriate volume of HCl of the same normality.

    • Dilute the solution to a final desired concentration with the mobile phase.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3% or 30%).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Dilute the solution to a final desired concentration with the mobile phase.

  • Thermal Degradation:

    • Place the solid drug powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined duration (e.g., 120 minutes).

    • Alternatively, reflux the drug solution at a specified temperature for a set time.

    • After exposure, cool the sample and prepare a solution of a known concentration in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug powder or a solution of the drug to direct sunlight for a specified duration (e.g., 24 hours).

    • A photostability chamber can be used with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, prepare a solution of a known concentration in the mobile phase.

  • Neutral Hydrolysis:

    • Reflux the drug solution in distilled water for a specified period.

    • Cool the solution and dilute to a final desired concentration with the mobile phase.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed standard solution to identify and quantify the degradation products.

Stability-Indicating HPLC Method

This protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of ethionamide from its degradation products.

1. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Methanol: Water (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2. Preparation of Standard Solution:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.

  • Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 10 µg/mL.

3. Sample Preparation:

  • For bulk drug: Prepare a solution of the drug in the mobile phase at a concentration equivalent to the working standard.

  • For dosage forms: Weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a known amount of ethionamide into a volumetric flask. Dissolve in the mobile phase with the aid of sonication, and then dilute to the final concentration.

  • For stressed samples: After the stress exposure and any necessary neutralization, dilute the sample with the mobile phase to a concentration within the linear range of the method.

4. System Suitability:

  • Inject the standard solution multiple times (e.g., five replicates).

  • The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak areas is less than 2.0%.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and calculate the amount of ethionamide and any degradation products in the samples by comparing the peak areas with that of the standard.

Visualizations

The following diagrams illustrate the key degradation pathways and the general workflow for forced degradation studies.

cluster_degradation This compound Degradation Pathways cluster_stability Stability Profile Ethionamide Ethionamide Hydrochloride Acid_Degradation Acid Hydrolysis Products Ethionamide->Acid_Degradation  HCl Alkali_Degradation Alkali Hydrolysis Products Ethionamide->Alkali_Degradation  NaOH Oxidative_Degradation Oxidative Degradation Products Ethionamide->Oxidative_Degradation  H₂O₂ Stable_Conditions Relatively Stable Under: - Thermal Stress - Photolytic Stress - Neutral pH Ethionamide->Stable_Conditions  Minimal Degradation

Caption: Major degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Start: Prepare Ethionamide HCl Stock Solution Acid_Stress Acid Hydrolysis (HCl, heat) Start->Acid_Stress Alkali_Stress Alkali Hydrolysis (NaOH, heat) Start->Alkali_Stress Oxidative_Stress Oxidative Stress (H₂O₂) Start->Oxidative_Stress Thermal_Stress Thermal Stress (Heat) Start->Thermal_Stress Photo_Stress Photolytic Stress (Light) Start->Photo_Stress Analysis HPLC Analysis of Stressed Samples Acid_Stress->Analysis Alkali_Stress->Analysis Oxidative_Stress->Analysis Thermal_Stress->Analysis Photo_Stress->Analysis Data Data Interpretation: - Identify Degradants - Quantify Degradation Analysis->Data

References

Ethionamide Hydrochloride: A Technical Guide for the Treatment of Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide (ETH), a derivative of thio-isonicotinamide, is a critical second-line antimicrobial agent in the therapeutic arsenal against multidrug-resistant tuberculosis (MDR-TB).[1][2] Discovered in 1956, it is structurally analogous to isoniazid (INH) but retains efficacy against many INH-resistant strains, making it a cornerstone in combination therapy for difficult-to-treat tuberculosis infections.[3][4] Ethionamide is a prodrug, meaning it requires bioactivation within Mycobacterium tuberculosis (M.tb) to exert its bactericidal or bacteriostatic effects.[5][6] Its use, however, is often limited by a significant adverse effect profile, primarily gastrointestinal intolerance and hepatotoxicity, which necessitates careful patient management and drives research into more tolerable and effective therapeutic strategies.[7][8] This guide provides a comprehensive technical overview of ethionamide hydrochloride, focusing on its mechanism, resistance pathways, pharmacological properties, and the experimental methodologies used in its study.

Mechanism of Action: A Prodrug Pathway

Ethionamide's antibacterial activity is contingent upon its conversion to an active form within the mycobacterium. This process involves a specific enzymatic pathway that ultimately targets the synthesis of mycolic acids, essential lipid components of the robust mycobacterial cell wall.[5][7]

  • Activation: The journey begins when the inert ethionamide prodrug is activated by the flavin-dependent monooxygenase, EthA, an enzyme encoded by the ethA gene (Rv3854c).[3][9][10] This activation step, an S-oxidation, converts ETH into a reactive S-oxide metabolite.[6][11]

  • Repression: The expression of the activating enzyme, EthA, is negatively regulated by a transcriptional repressor known as EthR (Rv3855).[3][9][12] EthR binds to the intergenic region between ethA and ethR, suppressing the transcription of both genes. The development of EthR inhibitors is an active area of research, as blocking this repressor could increase EthA expression, thereby enhancing the activation and efficacy of ethionamide.[3]

  • Target Inhibition: The activated ETH S-oxide spontaneously rearranges and, in the presence of NAD+, forms a covalent NAD-ETH adduct.[10] This adduct is the ultimate bioactive molecule. It acts as a potent, tight-binding inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, InhA.[4][5][10]

  • Mycolic Acid Disruption: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating the long-chain fatty acids that are precursors to mycolic acids.[5][12] By inhibiting InhA, the ETH-NAD adduct effectively blocks mycolic acid biosynthesis, compromising the structural integrity of the mycobacterial cell wall and leading to bacterial death.[5][7] While both ethionamide and isoniazid target InhA, their distinct activation pathways mean that cross-resistance is not universal.[1][3]

Ethionamide_Activation_Pathway cluster_cell Mycobacterium tuberculosis Cell ETH Ethionamide (Prodrug) EthA EthA Monooxygenase (encoded by ethA) ETH->EthA Activation ActiveETH Activated ETH (S-oxide metabolite) EthA->ActiveETH EthR EthR Repressor (encoded by ethR) EthR->EthA Repression Adduct ETH-NAD Adduct ActiveETH->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalysis InhA->FAS_II Catalysis MycolicAcid Mycolic Acid Synthesis FAS_II->MycolicAcid FAS_II->MycolicAcid CellWall Cell Wall Integrity MycolicAcid->CellWall MycolicAcid->CellWall Maintenance BacterialDeath Bacterial Death CellWall->BacterialDeath Disruption leads to Resistance_Mechanisms cluster_genes Genetic Loci cluster_effects Molecular Consequences ethA ethA gene no_activation Impaired/No Drug Activation ethA->no_activation Mutation in ethR ethR gene ethR->no_activation Mutation in inhA_promoter inhA promoter target_overexpression InhA Overexpression inhA_promoter->target_overexpression Mutation leads to inhA_gene inhA gene target_modification Altered InhA Structure inhA_gene->target_modification Mutation leads to other_genes Other genes (mshA, ndh) alt_pathways Altered Redox State/ Other Pathways other_genes->alt_pathways Mutations affect Resistance Ethionamide Resistance no_activation->Resistance target_overexpression->Resistance target_modification->Resistance alt_pathways->Resistance MIC_Workflow start Start prep_media Prepare 7H9 Broth & Ethionamide Stock start->prep_media serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_media->serial_dilute inoculate Inoculate Plate (100µL inoculum + 100µL drug) serial_dilute->inoculate prep_inoculum Prepare M.tb Inoculum (Mid-log phase, adjust to ~2x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (37°C for 5-7 days) inoculate->incubate read_results Read OD600 with Microplate Reader incubate->read_results determine_mic Calculate MIC50 (Lowest concentration inhibiting ≥50% growth) read_results->determine_mic end End determine_mic->end

References

The Role of EthR as a Transcriptional Repressor of EthA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionamide (ETH) is a crucial second-line pro-drug for treating multidrug-resistant Mycobacterium tuberculosis (Mtb). Its activation to a bactericidal agent is dependent on the monooxygenase EthA. The expression of the ethA gene is tightly controlled by the transcriptional repressor EthR, a member of the TetR/CamR family of regulators. Elevated levels of EthR lead to diminished EthA production, thereby conferring resistance to ethionamide. This technical guide provides a comprehensive overview of the molecular mechanisms governing EthR-mediated repression of ethA, detailing the structural basis of this interaction, the signaling pathways that modulate EthR activity, and the experimental methodologies used to investigate this critical regulatory system. A deeper understanding of the EthR-EthA axis is paramount for the development of novel strategies to counteract ethionamide resistance, including the design of EthR inhibitors that can act as "booster" drugs to enhance the efficacy of ethionamide treatment.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Ethionamide (ETH), a structural analog of isoniazid, is a vital component of treatment regimens for MDR-TB.[1][2] However, its efficacy is often limited by the development of resistance. ETH is a pro-drug that requires bioactivation by the mycobacterial flavin-containing monooxygenase EthA to form an active ETH-NAD adduct, which subsequently inhibits the enoyl-acyl carrier protein reductase InhA, a key enzyme in mycolic acid biosynthesis.[3][4]

The expression of the ethA gene (Rv3854c) is negatively regulated at the transcriptional level by the product of the divergently transcribed ethR gene (Rv3855).[5][6] EthR functions as a transcriptional repressor, binding to a specific operator site within the ethA-ethR intergenic region and thereby blocking the transcription of ethA.[2][6] Overexpression of EthR has been shown to confer resistance to ETH, while inactivation of ethR leads to ETH hypersensitivity.[5][6] This central role of EthR in controlling ETH activation makes it an attractive target for the development of adjunctive therapies aimed at potentiating the action of ethionamide. This guide will delve into the technical details of the EthR-mediated repression of EthA, providing researchers with a foundational understanding of this critical drug resistance mechanism.

The Molecular Mechanism of EthR Repression

EthR is a homodimeric protein that belongs to the TetR/CamR family of transcriptional regulators.[7][8] Each monomer consists of an N-terminal DNA-binding domain containing a helix-turn-helix (HTH) motif and a C-terminal ligand-binding/dimerization domain.[7][8] The repression of ethA transcription is achieved through the direct binding of the EthR homodimer to its operator site in the ethA-ethR intergenic promoter region.[2][6]

The EthR Operator Site

The ethA and ethR genes are arranged in a divergent orientation, separated by an intergenic region that contains the promoter elements for both genes.[5][6] DNA footprinting analysis has revealed that EthR protects an unusually long 55-base-pair region within this intergenic space.[2] This extended binding site is significantly larger than the typical 15-bp operators recognized by other members of the TetR/CamR family, suggesting a unique mode of DNA interaction.[2] The transcriptional start site of ethA has been mapped to be located within this EthR-binding region, providing a clear mechanism for steric hindrance of RNA polymerase binding and subsequent transcriptional repression.[2]

Stoichiometry and Cooperative Binding of EthR to DNA

Initial studies suggested that EthR exists as a dimer in solution and binds to its operator as a multimeric complex.[2] Surface plasmon resonance (SPR) analyses have indicated that up to eight EthR molecules can bind cooperatively to the 55 bp operator.[2] This cooperative octamerization represents a novel repression mechanism for a TetR/CamR family member.[2] This multimeric binding likely ensures a very tight and stable repression of ethA expression under basal conditions.

Regulation of EthR Activity

The repressive function of EthR is not static and can be modulated by various factors, including the binding of small molecule ligands and post-translational modifications. These regulatory mechanisms offer potential avenues for therapeutic intervention.

Allosteric Regulation by Ligand Binding

Like other TetR family members, EthR possesses a ligand-binding pocket within its C-terminal domain. The binding of specific ligands to this pocket induces a conformational change in the protein, which is transmitted to the N-terminal DNA-binding domains.[8] This allosteric change alters the spacing and orientation of the HTH motifs, rendering EthR incapable of binding to its operator DNA.[8] Consequently, the repression of ethA is lifted, leading to increased EthA production and enhanced activation of ethionamide.

Crystal structures of EthR have revealed a long, hydrophobic tunnel-like cavity in the ligand-binding domain.[7][8] Fortuitous ligands, such as hexadecyl octanoate, have been found to occupy this pocket in crystallized EthR, inducing a conformation that is incompatible with DNA binding.[8] This discovery has spurred the development of synthetic EthR inhibitors that mimic these natural ligands.[9] These inhibitors have been shown to bind to EthR with high affinity, disrupt its DNA-binding activity, and potentiate the efficacy of ethionamide against M. tuberculosis both in vitro and in vivo.[9]

Regulation by Phosphorylation

Recent studies have demonstrated that EthR activity is also regulated by post-translational modification, specifically phosphorylation by the serine/threonine protein kinase PknF.[1][10] Mass spectrometry analysis has identified four phosphorylation sites within the N-terminal region of EthR: Thr2, Thr3, Ser4, and Ser7.[10] Phosphorylation of these residues by PknF negatively regulates the DNA-binding activity of EthR.[1][10] A phosphomimetic mutant of EthR, where these residues were replaced with aspartate, showed a markedly decreased affinity for the ethA promoter region.[10] This finding suggests a complex regulatory network where signaling pathways within the mycobacterium can modulate the level of ethionamide resistance by controlling the phosphorylation state of EthR.

Quantitative Data on EthR Interactions

The following tables summarize key quantitative data related to the interaction of EthR with its DNA operator, ligands, and the resulting impact on ethionamide susceptibility.

ParameterValueMethodReference
EthR-DNA Interaction
EthR Binding Site Size55 bpDNase I Footprinting[2]
Stoichiometry on OperatorUp to 8 moleculesSurface Plasmon Resonance (SPR)[2]
EthR Ligand Binding
BDM31343 (Inhibitor) KiNot explicitly stated, but shown to be a potent inhibitorIn vitro assays[9]
Effect of EthR Inhibition
Increase in ETH Potency (in vitro)>10-foldMIC determination[9]

Note: Specific binding affinities (Kd) and inhibition constants (Ki) are often context-dependent and can vary between studies. The data presented here are representative values from the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the EthR-EthA regulatory system.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively assess the binding of EthR to its DNA operator.[2][11]

Protocol:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides corresponding to the 55-bp EthR binding site within the ethA-ethR intergenic region.

    • Label one oligonucleotide at the 5' end with a non-radioactive tag (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P).

    • Anneal the labeled and unlabeled oligonucleotides to generate a double-stranded DNA probe.

    • Purify the probe using a suitable method (e.g., polyacrylamide gel electrophoresis or column purification).

  • Binding Reaction:

    • In a final volume of 20 µL, combine the following components in a microcentrifuge tube:

      • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

      • Purified recombinant EthR protein (titrate concentrations, e.g., 0-500 nM)

      • Non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.

      • Labeled DNA probe (a fixed, low concentration, e.g., 1 nM).

    • Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Electrophoresis:

    • Load the binding reactions onto a native polyacrylamide gel (e.g., 6% acrylamide in 0.5x TBE buffer).

    • Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane if using a biotin-labeled probe, followed by chemiluminescent detection.

    • For fluorescently labeled probes, visualize the gel directly using a fluorescent imager.

    • For radioactively labeled probes, expose the dried gel to X-ray film or a phosphorimager screen.

Expected Results: A band corresponding to the free DNA probe will be present in all lanes. In lanes containing EthR, a slower-migrating band representing the EthR-DNA complex will appear, with its intensity increasing with higher EthR concentrations.

DNase I Footprinting Assay

This technique is used to precisely map the binding site of EthR on the DNA.[2][12]

Protocol:

  • Probe Preparation:

    • Prepare a DNA fragment (e.g., by PCR) spanning the ethA-ethR intergenic region.

    • End-label one strand of the DNA fragment with ³²P.

    • Purify the singly end-labeled probe.

  • Binding and Digestion:

    • Set up binding reactions as described for EMSA, but with a higher volume (e.g., 50 µL).

    • After the incubation period, add a pre-determined, limiting amount of DNase I to each reaction.

    • Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature to allow for partial DNA digestion.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturing agent).

  • Analysis:

    • Purify the DNA fragments from the reaction mixtures.

    • Resuspend the DNA in a formamide-based loading buffer.

    • Separate the DNA fragments on a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.

    • Visualize the fragments by autoradiography.

Expected Results: The lane containing only the DNA probe and DNase I will show a continuous ladder of bands. In the lanes containing EthR, a "footprint" or a region with a significant reduction or absence of bands will be observed, corresponding to the DNA region protected by the bound EthR protein from DNase I cleavage.

Surface Plasmon Resonance (SPR)

SPR is employed to obtain quantitative data on the kinetics and affinity of the EthR-DNA interaction in real-time.[2][13]

Protocol:

  • Chip Preparation:

    • Immobilize a biotinylated DNA oligonucleotide corresponding to the EthR operator site onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of purified EthR protein in a suitable running buffer over the sensor chip surface.

    • Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound protein, in real-time. This generates a sensorgram showing the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to various binding models (e.g., 1:1 Langmuir binding, or more complex models for cooperative binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Expected Results: The analysis will yield quantitative kinetic and affinity parameters for the EthR-DNA interaction, providing insights into the strength and stability of the complex.

Signaling Pathways and Logical Relationships

The regulation of ethA expression by EthR is a key control point in ethionamide activation. The following diagrams illustrate the core signaling pathway and the logical flow of this regulatory mechanism.

EthR_Signaling_Pathway cluster_regulation Regulation of EthR Activity cluster_core Core Repression Mechanism PknF PknF (Ser/Thr Kinase) EthR_active Active EthR (Dimer/Octamer) PknF->EthR_active Phosphorylation (inactivates DNA binding) Ligands Inhibitor Ligands Ligands->EthR_active Binding (induces conformational change) ethA_promoter ethA Promoter EthR_active->ethA_promoter Binds to operator EthR_inactive Inactive EthR EthR_inactive->ethA_promoter Cannot bind ethA_transcription ethA Transcription ethA_promoter->ethA_transcription Represses EthA_protein EthA Protein ethA_transcription->EthA_protein Leads to ETH_activation Ethionamide Activation EthA_protein->ETH_activation Catalyzes EthR_Logic_Flow start Ethionamide (Pro-drug) ethR_present Is functional EthR present? start->ethR_present ethA_repressed ethA transcription is repressed ethR_present->ethA_repressed Yes ethR_inhibited EthR is inhibited (by ligands or phosphorylation) ethR_present->ethR_inhibited No/Inhibited low_EthA Low levels of EthA protein ethA_repressed->low_EthA eth_inactive Ethionamide remains inactive low_EthA->eth_inactive resistance Ethionamide Resistance eth_inactive->resistance ethA_expressed ethA transcription proceeds ethR_inhibited->ethA_expressed high_EthA Sufficient levels of EthA protein ethA_expressed->high_EthA eth_active Ethionamide is activated high_EthA->eth_active bactericidal Bactericidal Effect eth_active->bactericidal

References

Ethionamide Hydrochloride: An In-depth Technical Guide on its Activity Against Non-Tuberculous Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Non-tuberculous mycobacteria (NTM) represent a growing global health concern, characterized by their intrinsic resistance to many standard antimicrobial agents, making treatment challenging.[1] Ethionamide (ETH), a second-line antitubercular drug, has a variable and often limited role in the management of NTM infections. This document provides a comprehensive technical overview of ethionamide hydrochloride's activity against NTM, intended for researchers, scientists, and drug development professionals. It consolidates in vitro susceptibility data, details the molecular mechanism of action and resistance, outlines standardized experimental protocols for susceptibility testing, and explores potential strategies for potentiation. The data reveal that while ETH shows some activity against certain NTM species, such as Mycobacterium kansasii, its efficacy against others, notably the Mycobacterium avium complex (MAC), is generally poor.[2]

Mechanism of Action

Ethionamide is a structural analog of isoniazid and functions as a prodrug, meaning it requires bioactivation within the mycobacterial cell to exert its antimicrobial effect.[3][4] The activation process is primarily carried out by a monooxygenase enzyme, EthA, which is encoded by the ethA gene.[5][6] The expression of EthA is, in turn, negatively regulated by a transcriptional repressor, EthR.[5][7]

Once activated by EthA, ethionamide forms an adduct with NAD+, which then targets and inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[3][6] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, responsible for the synthesis of mycolic acids—the long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall.[3][5] By inhibiting InhA, ethionamide effectively disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial death.[3]

G cluster_cell Mycobacterial Cell eth_in Ethionamide (Prodrug) ethA EthA (Monooxygenase) eth_in->ethA Activation eth_active Active ETH-NAD Adduct ethA->eth_active inhA InhA (Enoyl-ACP Reductase) eth_active->inhA Inhibition mycolic Mycolic Acid Synthesis inhA->mycolic cellwall Cell Wall Integrity mycolic->cellwall ethR EthR (Repressor) ethR->ethA Repression

Caption: The bioactivation pathway of ethionamide in mycobacteria.

In Vitro Activity and Susceptibility Data

The in vitro activity of ethionamide against NTM is highly species-dependent. Unlike its established role in treating multidrug-resistant M. tuberculosis, its utility for NTM is not well-defined, and the Clinical and Laboratory Standards Institute (CLSI) has not established MIC breakpoints for most NTM species.[2][8] Susceptibility data, primarily presented as Minimum Inhibitory Concentration (MIC) values, show a wide range of efficacy.

Generally, ethionamide demonstrates poor activity against Mycobacterium avium complex (MAC) isolates.[2] Conversely, it shows stronger antibacterial activity against M. kansasii.[2] Data for other NTM species are varied. The tables below summarize published MIC values for various rapidly and slowly growing mycobacteria.

Table 1: Ethionamide MICs against Rapidly Growing Mycobacteria (RGM)

NTM Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
M. abscessus >100 - - [8]
M. chelonae >64 - - [9]
M. fortuitum 16 - >64 - - [9]
M. peregrinum 4 - 8 - - [9]
M. phlei 2 - 4 - - [9]
M. duvalii 4 - 8 - - [9]

| M. gilvum | 4 | - | - |[9] |

Table 2: Ethionamide MICs against Slowly Growing Mycobacteria (SGM)

NTM Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
M. avium complex (MAC) High High High [2]
M. kansasii Low Low Low [2]
M. gordonae 1 - 4 - - [9]
M. asiaticum 1 - 2 - - [9]
M. szulgai 1 - 2 - - [9]
M. malmoense 2 - 4 - - [9]
M. xenopi 4 - 8 - - [9]

| M. simiae | >64 | - | - |[9] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. "High" and "Low" are used where specific quantitative values were not provided in the source material.

Mechanisms of Resistance

Resistance to ethionamide in mycobacteria can emerge through several genetic alterations that either prevent the drug's activation or modify its target.[5] These mechanisms have been primarily studied in M. tuberculosis but are considered relevant to NTM.

  • Impaired Activation: Mutations in the ethA gene are a common cause of resistance.[5][6] These mutations can lead to a non-functional or less efficient EthA enzyme, preventing the conversion of the ethionamide prodrug into its active form.

  • Target Modification/Overexpression: Mutations in the inhA gene or its promoter region can confer resistance.[5][6] A mutation in the inhA coding sequence may alter the drug's binding site, while mutations in the promoter can lead to overexpression of the InhA enzyme, effectively titrating the active drug.[6]

  • Regulatory Gene Alterations: Overexpression of the ethR gene can increase the repression of ethA, leading to lower levels of the activating enzyme and subsequent resistance.[5]

  • Other Mechanisms: Efflux pumps that actively transport the drug out of the cell and mutations in genes like mshA, involved in mycothiol biosynthesis which may assist in ETH activation, have also been implicated in resistance.[4][6][10]

G cluster_cell Mycobacterial Cell cluster_resistance Resistance Mechanisms eth_in Ethionamide ethA EthA eth_in->ethA res4 Efflux Pump eth_in->res4 Expulsion eth_active Active ETH ethA->eth_active inhA InhA eth_active->inhA mycolic Mycolic Acid Synthesis inhA->mycolic res1 ethA Mutation (Blocks Activation) res1->ethA res2 inhA Mutation (Alters Target) res2->inhA res3 ethR Overexpression (Reduces EthA) res3->ethA

Caption: Key molecular mechanisms of resistance to ethionamide.

Experimental Protocols for Susceptibility Testing

This method is the recommended standard for determining the MIC of antimicrobial agents against NTM.[12]

  • Inoculum Preparation: A suspension of the NTM isolate is prepared from a pure culture grown on solid media. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final standardized concentration of mycobacteria.

  • Plate Preparation: Commercially available microtiter plates (e.g., Sensititre MYCOTB) containing serial two-fold dilutions of lyophilized antimicrobial agents, including ethionamide, are used.[13] The prepared inoculum is added to a cation-adjusted Mueller-Hinton broth.[9]

  • Inoculation: The wells of the microtiter plate are inoculated with the standardized bacterial suspension.

  • Incubation: Plates are sealed and incubated at the appropriate temperature (e.g., 30°C for rapidly growers, 35-37°C for most slow growers) for a specified period. Incubation time varies by species, typically 3-5 days for RGM and 7-14 days or longer for SGM.[12]

  • Reading and Interpretation: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[14] The result is read either visually or with an automated reader.

This method is more commonly used for M. tuberculosis but can be adapted for NTM. It determines the proportion of bacteria in a population that is resistant to a specific "critical concentration" of a drug.[15]

  • Media Preparation: A solid medium, such as Middlebrook 7H10/7H11 agar or Löwenstein-Jensen (L-J) medium, is prepared. The test medium is supplemented with a specific critical concentration of ethionamide (e.g., 40 µg/mL on L-J medium), while a control medium contains no drug.[15]

  • Inoculum Preparation: A standardized suspension of the NTM isolate is prepared and serially diluted (e.g., 10⁻² and 10⁻⁴).

  • Inoculation: A defined volume of each dilution is inoculated onto both the drug-free control medium and the drug-containing medium.

  • Incubation: Plates are incubated for several weeks until colonies are clearly visible on the control plates.

  • Interpretation: The number of colony-forming units (CFUs) on the drug-containing medium is compared to the number on the control medium. The isolate is considered resistant if the number of CFUs on the drug medium is ≥1% of the number on the control medium.

G cluster_method Broth Microdilution (MIC) start Clinically Significant NTM Isolate culture Subculture for Purity & Growth start->culture prep_inoculum Prepare Inoculum (Adjust to 0.5 McFarland) culture->prep_inoculum plate Inoculate Microtiter Plate (Pre-filled with Drug Dilutions) prep_inoculum->plate incubate Incubate Plate (3-14+ days) plate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic interpret Interpret Results (S, I, R where breakpoints exist) read_mic->interpret report Final Report to Clinician interpret->report

Caption: A generalized workflow for NTM antimicrobial susceptibility testing.

Strategies for Potentiation

Given the high toxicity and often borderline efficacy of ethionamide, strategies to potentiate its activity are of significant interest for drug development. One promising approach involves targeting the EthR repressor. By developing small-molecule inhibitors of EthR, it is possible to de-repress the expression of the ethA gene.[7] This leads to increased levels of the EthA enzyme, resulting in more efficient bioactivation of ethionamide. This strategy can boost the potency of ethionamide by more than tenfold in culture, potentially allowing for lower, less toxic clinical doses while maintaining efficacy.[4][7]

References

InhA as the Primary Target of Activated Ethionamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionamide (ETH), a critical second-line anti-tubercular agent, functions as a prodrug requiring bioactivation to exert its therapeutic effect against Mycobacterium tuberculosis. This guide provides a detailed examination of the molecular mechanisms underpinning Ethionamide's action, with a specific focus on its primary target, the enoyl-acyl carrier protein reductase (InhA). We will delve into the activation cascade of Ethionamide, the kinetics of InhA inhibition, and the genetic basis of resistance. This document consolidates quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the pertinent biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of tuberculosis drug development.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. Ethionamide, a structural analog of isoniazid (INH), is a cornerstone of MDR-TB treatment regimens.[1][2][3] Both drugs ultimately target InhA, a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the hallmark components of the mycobacterial cell wall.[4][5][6] However, the activation pathways for these two prodrugs are distinct, leading to a lack of complete cross-resistance and underscoring the importance of understanding their specific mechanisms of action.[2][7] This guide focuses on the intricate journey of Ethionamide from a dormant prodrug to a potent inhibitor of InhA.

The Activation Pathway of Ethionamide

Ethionamide is a prodrug that requires enzymatic activation within the mycobacterium to become biologically active.[2][8] This activation is a multi-step process primarily initiated by the flavin monooxygenase EthA, encoded by the ethA gene (Rv3854c).[4][9][10] The expression of ethA is negatively regulated by the transcriptional repressor EthR.[5][6]

The activation cascade can be summarized as follows:

  • Oxidation by EthA: EthA, an NADPH-dependent monooxygenase, catalyzes the S-oxidation of the thioamide group of Ethionamide, converting it into a highly reactive sulfoxide intermediate.[8][9]

  • Formation of a Reactive Intermediate: The ethionamide-S-oxide undergoes further transformation to form a reactive species.[11]

  • Adduct Formation with NAD+: This reactive intermediate then covalently binds to the nicotinamide adenine dinucleotide (NAD+) cofactor, forming an Ethionamide-NAD (ETH-NAD) adduct.[12][13]

This ETH-NAD adduct is the ultimate bioactive molecule that targets InhA.[12]

Ethionamide_Activation_Pathway Ethionamide Ethionamide (Prodrug) Activated_ETH Ethionamide-S-oxide (Reactive Intermediate) Ethionamide->Activated_ETH Oxidation EthA EthA (Monooxygenase) EthR EthR (Repressor) EthR->EthA Represses expression ETH_NAD ETH-NAD Adduct (Active Drug) Activated_ETH->ETH_NAD Adduct Formation NAD NAD+ InhA InhA ETH_NAD->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Inhibition leads to

Caption: Ethionamide Activation and InhA Inhibition Pathway.

InhA: The Primary Molecular Target

InhA is an NADH-dependent enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the FAS-II pathway of M. tuberculosis.[14][15] This pathway is responsible for the elongation of fatty acids that are precursors for mycolic acid biosynthesis.[16][17] The inhibition of InhA by the ETH-NAD adduct disrupts this essential process, leading to a compromised cell wall and ultimately, bacterial cell death.[12][18]

The ETH-NAD adduct acts as a slow, tight-binding inhibitor of InhA, occupying the same hydrophobic pocket as NADH and forming van der Waals interactions with key residues such as K218 and M155.[12][19] The binding of the adduct also induces conformational changes in InhA, including the rotation of F149, which contributes to the inactivation of the enzyme.[19]

Quantitative Data on Ethionamide Efficacy and InhA Inhibition

The efficacy of Ethionamide and its inhibitory effect on InhA can be quantified through various parameters. The following tables summarize key quantitative data from the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ethionamide against M. tuberculosis

Strain TypeMIC Range (μg/mL)MethodReference(s)
Wild-type≤0.125 - 1.0Middlebrook 7H10[4]
Wild-type2.5 (MIC₅₀)Sensititre MYCOTB[6]
Resistant≥50Not specified[20]
Resistant (with inhA mutations)≥100Not specified[20]
Breakpoint for Resistance80Lowenstein-Jensen[2]
Breakpoint for Resistance≥114Solid Culture[1]

Table 2: Inhibitory Constants for InhA

InhibitorIC₅₀ (μM)Kᵢ (nM)NotesReference(s)
Isoniazid-NAD adduct-0.75 ± 0.08Slow, tight-binding inhibitor[12]
Isoniazid-NAD adduct (on S94A mutant InhA)17-fold higher than WT30-fold higher than WTDemonstrates resistance mechanism[12]
Direct InhA Inhibitor (NITD-564)0.59-Example of a direct inhibitor[16]
Direct InhA Inhibitor (Compound 7a)0.35 ± 0.01-Another example of a direct inhibitor[13]

Experimental Protocols

InhA Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the inhibitory activity of compounds against InhA by monitoring the oxidation of NADH.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-CoA substrate

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Test compound (e.g., pre-formed ETH-NAD adduct or direct inhibitor) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Prepare stock solutions of InhA, NADH, and DD-CoA in the assay buffer. Serially dilute the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • NADH to a final concentration of 250 µM.[14]

    • Test compound at various concentrations (ensure final DMSO concentration is consistent, typically ≤1%). Include a DMSO-only control.

  • Enzyme Addition: Add purified InhA enzyme to each well to a final concentration of 20 nM.[14]

  • Initiation of Reaction: Start the enzymatic reaction by adding the DD-CoA substrate to each well to a final concentration of 25 µM.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C. The rate of NADH oxidation is proportional to InhA activity.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Ethionamide against M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Ethionamide stock solution

  • 96-well microplates

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5.

  • Drug Dilution: Prepare serial two-fold dilutions of Ethionamide in 7H9 broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a drug-free growth control well and a sterile control well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.

  • MIC Determination: The MIC is defined as the lowest concentration of Ethionamide that completely inhibits visible growth of M. tuberculosis.

X-ray Crystallography of InhA-ETH-NAD Complex

This protocol provides a general workflow for determining the crystal structure of InhA in complex with the ETH-NAD adduct.

Materials:

  • Purified recombinant InhA protein

  • ETH-NAD adduct (synthesized or generated in situ)

  • Crystallization buffer screens

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Complex Formation: Incubate purified InhA with an excess of the ETH-NAD adduct to ensure complex formation.

  • Crystallization: Screen for crystallization conditions using various commercially available or custom-made buffer screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[7]

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known InhA structure as a search model. Refine the structure to obtain a high-resolution model of the InhA-ETH-NAD complex.[7]

Mechanisms of Resistance

Resistance to Ethionamide primarily arises from mutations that either prevent its activation or alter its target.

  • ethA Mutations: Mutations in the ethA gene are a major cause of Ethionamide resistance.[20] These mutations can lead to a non-functional or poorly functional EthA enzyme, thereby preventing the activation of the prodrug.

  • inhA Mutations: Mutations within the inhA structural gene or its promoter region can also confer resistance.[12] Promoter mutations can lead to the overexpression of InhA, requiring higher concentrations of the ETH-NAD adduct for inhibition.[12] Mutations in the structural gene, such as the S94A substitution, can reduce the binding affinity of the ETH-NAD adduct to InhA.[12]

  • ethR Mutations: While less common, mutations in the ethR gene can lead to the overexpression of the EthR repressor, which in turn downregulates ethA expression, leading to reduced Ethionamide activation.[5]

Ethionamide_Resistance_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_interpretation Interpretation Isolate Clinical Isolate (Ethionamide Resistant) MIC_Test MIC Determination Isolate->MIC_Test Phenotypic Susceptibility Testing DNA_Extraction Genomic DNA Extraction Isolate->DNA_Extraction Sample Preparation Correlation Correlate Genotype with Phenotype MIC_Test->Correlation MIC Value Sequencing Gene Sequencing (ethA, inhA, ethR) DNA_Extraction->Sequencing Amplification & Sequencing Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis Data Analysis Mutation_Analysis->Correlation Identified Mutations

Caption: Experimental Workflow for Investigating Ethionamide Resistance.

Conclusion

The intricate interplay between Ethionamide activation and its targeted inhibition of InhA provides a compelling example of prodrug pharmacology. A thorough understanding of this mechanism, from the initial enzymatic conversion to the molecular interactions within the InhA active site, is paramount for the development of novel anti-tubercular agents that can overcome existing resistance mechanisms. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to combating the global threat of tuberculosis. Future efforts should focus on the discovery of direct InhA inhibitors that bypass the need for activation by EthA, thus circumventing a major resistance pathway.

References

Ethionamide Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide, a second-line antitubercular agent, plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). This technical guide provides an in-depth overview of the physical and chemical properties of its hydrochloride salt, ethionamide hydrochloride. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals in optimizing formulation, ensuring bioavailability, and developing novel drug delivery systems. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Physical and Chemical Properties

This compound is a yellow crystalline, nonhygroscopic compound with a faint to moderate sulfide odor.[1] The following tables summarize its key physical and chemical properties.

General Properties
PropertyValueReference
Chemical Name 2-ethylpyridine-4-carbothioamide hydrochloride[2]
Molecular Formula C₈H₁₁ClN₂S[2]
Molecular Weight 202.71 g/mol [2]
CAS Number 3684-73-9[3]
Physicochemical Data
PropertyValueReference
Melting Point 162°C (for the free base, decomposes)[1]
pKa 4.37 (Uncertain, for the free base)[2]
Log P (octanol/water) 0.3699 (for the free base)[1]
Solubility Profile
SolventSolubilityReference
Water Practically insoluble (free base)[1][4]
Methanol Soluble[1]
Ethanol Soluble[1][4]
Ether Practically insoluble (free base)[1]
DMSO 33 mg/mL (198.5 mM) (free base)[4]
Pyridine Freely soluble (free base)[5]
Hot Acetone Soluble (free base)[5]
Dichloroethane Soluble (free base)[5]
Propylene Glycol Sparingly soluble (free base)[5]

Mechanism of Action

Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase.[6] The activated form of ethionamide then forms an adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[7] This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[7] Inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.[7]

ethionamide_mechanism Mechanism of Action of Ethionamide Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide EthA->Activated_Ethionamide Ethionamide_NAD_Adduct Ethionamide-NAD Adduct Activated_Ethionamide->Ethionamide_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Ethionamide_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Disruption

Mechanism of action of ethionamide against Mycobacterium tuberculosis.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8]

Workflow:

shake_flask_workflow Shake-Flask Solubility Determination Workflow Start Start Add_Excess Add excess ethionamide HCl to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at a constant temperature with agitation Add_Excess->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Analyze Analyze the concentration of the supernatant (e.g., UV-Vis) Separate->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed flask.

  • Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as UV-Visible spectrophotometry.[10]

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of a substance.[11]

Detailed Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1mM) in a suitable solvent, typically water or a co-solvent mixture if solubility is low.[11]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.[11]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[11]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately from the first or second derivative of the curve.

Spectroscopic Analysis

A validated UV-spectrophotometric method for the estimation of ethionamide has been developed.

Protocol:

  • Solvent: pH 7.4 phosphate buffer.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the solvent. From this, prepare a series of standard solutions of known concentrations.

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For ethionamide, a λmax of 288 nm has been reported.[12]

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare a solution of the sample of unknown concentration and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

FT-IR spectroscopy is a powerful tool for identifying functional groups and confirming the structure of a molecule. For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often employed.[13]

Protocol (ATR-FTIR):

  • Sample Preparation: No specific sample preparation is required for the ATR method. A small amount of the powdered this compound is placed directly onto the ATR crystal.[13]

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal.[7] Record the FT-IR spectrum.

  • Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the ethionamide molecule.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration will depend on the type of NMR experiment being performed. For ¹H NMR, a lower concentration is typically sufficient, while ¹³C NMR may require a more concentrated sample.[14]

  • Analysis: Place the NMR tube containing the sample solution into the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the molecule.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of this compound, a critical second-line antitubercular agent. The tabulated data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows are intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental properties is essential for the continued development and optimization of ethionamide-based therapies in the fight against multidrug-resistant tuberculosis.

References

Ethionamide Hydrochloride: A Technical Guide on its Discovery and Clinical History

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review for Researchers and Drug Development Professionals

[Shanghai, China] – Ethionamide, a critical second-line anti-tuberculosis agent, has played a significant role in the management of multidrug-resistant tuberculosis (MDR-TB) for decades. This technical guide provides a comprehensive overview of the discovery of ethionamide and its hydrochloride salt, its mechanism of action, the history of its clinical use, and the evolution of resistance.

Discovery and Development

Ethionamide (2-ethylthioisonicotinamide) was first synthesized in 1956.[1] Its antitubercular activity was discovered during a period of extensive research into new therapies for tuberculosis.[2][3] Following its discovery, ethionamide was approved for medical use in the United States in 1965.[1] It is included on the World Health Organization's List of Essential Medicines.[1]

The hydrochloride salt of ethionamide was developed to improve its pharmaceutical properties. While the free base form of ethionamide is practically insoluble in water, the hydrochloride salt offers increased solubility, which can be advantageous for formulation and administration.[4][5] Clinical studies in the late 1960s and early 1970s evaluated both the base and hydrochloride forms, with some studies suggesting differences in tolerability.[6][7]

Mechanism of Action

Ethionamide is a prodrug, meaning it requires activation within the mycobacterium to exert its therapeutic effect.[5][8][9] The primary mechanism of action involves the following steps:

  • Activation: The inactive ethionamide molecule is activated by the mycobacterial enzyme EthA, a monooxygenase.[8][10]

  • Adduct Formation: The activated form of ethionamide then binds with nicotinamide adenine dinucleotide (NAD+) to form an adduct.[1][11]

  • Inhibition of Mycolic Acid Synthesis: This ethionamide-NAD adduct specifically inhibits the activity of the InhA enzyme (enoyl-acyl carrier protein reductase).[8][12] InhA is a crucial enzyme in the fatty acid elongation cycle necessary for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][13]

  • Bacterial Cell Death: The disruption of mycolic acid synthesis weakens the bacterial cell wall, making the mycobacterium susceptible to environmental stresses and the host's immune response, ultimately leading to bacterial death.[8]

While the mechanism is similar to that of isoniazid, another key anti-tuberculosis drug that also targets InhA, the activation pathways are distinct.[1][14] This difference accounts for the fact that cross-resistance between the two drugs is not universal.[1]

dot

Ethionamide_Mechanism Mechanism of Action of Ethionamide Ethionamide Ethionamide (Prodrug) EthA Mycobacterial EthA enzyme Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide EthA->Activated_Ethionamide Ethionamide_NAD_Adduct Ethionamide-NAD Adduct Activated_Ethionamide->Ethionamide_NAD_Adduct NAD NAD+ NAD->Ethionamide_NAD_Adduct InhA InhA enzyme (Enoyl-ACP reductase) Ethionamide_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Bacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Disruption of Bacterial_Death Bacterial Death Cell_Wall_Disruption->Bacterial_Death

Mechanism of Action of Ethionamide

History of Clinical Use

Ethionamide quickly found its place as a second-line agent in the treatment of tuberculosis, particularly for cases where resistance to first-line drugs like isoniazid and rifampicin had developed.[10][14] It is a cornerstone of many MDR-TB treatment regimens.[10]

Early clinical trials in the 1960s established its efficacy, often in combination with other antitubercular drugs to prevent the rapid development of resistance.[15] However, these studies also highlighted the significant adverse effects associated with ethionamide, including gastrointestinal disturbances and hepatotoxicity, which often limit its use and can lead to poor patient compliance.[10][15]

Mechanisms of Resistance

Resistance to ethionamide in Mycobacterium tuberculosis can emerge through several mechanisms:

  • Mutations in ethA: The most common mechanism of resistance involves mutations in the ethA gene, which encodes the enzyme responsible for activating ethionamide.[8] These mutations can lead to a decrease or loss of EthA function, rendering the drug ineffective.[8]

  • Mutations in inhA: Mutations in the inhA gene, the target of activated ethionamide, or its promoter region can also confer resistance.[8] These mutations may alter the drug's binding site or lead to overexpression of the InhA enzyme.

  • Overexpression of ethR: The expression of ethA is regulated by a transcriptional repressor, EthR. Overexpression of ethR can repress ethA expression, leading to reduced activation of ethionamide and subsequent resistance.[8]

dot

Ethionamide_Resistance Mechanisms of Ethionamide Resistance cluster_activation Activation Pathway cluster_action Drug Action Pathway EthR EthR (Repressor) EthA_gene ethA gene EthR->EthA_gene Represses Resistance Ethionamide Resistance EthA_enzyme EthA enzyme EthA_gene->EthA_enzyme Encodes Activated_Ethionamide Activated Ethionamide EthA_enzyme->Activated_Ethionamide Activates Ethionamide Ethionamide Ethionamide->EthA_enzyme InhA InhA enzyme Activated_Ethionamide->InhA Inhibits EthR_overexpression Overexpression of EthR EthR_overexpression->EthR EthA_mutation Mutation in ethA EthA_mutation->EthA_gene InhA_mutation Mutation in inhA or its promoter InhA_mutation->InhA

Mechanisms of Ethionamide Resistance

Quantitative Data

Table 1: Pharmacokinetic Parameters of Ethionamide
ParameterValueReference
Bioavailability Nearly completely absorbed orally[15]
Cmax (250 mg single dose) 2489 ng/ml (CV 30.2%)[15]
AUC0-inf (250 mg single dose) 9161 ng.hr/ml (CV 23.6%)[15]
Tmax 0.75 hours (median)[15]
Plasma Protein Binding ~30%[15]
Volume of Distribution (Vd) ~80 liters[15]
Elimination Half-life 2-3 hours[15]
Metabolism Extensively hepatic[15]
Excretion ~1% unchanged in urine[15]
Table 2: Minimum Inhibitory Concentration (MIC) of Ethionamide against M. tuberculosis
Strain/ConditionMIC50 (μg/mL)MIC90 (μg/mL)Reference
M. tuberculosis H37Rv0.78-1.56-[16]
EthA/R knockout mutants2-8 fold increase-[17]
Clinical Isolates (India)≥114 (breakpoint for resistance)-[13]
MGIT 960 critical concentration5-[18]

Methodologies of Key Experiments

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro susceptibility of Mycobacterium tuberculosis to ethionamide is determined using various methods, including broth microdilution and agar proportion methods. A generalized workflow is as follows:

  • Bacterial Culture: M. tuberculosis strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to the mid-log phase.

  • Drug Dilution: A series of two-fold dilutions of ethionamide are prepared in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well of the microplate.

  • Incubation: The microplate is incubated at 37°C for a specified period.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.

dot

MIC_Workflow Generalized Workflow for MIC Determination Start Start Culture Culture M. tuberculosis in liquid medium Start->Culture Prepare_Plates Prepare 96-well plate with serial dilutions of Ethionamide Culture->Prepare_Plates Inoculate Inoculate wells with bacterial suspension Prepare_Plates->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read visual growth in each well Incubate->Read_Results Determine_MIC Determine MIC (lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Generalized Workflow for MIC Determination
Mycolic Acid Synthesis Inhibition Assay

The effect of ethionamide on mycolic acid synthesis can be assessed using radiolabeling techniques. A typical methodology involves:

  • Bacterial Culture and Drug Exposure: Mycobacterial cultures are grown and then exposed to varying concentrations of ethionamide.

  • Radiolabeling: A radiolabeled precursor of mycolic acid, such as [14C]acetate, is added to the cultures.

  • Lipid Extraction: After a period of incubation, the bacterial cells are harvested, and the lipids are extracted.

  • Analysis: The extracted lipids are separated using techniques like thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabel incorporated into the mycolic acid fraction is quantified to determine the extent of inhibition by ethionamide.

Conclusion

Ethionamide hydrochloride remains an indispensable tool in the fight against multidrug-resistant tuberculosis. A thorough understanding of its history, mechanism of action, and the molecular basis of resistance is crucial for its effective clinical use and for the development of novel strategies to combat this persistent global health threat. Future research may focus on the development of "booster" molecules that enhance the activation of ethionamide, potentially allowing for lower, better-tolerated doses and overcoming some mechanisms of resistance.[10]

References

Ethionamide Hydrochloride Against Mycobacterium leprae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

Ethionamide, a second-line antitubercular agent, has historically been employed in the multidrug therapy for leprosy, caused by Mycobacterium leprae. This technical guide provides an in-depth analysis of ethionamide hydrochloride's efficacy, mechanism of action, and the experimental methodologies used for its evaluation against M. leprae. While its use in contemporary leprosy treatment has been curtailed by concerns of hepatotoxicity, a comprehensive understanding of its antimycobacterial properties remains crucial for the development of novel therapeutics and for managing drug-resistant strains. This document synthesizes key research findings, presenting quantitative data in structured tables and illustrating complex biological and experimental processes through detailed diagrams.

Introduction

Ethionamide is a thioamide antibiotic with a spectrum of activity that includes Mycobacterium tuberculosis and, notably, Mycobacterium leprae.[1] Discovered in 1956, it has served as an alternative agent in leprosy treatment regimens, particularly for patients intolerant to clofazimine.[1][2] However, the World Health Organization (WHO) no longer recommends ethionamide for leprosy due to the risk of severe hepatotoxicity.[2] Despite this, its well-elucidated mechanism of action and historical clinical data provide valuable insights for the ongoing research and development of new anti-leprosy drugs.

Mechanism of Action

Ethionamide is a prodrug, meaning it requires activation by the target mycobacterium to exert its bactericidal effect.[3][4] The activation and subsequent inhibition of a key cellular process are outlined below.

Activation Pathway

The activation of ethionamide is a multi-step process initiated within the mycobacterial cell:

  • Uptake: Ethionamide enters the M. leprae cell.

  • Enzymatic Activation: The bacterial enzyme EthA, a mono-oxygenase, catalyzes the conversion of ethionamide to an active metabolite, likely an S-oxide.[1][3][4][5][6] This activation step is distinct from that of isoniazid, which is activated by the catalase-peroxidase KatG.[3][7]

  • Adduct Formation: The activated ethionamide metabolite then forms a covalent adduct with nicotinamide adenine dinucleotide (NAD+).[8][9][10]

Target Inhibition

The ethionamide-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[3][7][8][9] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust, waxy outer layer.[1][3][7][[“]]

By inhibiting InhA, ethionamide effectively blocks mycolic acid biosynthesis, leading to a compromised cell wall structure. This disruption of the cell wall integrity ultimately results in bacterial cell death.

Ethionamide_Mechanism_of_Action cluster_cell Mycobacterium leprae Cell Ethionamide_ext Ethionamide (Prodrug) Ethionamide_int Ethionamide Ethionamide_ext->Ethionamide_int Uptake Activated_Ethionamide Activated Ethionamide (S-oxide metabolite) Ethionamide_int->Activated_Ethionamide Activation EthA EthA (Mono-oxygenase) EthA->Ethionamide_int Adduct Ethionamide-NAD Adduct Activated_Ethionamide->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP reductase) Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall

Mechanism of action of ethionamide in M. leprae.

Resistance Mechanisms

Resistance to ethionamide in M. leprae can emerge through several genetic alterations:

  • Mutations in ethA : Mutations in the gene encoding the activating enzyme, EthA, can lead to a non-functional or less efficient enzyme, thereby preventing the conversion of ethionamide to its active form.[1][3][6] This is a common mechanism of resistance.

  • Mutations in inhA : Alterations in the inhA gene can modify the structure of the InhA enzyme, reducing the binding affinity of the ethionamide-NAD adduct.[1][10]

  • Overexpression of ethR : The gene ethR encodes a transcriptional repressor that negatively regulates the expression of ethA.[1][12] Overexpression of EthR can lead to reduced levels of EthA, thus conferring resistance.[6]

Quantitative Efficacy Data

The following tables summarize the quantitative data from key clinical and in vitro studies on the efficacy of ethionamide against M. leprae.

Table 1: Clinical Trial Data for Ethionamide Monotherapy in Lepromatous Leprosy

ParameterEthionamide 250 mgEthionamide 500 mgReference
Dosage Regimen 250 mg, 6 times a week500 mg, 6 times a week[13][14][15]
Treatment Duration 6 months6 months[13][14][15]
Clinical Improvement Not explicitly stated for 250mg alone, but overall 74% for both dosesNot explicitly stated for 500mg alone, but overall 74% for both doses[13][14][15]
Reduction in M. leprae Viability Slower than 500 mg doseMore rapid than 250 mg dose[13][14]

Note: This clinical trial was conducted between 1982 and 1984. The results should be interpreted with caution due to the small number of patients in the study.[13][14]

Table 2: In Vitro Susceptibility Testing of Ethionamide against M. leprae

Assay SystemDrug Concentration Range Tested (µg/mL)ObservationReference
BACTEC 460 System 0.031 - 2.0Reduction in growth index observed within 1-2 weeks[16]

Note: Specific Minimum Inhibitory Concentration (MIC) values for ethionamide against M. leprae are not consistently reported in the literature. The BACTEC study demonstrates a dose-dependent inhibitory effect.

Table 3: Adverse Effects of Ethionamide in Combination Therapy

Combination RegimenIncidence of HepatotoxicityMortality Rate in Hepatitis CasesReference
Rifampin + Ethionamide + Dapsone/Clofazimine4.5% (in 596 patients)26%[17]

Experimental Protocols

The evaluation of anti-leprosy drugs like ethionamide relies on specialized in vivo and in vitro models due to the inability to culture M. leprae axenically.

Mouse Footpad Model for In Vivo Efficacy and Susceptibility Testing

The mouse footpad model is the gold standard for assessing the viability of M. leprae and the bactericidal activity of drugs.[18][19][20]

Protocol Outline:

  • Inoculation: A standardized number of viable M. leprae (typically 5 x 10³ to 1 x 10⁴ bacilli), isolated from patient biopsies or nude mouse passages, are injected into the hind footpads of immunocompetent mice (e.g., BALB/c) or immunodeficient mice (e.g., nude mice).[20][21]

  • Drug Administration: Treatment with ethionamide (or other test compounds) is initiated. The drug can be administered through various routes, including incorporation into the diet or by gavage.[22]

  • Monitoring Bacterial Growth: At specific time points (e.g., 6-8 months), the mice are sacrificed, and the footpad tissue is homogenized. The number of acid-fast bacilli (AFB) is determined by microscopic counting.[22]

  • Endpoint Determination: A successful multiplication is typically defined as an increase in the number of AFB to at least 10⁵ per footpad.[22] The minimal effective dose (MED) is the lowest dose that prevents this multiplication.

Mouse_Footpad_Assay_Workflow start Start inoculation Inoculate Mouse Footpads with M. leprae start->inoculation drug_admin Administer Ethionamide (e.g., in diet or by gavage) inoculation->drug_admin incubation Incubation Period (6-8 months) drug_admin->incubation harvest Harvest Footpad Tissue and Homogenize incubation->harvest count Count Acid-Fast Bacilli (AFB) harvest->count evaluate Evaluate Bacterial Multiplication count->evaluate susceptible Susceptible: No significant increase in AFB evaluate->susceptible Multiplication Inhibited resistant Resistant: Significant increase in AFB evaluate->resistant Multiplication Occurs end End susceptible->end resistant->end

Workflow for the mouse footpad assay.
BACTEC Radiometric Method for In Vitro Susceptibility

The BACTEC 460 system provides a more rapid in vitro alternative to the mouse footpad model for assessing drug susceptibility.[16]

Protocol Outline:

  • Preparation of Inoculum: M. leprae are harvested from nude mouse footpads and suspended in a suitable medium (e.g., BACTEC 12B medium).

  • Drug Exposure: The bacterial suspension is incubated at 33°C under reduced oxygen in the presence of serial dilutions of ethionamide.[16]

  • Measurement of Metabolism: The BACTEC system measures the rate of ¹⁴CO₂ evolution from the metabolism of a ¹⁴C-labeled substrate (e.g., palmitic acid) in the medium.

  • Data Analysis: The growth index (GI) is calculated based on the amount of ¹⁴CO₂ produced. A reduction in the GI in drug-treated samples compared to untreated controls indicates susceptibility.[16]

Molecular Methods for Resistance Detection

Rapid detection of drug resistance can be achieved by analyzing the genetic makeup of M. leprae from patient samples.

Protocol Outline:

  • DNA Extraction: DNA is extracted from skin biopsies containing M. leprae.

  • PCR Amplification: Specific gene regions associated with ethionamide resistance (ethA, inhA, and the ethR promoter region) are amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA fragments are sequenced to identify mutations.

  • Sequence Analysis: The obtained sequences are compared to the wild-type sequences to detect mutations known to confer resistance.[23]

Molecular_Resistance_Detection_Workflow start Patient Skin Biopsy dna_extraction DNA Extraction from M. leprae start->dna_extraction pcr PCR Amplification of Resistance Genes (ethA, inhA, ethR) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis (Comparison to Wild-Type) sequencing->analysis decision Identify Mutations analysis->decision resistant Resistance-Associated Mutation Detected decision->resistant Mutation Found susceptible No Resistance-Associated Mutation Detected decision->susceptible No Mutation end Report Results resistant->end susceptible->end

Workflow for molecular detection of drug resistance.

Conclusion

This compound is a potent inhibitor of M. leprae mycolic acid synthesis. While its clinical application in leprosy is now limited due to safety concerns, particularly hepatotoxicity, the wealth of knowledge regarding its mechanism of action, resistance pathways, and the experimental models for its evaluation continues to be of significant value to the scientific community. This technical guide serves as a comprehensive resource for researchers and drug developers, providing the foundational knowledge necessary to inform the design of safer and more effective anti-leprosy therapeutics. The detailed protocols and structured data presented herein offer a framework for the continued investigation of both existing and novel compounds aimed at the eradication of leprosy.

References

Methodological & Application

Application Notes and Protocols for Ethionamide Hydrochloride Quantification using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ethionamide Hydrochloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for various applications, including quality control of pharmaceutical formulations and pharmacokinetic studies.

Introduction

Ethionamide is a crucial second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Accurate and reliable quantification of ethionamide in bulk drug, pharmaceutical dosage forms, and biological matrices is essential for ensuring its quality, safety, and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for this purpose due to its specificity, sensitivity, and accuracy.[2] This document details validated RP-HPLC methods for the determination of ethionamide.

Chromatographic Conditions

Several HPLC methods have been reported for the quantification of ethionamide. The following tables summarize the key chromatographic parameters from various validated methods, providing a comparative overview to aid in method selection and development.

Table 1: HPLC Chromatographic Conditions for Ethionamide Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Reversed-phase CN column (150mm)[1]C18 (250 x 4.6 mm, 5 µ)Hypersil ODS column (250 mm × 4.6 mm, 5µm particle size)[3][4]ODS-3 column (250 × 4.0 mm, 5 μm)[5][6]
Mobile Phase Milli-Q water and Methanol (85:15, v/v) containing 0.05% Perchloric acid and 0.1% tetrabutyl N-ammonium hydroxide[1]Methanol: water (40: 60 %, v/v)Acetonitrile: phosphate buffer (75:25)[3]Acetonitrile-0.05% trifluoroacetic acid (30:70)[5][6]
Flow Rate 1.5 ml/min[1]1 mL/min1.5 mL/ min[3]Not Specified
Detection Wavelength 267 nm[1]275 nm291 nm[3][4]270 nm[5][6]
Injection Volume 50µl[1]Not SpecifiedNot Specified20 µL[5]
Temperature Ambient[1]Not SpecifiedNot SpecifiedRoom temperature (22 °C)[5][6]
Internal Standard Not UsedGuaifenesinNot UsedNot Used

Method Validation Parameters

The presented methods have been validated according to established guidelines, ensuring their reliability for the intended applications.

Table 2: Summary of Method Validation Data

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 0.25 to 10.0µg/ml[1]Not Specified0.1-4 μg/ mL[3]Not Specified
Correlation Coefficient (r²) 0.997[1]>0.99[7]Not SpecifiedNot Specified
Accuracy (% Recovery) 91%[1]Within ± 15% relative errorInaccuracy did not exceed 3 %[3]98.0 to 102.0%[5][6]
Precision (%RSD) < 10% (Intra- and Inter-day)[1]< 15 %< 4 % (Within day and between day)[3]Not Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides detailed protocols for sample preparation and analysis based on the referenced methods.

Protocol 1: Quantification of Ethionamide in Plasma

This protocol is adapted from a method utilizing protein precipitation for sample clean-up.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Milli-Q water

  • Perchloric acid

  • Tetrabutyl N-ammonium hydroxide

  • Human plasma

2. Standard Solution Preparation:

  • Prepare a stock solution (1 mg/ml) of Ethionamide by dissolving the reference standard in 0.1N hydrochloric acid.[1]

  • Prepare working standards by spiking pooled human plasma with the stock solution to achieve concentrations ranging from 0.25 to 10.0 µg/ml.[1]

3. Sample Preparation:

  • To 200 µl of plasma sample (or standard), add 400 µl of acetonitrile.[1]

  • Vortex the mixture vigorously.

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Transfer 300 µl of the supernatant (organic phase) to a new tube and evaporate to dryness.[1]

  • Reconstitute the dried residue in 100 µl of the mobile phase.[1]

4. HPLC Analysis:

  • Set up the HPLC system according to the parameters outlined in Table 1, Method 1.

  • Inject 50 µl of the reconstituted sample into the HPLC system.[1]

  • Record the chromatogram and determine the peak area of ethionamide.

  • Quantify the ethionamide concentration in the samples by comparing their peak areas with the calibration curve generated from the standard solutions.

Protocol 2: Quantification of Ethionamide in Pharmaceutical Dosage Forms

This protocol is based on a stability-indicating HPLC method.[5][6]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Milli-Q water

  • Ethionamide tablets

2. Standard Solution Preparation:

  • Accurately weigh and dissolve the Ethionamide reference standard in the mobile phase to obtain a known concentration.

3. Sample Preparation (from Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of ethionamide and transfer it to a volumetric flask.

  • Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

4. HPLC Analysis:

  • Set up the HPLC system according to the parameters outlined in Table 1, Method 4.

  • Inject 20 µL of the filtered sample solution into the HPLC system.[5]

  • Record the chromatogram and determine the peak area of ethionamide.

  • Calculate the amount of ethionamide in the tablet formulation using the peak area of the standard solution.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Processing A Standard Weighing & Dissolution C Extraction / Dilution A->C B Sample Weighing/Aliquoting B->C D Filtration / Centrifugation C->D F Sample Injection D->F E HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) E->F G Chromatographic Separation F->G H Peak Detection & Integration (UV Detector) G->H I Calibration Curve Generation H->I J Quantification of Ethionamide H->J I->J

Caption: General workflow for this compound quantification by HPLC.

Sample_Prep_Comparison cluster_plasma Biological Matrix (Plasma/Serum) cluster_pharma Pharmaceutical Dosage Form (Tablets) Start Sample Matrix P1 Protein Precipitation (e.g., with Acetonitrile) Start->P1 T1 Weighing & Grinding Start->T1 P2 Centrifugation P1->P2 P3 Supernatant Evaporation P2->P3 P4 Reconstitution in Mobile Phase P3->P4 End Sample Ready for HPLC Injection P4->End T2 Dissolution in Mobile Phase T1->T2 T3 Sonication T2->T3 T4 Filtration T3->T4 T4->End

Caption: Sample preparation workflows for different matrices.

References

Application Note: Quantitative Analysis of Ethionamide and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethionamide (ETH) is a critical second-line antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] It is a prodrug, meaning it requires metabolic activation within the body to exert its therapeutic effect.[2][3] The activation is carried out by the mycobacterial enzyme EthA, a monooxygenase, which converts Ethionamide into its active form, Ethionamide sulfoxide (ETH-SO).[1][2][4] This active metabolite then inhibits the InhA enzyme, disrupting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2][3] Monitoring the levels of both the parent drug and its active sulfoxide metabolite is essential for pharmacokinetic studies and optimizing treatment strategies. This document provides a detailed protocol for the simultaneous quantification of Ethionamide and Ethionamide sulfoxide in human plasma using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]

Metabolic Pathway of Ethionamide Ethionamide's therapeutic action is dependent on its metabolic conversion. The primary activation step is the S-oxidation of the parent drug, catalyzed by the EthA enzyme, resulting in the formation of Ethionamide sulfoxide.[6] This active metabolite is more potent than Ethionamide itself.[1] In the liver, Ethionamide is further metabolized to ETH-SO and five other inactive metabolites.[5] Ultimately, less than 1% of the drug is excreted unchanged in urine, with up to 5% being excreted as the active Ethionamide sulfoxide.[5]

Ethionamide_Metabolism cluster_activation Mycobacterial Activation cluster_action Mechanism of Action cluster_host Host Metabolism (Liver) Ethionamide Ethionamide (Prodrug) EthA EthA Enzyme (Monooxygenase) Ethionamide->EthA S-oxidation ETH_SO Ethionamide Sulfoxide (Active Metabolite) EthA->ETH_SO InhA InhA Enzyme ETH_SO->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Inactive_Metabolites Inactive Metabolites Ethionamide_Host Ethionamide Ethionamide_Host->Inactive_Metabolites

Caption: Metabolic activation pathway of Ethionamide.

Experimental Protocols

This section details the methodology for the simultaneous quantification of Ethionamide and Ethionamide sulfoxide in human plasma.

1. Materials and Reagents

  • Ethionamide (purity ≥99%)[5]

  • Ethionamide sulfoxide (purity ≥93%)[5]

  • Prothionamide (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Human plasma (stored at -20°C or lower)[5]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with a positive electrospray ionization (ESI) source.[5]

3. Preparation of Standard Solutions

  • Stock Solutions: Prepare individual stock solutions of Ethionamide, Ethionamide sulfoxide, and the internal standard (Prothionamide) in a suitable solvent like methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions to create calibration standards and quality control (QC) samples at various concentrations.

4. Sample Preparation Protocol (Solid-Phase Extraction)

  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To 300 µL of plasma, add the internal standard solution (Prothionamide).[5]

  • Vortex the samples for 30 seconds.

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences (e.g., with water).

  • Elute the analytes and internal standard from the cartridge using an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

5. LC-MS/MS Analytical Method The chromatographic separation and mass spectrometric detection are key to achieving accurate quantification.

Liquid Chromatography (LC) Conditions

Parameter Condition
Column Peerless Basic C18[5]
Mobile Phase 0.1% Acetic Acid : Acetonitrile (20:80, v/v)[5]
Flow Rate 0.50 mL/min[5]
Injection Volume 10 - 20 µL
Column Temperature Ambient

| Total Run Time | 3.5 minutes[5] |

Mass Spectrometry (MS) Conditions

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Detection Mode Multiple Reaction Monitoring (MRM)
Source Temperature As per instrument recommendation

| Capillary Voltage | As per instrument recommendation |

MRM Transitions The following precursor-to-product ion transitions should be monitored for quantification.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)
Ethionamide (ETH)167.10[5]107.10[5]
Ethionamide Sulfoxide (ETH-SO)183.10[5]To be optimized
Prothionamide (IS)181.20[5]To be optimized

Note: Product ions for ETH-SO and the IS should be determined by infusing standard solutions into the mass spectrometer to find the most stable and intense fragment ion.

Workflow Sample 1. Plasma Sample (300 µL) IS_Add 2. Add Internal Standard (Prothionamide) Sample->IS_Add SPE 3. Solid-Phase Extraction (SPE) IS_Add->SPE Elute 4. Elution & Reconstitution SPE->Elute LC 5. LC Separation (C18 Column) Elute->LC MS 6. ESI+ Ionization LC->MS MSMS 7. MS/MS Detection (MRM Mode) MS->MSMS Data 8. Data Analysis (Quantification) MSMS->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Data and Results

Method Performance Characteristics A validated LC-MS/MS method provides reliable quantitative data.[5] The performance characteristics are summarized below based on published data.

AnalyteLinear Range (ng/mL)Correlation Coefficient (r)
Ethionamide25.7 – 6120[5]> 0.998[5]
Ethionamide Sulfoxide50.5 – 3030[5]> 0.998[5]

Expected Chromatographic Performance Under the specified LC conditions, baseline separation of the analytes is expected.

  • Ethionamide Sulfoxide Elution Time: ~2.18 minutes[5]

  • Ethionamide Elution Time: ~2.50 minutes[5]

  • Prothionamide (IS) Elution Time: ~2.68 minutes[5]

Conclusion The described LC-MS/MS method offers a robust, sensitive, and specific tool for the simultaneous determination of Ethionamide and its active metabolite, Ethionamide sulfoxide, in human plasma.[5] This protocol is suitable for application in therapeutic drug monitoring, clinical pharmacology, and pharmacokinetic studies, providing valuable data to support the effective treatment of multidrug-resistant tuberculosis. The short run time allows for high-throughput analysis, making it efficient for large-scale clinical trials and research.[5]

References

Application Notes and Protocols for the ¹H NMR Characterization of Ethionamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide is a crucial second-line antituberculosis agent, structurally an analogue of isoniazid. It functions as a prodrug, requiring activation within Mycobacterium tuberculosis to exert its therapeutic effect. As with any active pharmaceutical ingredient (API), rigorous characterization is essential to ensure its identity, purity, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a powerful analytical technique for the structural elucidation and quality control of pharmaceutical compounds. This document provides a comprehensive guide to the characterization of Ethionamide hydrochloride using ¹H NMR spectroscopy.

This compound, the salt form of the drug, presents specific considerations for NMR analysis, primarily concerning its solubility. The hydrochloride salt enhances the aqueous solubility of the compound, which can influence the choice of deuterated solvent for NMR analysis. The presence of the hydrochloride salt may also induce changes in the chemical shifts of nearby protons compared to the free base.

Principle of ¹H NMR Spectroscopy in Characterization

¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the behavior of hydrogen nuclei (protons) in a magnetic field. Key parameters obtained from a ¹H NMR spectrum include:

  • Chemical Shift (δ): This indicates the chemical environment of a proton. Protons in different electronic environments will resonate at different frequencies, providing information about the functional groups and overall structure of the molecule.

  • Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. This allows for the quantitative determination of the relative number of protons of each type in the molecule.

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent protons on adjacent carbons causes splitting of NMR signals into multiplets. The coupling constant (J) provides information about the connectivity of atoms and the dihedral angles between coupled protons.

  • Signal Multiplicity: This describes the splitting pattern of a signal (e.g., singlet, doublet, triplet, quartet, multiplet) and reveals the number of neighboring protons.

By analyzing these parameters, one can confirm the identity of this compound and detect the presence of impurities.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality ¹H NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of the this compound sample.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent due to its excellent dissolving power for a wide range of organic molecules, including salts. It also has a wide chemical shift window that is largely free of solvent signals, except for the residual proton signal around 2.50 ppm.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Internal Standard (Optional for Quantitative NMR): For quantitative analysis (qNMR), a known amount of an internal standard with a signal in a clear region of the spectrum (e.g., maleic acid, 1,4-dioxane) should be added to the sample.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans (NS): 16-32 (can be increased for dilute samples to improve signal-to-noise)

  • Relaxation Delay (D1): 1-5 seconds (a longer delay may be necessary for accurate integration in quantitative studies)

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Referencing: The residual solvent peak of DMSO-d₆ is used as a reference (δ = 2.50 ppm).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Integration: Integrate all signals corresponding to the this compound protons and any visible impurities.

  • Peak Picking: Identify and label the chemical shifts of all signals.

Data Presentation

The expected ¹H NMR data for this compound in DMSO-d₆ is summarized in the table below. This data is based on the known chemical structure and typical chemical shift values for similar functional groups.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6 (Pyridine)~8.6d~5.01H
H-5 (Pyridine)~7.8dd~5.0, ~1.51H
H-3 (Pyridine)~7.7d~1.51H
-NH₂ (Thioamide)~9.5 - 10.5br s-2H
-CH₂- (Ethyl)~2.9q~7.62H
-CH₃ (Ethyl)~1.2t~7.63H

Note: The chemical shifts of the thioamide protons (-NH₂) can be broad and their position may vary depending on concentration, temperature, and water content in the solvent. The protonation of the pyridine nitrogen will lead to downfield shifts of the pyridine protons compared to the free base.

Visualization of Key Processes

Chemical Structure and Proton Numbering of Ethionamide

The following diagram illustrates the chemical structure of Ethionamide with the protons numbered for clear assignment in the NMR spectrum.

Ethionamide_Structure cluster_ethionamide Ethionamide mol H6 H-6 H5 H-5 H3 H-3 CH2 -CH₂- CH3 -CH₃ NH2 -NH₂

Caption: Chemical structure of Ethionamide with proton numbering.

Workflow for ¹H NMR Characterization of this compound

This workflow outlines the logical steps from sample receipt to final data analysis and interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Ethionamide HCl (10-20 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Instrument Setup (400 MHz Spectrometer) transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire ft Fourier Transform acquire->ft phase_base Phasing and Baseline Correction ft->phase_base integrate Integration phase_base->integrate assign Assign Signals integrate->assign compare Compare with Reference Data assign->compare report Generate Report compare->report

Caption: Workflow for Ethionamide HCl characterization by ¹H NMR.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the characterization of this compound. The detailed protocol and representative data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals. By following these guidelines, one can reliably confirm the identity and assess the purity of this compound, ensuring the quality and consistency of this important antituberculosis drug.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ethionamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide hydrochloride is a critical second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, ethionamide requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect. The active form of the drug inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway, thereby disrupting the integrity of the mycobacterial cell wall.[1][2] Accurate determination of the Minimum Inhibitory Concentration (MIC) of ethionamide against Mycobacterium tuberculosis isolates is paramount for guiding appropriate clinical treatment, monitoring the emergence of resistance, and for the development of new antitubercular agents.

These application notes provide detailed protocols for determining the MIC of this compound using three commonly employed methods: broth microdilution, agar dilution, and the proportion method on Löwenstein-Jensen (L-J) medium. Additionally, representative MIC data and a diagram of the drug's mechanism of action and resistance pathways are included to support researchers in their efforts to combat tuberculosis.

Data Presentation

The following table summarizes the MIC values of ethionamide against Mycobacterium tuberculosis, highlighting the differences between susceptible and resistant strains as determined by various methods.

MethodM. tuberculosis Strain TypeMIC Range (µg/mL)Reference
Broth Microdilution (Sensititre)Susceptible≤ 2.5 - 5[3][4]
Resistant> 5[3]
Low-level Resistant2.5[5]
High-level Resistant> 10[5]
Agar DilutionSusceptible≤ 1.0[4]
Löwenstein-Jensen (L-J) Proportion MethodSusceptible< 80 - 114[6][7]
Resistant≥ 80 - 114[6][7]
Microbroth DilutionEtaA expressing M. smegmatis0.78 - 1.56[5]
Vector control M. smegmatis50[5]
EtaR expressing M. smegmatis> 200[5]

Mechanism of Action and Resistance

Ethionamide is a prodrug that requires activation by the monooxygenase EthA, which is encoded by the ethA gene.[1] The expression of ethA is negatively regulated by the transcriptional repressor EthR.[2] Once activated, ethionamide forms an adduct with NAD+, which then inhibits InhA, a key enzyme in the fatty acid synthesis II (FAS-II) pathway responsible for mycolic acid production.[1][3] Inhibition of mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall, leading to bacterial death.

Resistance to ethionamide can arise through several mechanisms, primarily through mutations in the ethA gene, which prevent the activation of the prodrug.[1] Overexpression of the ethR gene can also lead to resistance by repressing ethA expression. Additionally, mutations in the inhA gene, the drug's target, can result in reduced binding affinity of the activated ethionamide-NAD+ adduct, conferring resistance to both ethionamide and isoniazid.[7]

Ethionamide_Mechanism cluster_bacterium Mycobacterium tuberculosis cluster_resistance Resistance Mechanisms Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide-NAD+ Adduct EthA->Activated_Ethionamide InhA InhA (Enoyl-ACP reductase) Activated_Ethionamide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Disruption Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death EthR EthR (Repressor) EthR->EthA Repression mut_ethA Mutation in ethA mut_ethA->EthA Prevents Activation over_ethR Overexpression of ethR over_ethR->EthR Increased Repression mut_inhA Mutation in inhA mut_inhA->InhA Alters Target

Caption: Mechanism of action and resistance pathways of Ethionamide.

Experimental Protocols

Broth Microdilution Method

This method determines the MIC in a liquid medium and is amenable to high-throughput screening.

Broth_Microdilution_Workflow prep_drug Prepare Ethionamide Stock Solution & Serial Dilutions dispense_drug Dispense Drug Dilutions into 96-well Plate prep_drug->dispense_drug prep_inoculum Prepare M. tuberculosis Inoculum (McFarland 0.5) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate dispense_drug->inoculate incubate Incubate Plates (35-37°C for 7-21 days) inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).[8][9][10]

  • Ethionamide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the ethionamide stock solution in the 7H9 broth to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation:

    • Culture M. tuberculosis on a solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11).

    • Prepare a bacterial suspension in sterile saline or 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.[9]

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

  • Inoculation:

    • Dispense 100 µL of the appropriate ethionamide dilution into each well of a 96-well microtiter plate.[9]

    • Add 100 µL of the prepared bacterial inoculum to each well.[9]

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Seal the plates and incubate at 35-37°C for 7 to 21 days, or until growth is clearly visible in the growth control well.[9][10]

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of ethionamide that completely inhibits visible growth of the organism.[8]

    • Results can be read visually using a reading mirror or with an automated plate reader.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into a solid medium.

Agar_Dilution_Workflow prep_drug_agar Prepare Agar Plates with Serial Dilutions of Ethionamide spot_inoculum Spot Inoculum onto Agar Plates prep_drug_agar->spot_inoculum prep_inoculum Prepare M. tuberculosis Inoculum (McFarland 0.5) prep_inoculum->spot_inoculum incubate Incubate Plates (35-37°C for 14-21 days) spot_inoculum->incubate read_results Observe for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth or significant inhibition) read_results->determine_mic

Caption: Workflow for the Agar Dilution MIC Assay.

Methodology:

  • Media Preparation: Prepare Middlebrook 7H10 or 7H11 agar supplemented with OADC.

  • Ethionamide Stock Solution: Prepare a stock solution of this compound.

  • Preparation of Drug-Containing Plates:

    • Prepare serial dilutions of the ethionamide stock solution.

    • Add 2 mL of each drug dilution to 18 mL of molten agar, mix well, and pour into sterile petri dishes.[12]

    • The final concentrations should typically range from 0.25 to 10 µg/mL.

    • Also prepare a drug-free control plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Spot a defined volume (e.g., 1-10 µL) of the standardized bacterial suspension onto the surface of each agar plate, allowing for the inoculation of multiple isolates per plate.[12]

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 14 to 21 days.

  • Reading and Interpretation: The MIC is the lowest concentration of ethionamide that prevents the growth of colonies or causes a significant reduction in growth compared to the drug-free control.

Proportion Method on Löwenstein-Jensen (L-J) Medium

This is the gold standard method for drug susceptibility testing of M. tuberculosis.

Methodology:

  • Media Preparation: Prepare L-J medium slants containing different concentrations of ethionamide (e.g., 20, 40, 80, 114, 156 µg/mL) and a drug-free control slant.[6]

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture of M. tuberculosis in sterile water or saline.

    • Prepare two dilutions of this suspension: a 10-2 and a 10-4 dilution.

  • Inoculation:

    • Inoculate the drug-containing L-J slants with 0.1 mL of the 10-2 bacterial suspension.

    • Inoculate the drug-free control slant with 0.1 mL of the 10-4 bacterial suspension.

  • Incubation: Incubate the slants at 37°C for 4 to 6 weeks.

  • Reading and Interpretation:

    • Count the number of colonies on the control and drug-containing slants.

    • An isolate is considered resistant if the number of colonies on the drug-containing slant is 1% or more of the number of colonies on the control slant.[6] The MIC is the lowest concentration that inhibits more than 99% of the bacterial population.

Quality Control

For all MIC determination methods, it is essential to include a well-characterized quality control strain, such as M. tuberculosis H37Rv (ATCC 27294), for which the expected MIC range of ethionamide is known. This ensures the accuracy and reproducibility of the results.

Safety Precautions

All work with Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times. All materials and waste must be decontaminated according to standard procedures.

References

Application Notes and Protocols for Cell-Based Assays to Determine Ethionamide Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide hydrochloride is a critical second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase.[1] Once activated, ethionamide inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway, leading to disruption of the mycobacterial cell wall and subsequent cell death.[2] Understanding the efficacy of ethionamide and the mechanisms of resistance is paramount for its effective clinical use and for the development of new therapeutic strategies.

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound against Mycobacterium tuberculosis (M. tuberculosis). The included assays are the Microplate Alamar Blue Assay (MABA) for determining the minimum inhibitory concentration (MIC), an intracellular survival assay to assess activity within host cells, and a cytotoxicity assay to evaluate the effect on mammalian cells.

Mechanism of Action and Signaling Pathway

Ethionamide's mechanism of action involves a series of intracellular steps culminating in the inhibition of mycolic acid synthesis. The expression of the activating enzyme, EthA, is negatively regulated by the transcriptional repressor EthR.[1] Therefore, the efficiency of ethionamide activation is a critical determinant of its antimycobacterial activity. Resistance to ethionamide can arise from mutations in the ethA gene, preventing the activation of the prodrug, or from mutations in the inhA gene, which encodes the drug's target.[1][3]

Ethionamide_Pathway cluster_bacterium Mycobacterium tuberculosis Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation ActivatedEthionamide Activated Ethionamide-NAD Adduct EthA->ActivatedEthionamide EthR EthR (Repressor) EthR->EthA Repression InhA InhA (Enoyl-ACP reductase) ActivatedEthionamide->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Cell Wall Integrity MycolicAcid->CellWall CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to

Caption: Ethionamide activation and mechanism of action pathway.

Data Presentation

The following tables summarize quantitative data for this compound against M. tuberculosis and in cytotoxicity assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Ethionamide against M. tuberculosis

StrainResistance ProfileAssay MethodMIC (µg/mL)Reference
H37RvSusceptibleMABA0.78 - 1.56[4]
Clinical IsolatesSusceptibleProportion Method< 2.5[4]
Clinical IsolatesLow-Level ResistantProportion Method2.5[4]
Clinical IsolatesModerately ResistantProportion Method> 2.5[4]
Clinical IsolatesHigh-Level ResistantProportion Method> 10[4]
MDR IsolatesVariableSensititre2.5 - >10[5]
XDR IsolatesVariableSensititre5.0 - >10[5]

Table 2: Cytotoxicity of this compound

Cell LineAssay MethodIncubation TimeIC50 (µM)Reference
HepG2MTT Assay24 hours> 1000[6]
VeroMTT AssayNot Specified> 300 µg/mL[7]
THP-1MTT Assay48 hoursNon-toxic at 1 mM[6]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol details a colorimetric assay to determine the MIC of ethionamide against M. tuberculosis.[1][8]

Materials:

  • Sterile 96-well flat-bottom plates

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution (in DMSO)

  • M. tuberculosis culture (e.g., H37Rv) in mid-log phase

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Sterile deionized water

Protocol Workflow:

MABA_Workflow A Prepare serial dilutions of Ethionamide in a 96-well plate. B Add M. tuberculosis inoculum to each well. A->B C Incubate plates at 37°C for 5-7 days. B->C D Add Alamar Blue reagent and 10% Tween 80. C->D E Incubate for an additional 24 hours. D->E F Read results visually or with a plate reader. E->F G Determine MIC (lowest concentration with no color change). F->G

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Procedure:

  • Add 200 µL of sterile deionized water to all perimeter wells of a 96-well plate to minimize evaporation.

  • Add 100 µL of supplemented 7H9 broth to the remaining wells.

  • Add 100 µL of the ethionamide stock solution to the first well of a row and perform serial twofold dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.

  • Add 100 µL of the diluted inoculum to each well containing the drug dilutions. Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Seal the plate and incubate at 37°C for 5-7 days.

  • After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[1]

  • Re-incubate the plate for 24 hours.

  • Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of ethionamide that prevents the color change from blue to pink.[1][8]

Intracellular M. tuberculosis Survival Assay

This assay evaluates the efficacy of ethionamide against M. tuberculosis residing within macrophages.[9][10]

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., THP-1)

  • DMEM supplemented with 10% fetal bovine serum (FBS)

  • M. tuberculosis expressing a reporter gene (e.g., luciferase) is recommended for high-throughput screening.[10][11]

  • This compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H10 agar plates for CFU enumeration

Protocol Workflow:

Intracellular_Assay_Workflow A Seed macrophages in a 96-well plate and allow them to adhere. B Infect macrophages with M. tuberculosis (MOI of 1-10). A->B C Wash to remove extracellular bacteria. B->C D Add media containing serial dilutions of Ethionamide. C->D E Incubate for 48-72 hours. D->E F Lyse macrophages to release intracellular bacteria. E->F G Determine bacterial viability (CFU counting or reporter assay). F->G

Caption: Workflow for the intracellular M. tuberculosis survival assay.

Procedure:

  • Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for adherence.

  • Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 1 to 10 for 4 hours.

  • Wash the cells three times with PBS to remove extracellular bacteria.

  • Add fresh culture medium containing serial dilutions of this compound.

  • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, lyse the macrophages with a lysis buffer.

  • Determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on 7H10 agar plates and counting colony-forming units (CFUs) after 3-4 weeks of incubation, or by measuring the reporter signal (e.g., luminescence) if a reporter strain is used.[10][11]

Cytotoxicity Assay

This protocol uses the MTT assay to assess the cytotoxic effects of ethionamide on a mammalian cell line, such as HepG2 (a human liver cell line), which is relevant given that hepatotoxicity can be a side effect of ethionamide.[7][12]

Materials:

  • HepG2 cells

  • DMEM supplemented with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).

References

Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Ethionamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide, a derivative of isonicotinic acid, is a crucial second-line antitubercular agent employed in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Structurally analogous to isoniazid, ethionamide functions as a prodrug, necessitating bioactivation to exert its therapeutic effect.[2][3] The activation is primarily mediated by the mycobacterial enzyme EthA, a monooxygenase, which converts ethionamide into its active form.[3] This active metabolite subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial growth inhibition.[3] Understanding the pharmacokinetic profile of ethionamide hydrochloride is paramount for optimizing dosing regimens to maximize efficacy while minimizing dose-related side effects. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in various animal models.

Animal Models in Ethionamide Pharmacokinetics

The selection of an appropriate animal model is a critical step in preclinical pharmacokinetic research. Mice, rats, guinea pigs, and rabbits are commonly utilized species for evaluating the absorption, distribution, metabolism, and excretion (ADME) of antitubercular drugs.

Table 1: Summary of Animal Models for Ethionamide Pharmacokinetic Studies

Animal ModelStrainKey Characteristics
Mouse C57BL/6JWell-characterized genome; numerous transgenic models available. Susceptible to Mycobacterium tuberculosis infection.
Guinea Pig HartleyHighly susceptible to M. tuberculosis, developing human-like lung pathology. Useful for efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Rat Fischer 344Commonly used in toxicology and carcinogenicity studies.[4]
Rabbit New Zealand WhiteLarger blood volume allows for serial sampling. Has been used to study the teratogenic potential of ethionamide.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of ethionamide observed in different animal models. These values can vary based on the dose, route of administration, and specific experimental conditions.

Table 2: Pharmacokinetic Parameters of Ethionamide in Mice (Oral Administration)

StrainDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
C57BL/6J (WT, female)12515.5~1.0Not Reported[5]
C57BL/6J (WT, male)12522.3~1.0Not Reported[5]
Fmo1/2/4 null (female)12551.0~1.0Not Reported[5]
Fmo1/2/4 null (male)12540.6~1.0Not Reported[5]

Table 3: Pharmacokinetic Parameters of Ethionamide in Guinea Pigs

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Bioavailability (%)Reference
Intravenous (IV)65.85 ± 1.130.0831.60 ± 0.39100[6]
Oral60.21 ± 0.130.750.21 ± 0.1317[6]
Pulmonary63.37 ± 1.250.151.36 ± 0.2785[6]

Data for rats and rabbits are less consistently reported in the literature with specific pharmacokinetic parameters. However, these models have been used in safety and teratogenicity studies.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of pharmacokinetic studies. The following sections provide step-by-step protocols for key experimental procedures.

Protocol 1: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for the oral administration of this compound to mice.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Select the appropriate gavage needle size based on the mouse's weight. For adult mice (20-25g), a 20-gauge, 1.5-inch needle is typically suitable.

  • Dose Preparation:

    • Prepare the this compound formulation at the desired concentration. Suspension in a vehicle like Vet Syrup may be necessary.[5]

    • Draw the calculated volume of the formulation into the syringe.

  • Administration:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position to straighten the esophagus.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.

    • Allow the mouse to swallow the needle, which will facilitate its passage into the esophagus. Do not apply force.

    • Slowly administer the solution.

    • Gently withdraw the needle along the same path.

  • Post-Procedure Monitoring:

    • Observe the animal for any signs of distress, such as gasping or labored breathing, for at least 15 minutes post-administration.

Protocol 2: Intravenous Administration in Guinea Pigs

This protocol describes the procedure for intravenous injection of this compound in guinea pigs.

Materials:

  • This compound solution for injection

  • Syringes and needles (e.g., 25-27 gauge)

  • Restrainer

  • Clippers and disinfectant swabs

Procedure:

  • Animal Preparation:

    • Restrain the guinea pig. The lateral saphenous vein is a common site for intravenous injection.

    • Shave the fur over the injection site to visualize the vein.

    • Cleanse the area with a disinfectant swab.

  • Dose Preparation:

    • Prepare a sterile solution of this compound for intravenous administration.

    • Draw the calculated dose into a sterile syringe.

  • Administration:

    • Apply gentle pressure proximal to the injection site to distend the vein.

    • Insert the needle, bevel up, into the vein.

    • Confirm proper placement by observing a flash of blood in the syringe hub.

    • Release the pressure and slowly inject the solution.

  • Post-Procedure Care:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent hematoma formation.

    • Monitor the animal for any adverse reactions.

Protocol 3: Blood Sample Collection from Mice

Serial blood sampling is often required for constructing a pharmacokinetic profile. The submandibular vein provides a reliable site for repeated small volume blood collection.

Materials:

  • Lancets (4.0 mm)

  • Microcentrifuge tubes (pre-labeled with anticoagulant, e.g., EDTA)

  • Gauze pads

Procedure:

  • Restraint:

    • Gently restrain the mouse.

  • Puncture:

    • Locate the submandibular vein, which is situated on the side of the face.

    • Puncture the vein with a sterile lancet.

  • Collection:

    • Collect the forming blood drops into a microcentrifuge tube.

    • The volume of blood collected should not exceed the institutionally approved limits.

  • Hemostasis:

    • Apply gentle pressure with a gauze pad to the puncture site to stop the bleeding.

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store the plasma at -80°C until analysis.

Protocol 4: Tissue Harvesting and Homogenization

To assess drug distribution, tissue samples are collected at the termination of the study.

Materials:

  • Surgical instruments (scissors, forceps)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Tissue homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

  • Cryovials

Procedure:

  • Euthanasia:

    • Euthanize the animal according to the approved institutional protocol.

  • Tissue Collection:

    • Immediately dissect the tissues of interest (e.g., lungs, liver, spleen, kidneys).

    • Rinse the tissues with cold saline to remove excess blood.

    • Blot the tissues dry, weigh them, and place them in pre-labeled cryovials.

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C.

  • Homogenization:

    • Thaw the tissue sample on ice and add a pre-determined volume of ice-cold homogenization buffer (e.g., 1:3 w/v).

    • Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.

  • Processing:

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant and store it at -80°C until bioanalysis.

Protocol 5: Bioanalytical Method for Ethionamide Quantification by HPLC

This is a general protocol for the determination of ethionamide concentrations in plasma samples. Method validation is essential before use.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer), with the exact ratio optimized for separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 20 µL

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject the sample into the HPLC system.

Visualizations

Ethionamide Metabolic Pathway

Ethionamide is a prodrug that undergoes bioactivation to exert its antitubercular effect. The primary activating enzyme is the mycobacterial flavin-containing monooxygenase, EthA. In mammals, flavin-containing monooxygenases (FMOs) also contribute to its metabolism.

Ethionamide_Metabolism Ethionamide Ethionamide Ethionamide_Sulfoxide Ethionamide Sulfoxide (Active Metabolite) Ethionamide->Ethionamide_Sulfoxide EthA (Mycobacterium) FMOs (Mammals) Inactive_Metabolites Inactive Metabolites (e.g., 2-ethyl-4-amidopyridine) Ethionamide_Sulfoxide->Inactive_Metabolites Further Oxidation NAD_Adduct Ethionamide-NAD Adduct Ethionamide_Sulfoxide->NAD_Adduct NAD+ InhA InhA Enzyme NAD_Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Metabolic activation pathway of Ethionamide.
Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of this compound.

PK_Workflow cluster_prestudy Pre-Study Phase cluster_instudy In-Life Phase cluster_poststudy Post-Study Phase Protocol Protocol Design & IACUC Approval Formulation Drug Formulation Preparation Protocol->Formulation Dosing Animal Dosing (e.g., Oral Gavage) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Termination Study Termination & Tissue Collection Sampling->Termination Processing Sample Processing (Plasma/Homogenate) Termination->Processing Analysis Bioanalysis (HPLC/LC-MS) Processing->Analysis Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: A typical experimental workflow for an animal pharmacokinetic study.

References

Application Notes and Protocols for Ethionamide Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and preclinical evaluation of Ethionamide hydrochloride, a critical second-line antitubercular agent. The following sections detail its mechanism of action, formulation strategies, and standardized protocols for key in vitro and in vivo experiments.

Mechanism of Action

Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase, within Mycobacterium tuberculosis.[1][2] The activated form of ethionamide then binds to NAD+ to form an adduct. This adduct inhibits the activity of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[1][3] Disruption of mycolic acid synthesis weakens the bacterial cell wall, leading to a bacteriostatic or bactericidal effect depending on the drug concentration and the susceptibility of the organism.[4] The expression of the ethA gene is regulated by the transcriptional repressor EthR; inhibiting EthR can boost the efficacy of ethionamide.[1][2]

Ethionamide_Mechanism cluster_bacterium Mycobacterium tuberculosis Ethionamide_prodrug Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA Activation Activated_Ethionamide Activated Ethionamide EthA->Activated_Ethionamide InhA InhA (Enoyl-ACP Reductase) Activated_Ethionamide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to EthR EthR (Repressor) EthR->EthA Represses expression MIC_Workflow Start Start: Prepare Reagents Prep_Drug Prepare Ethionamide Stock (e.g., in DMSO) Start->Prep_Drug Prep_Inoculum Prepare M. tuberculosis Inoculum (e.g., McFarland 0.5) Start->Prep_Inoculum Serial_Dilute Perform 2-fold Serial Dilutions in 7H9 Broth Prep_Drug->Serial_Dilute Inoculate Inoculate Microplate Wells Serial_Dilute->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read Results Visually or with Spectrophotometer Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End InVivo_Workflow Start Start: Acclimatize Mice Infection Infect Mice with M. tuberculosis (e.g., aerosol route) Start->Infection Establish_Infection Allow Infection to Establish (e.g., 2-4 weeks) Infection->Establish_Infection Treatment_Groups Randomize into Treatment Groups (Vehicle, Ethionamide, Positive Control) Establish_Infection->Treatment_Groups Treatment_Phase Administer Daily Treatment (e.g., oral gavage for 4 weeks) Treatment_Groups->Treatment_Phase Monitor Monitor Body Weight and Clinical Signs Treatment_Phase->Monitor Endpoint Endpoint: Euthanize Mice Treatment_Phase->Endpoint Organ_Harvest Harvest Lungs and Spleen Endpoint->Organ_Harvest CFU_Enumeration Homogenize Organs and Plate for Colony Forming Unit (CFU) Enumeration Organ_Harvest->CFU_Enumeration Data_Analysis Analyze CFU Data CFU_Enumeration->Data_Analysis End End Data_Analysis->End

References

Application Notes & Protocols: Radiolabeling of Ethionamide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethionamide (ETH) is a crucial second-line antituberculosis drug used to treat multidrug-resistant Mycobacterium tuberculosis (MDR-TB) infections.[1][2] It is a prodrug, meaning it requires activation by mycobacterial enzymes to exert its therapeutic effect.[1][3] Understanding the metabolic fate of ethionamide is critical for optimizing its efficacy and managing its toxicity. Radiolabeling is a powerful technique that allows researchers to trace, identify, and quantify the drug and its metabolites in various biological systems.[4][5]

These application notes provide detailed protocols for the radiolabeling of ethionamide, specifically with Carbon-14 ([14C]), and its subsequent use in in vitro metabolic studies. The methodologies are intended for researchers, scientists, and drug development professionals working on antitubercular drug discovery and metabolism.

Part 1: Radiolabeling of Ethionamide

The choice of radioisotope is a critical first step in designing metabolic studies. Carbon-14 is often the preferred isotope for this purpose due to its long half-life (5,730 years) and the fact that carbon forms the stable backbone of the drug molecule, minimizing the risk of the label being lost through metabolic processes.[6][7] Tritium (3H) is another option, offering higher specific activity, but with a greater potential for exchange.[7][8] This protocol will focus on the synthesis of [14C]-Ethionamide.

Protocol 1: Synthesis of [1-14C]-Ethionamide

This protocol is based on the methodology described for the synthesis of radiolabeled ethionamide for metabolic studies in Mycobacterium tuberculosis.[9] The synthesis involves the introduction of a [14C]-cyanide group to 2-ethylpyridine.

Materials:

  • 2-ethylpyridine

  • Sodium [14C]cyanide ([14C]NaCN)

  • Standard organic synthesis reagents and solvents

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a radiometric detector

  • Liquid Scintillation Counter (LSC)

Procedure:

  • Reaction Setup: The synthesis of [14C]Ethionamide is performed from 2-ethylpyridine and sodium [14C]cyanide.[9] The specific reaction conditions, including solvent, temperature, and catalysts, should be optimized based on established organic chemistry principles for cyanation and subsequent thioamide formation.

  • Purification: The crude radiolabeled product is purified using column chromatography or preparative HPLC to isolate [14C]-Ethionamide from unreacted precursors and byproducts.

  • Structure Confirmation: The chemical identity of the purified [14C]-Ethionamide should be confirmed using standard analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the spectra to a non-radiolabeled authentic standard.

Quality Control of [14C]-Ethionamide

1. Radiochemical Purity:

  • Method: Analyze the final product using HPLC coupled with an in-line radiometric detector.[10] An alternative method is TLC followed by autoradiography.[9]

  • Acceptance Criteria: The radiochemical purity should typically be ≥96%.[11] The primary peak in the radio-chromatogram should correspond to the retention time of the non-radiolabeled ethionamide standard.

2. Specific Activity:

  • Method: The specific activity (radioactivity per unit mass, e.g., mCi/mmol or GBq/mmol) is determined by quantifying the total radioactivity using an LSC and dividing it by the total mass of the compound, as determined by a calibrated UV-HPLC analysis against a standard curve.

  • Importance: Knowing the specific activity is crucial for accurate quantitative analysis in subsequent metabolic studies.

Data Summary: [14C]-Ethionamide Specifications
ParameterMethodTypical SpecificationReference
Radiochemical Purity HPLC with Radiometric Detector≥96%[11]
Specific Activity LSC and UV-HPLCTo be determined experimentally (e.g., 3.552 GBq/mmol for a similar compound)[11]
Chemical Identity MS, NMRConforms to the structure of Ethionamide[9]

Part 2: Metabolic Studies Using [14C]-Ethionamide

Ethionamide is bioactivated by the mycobacterial monooxygenase, EthA.[1][12] This activation involves the S-oxidation of the thioamide group to form ethionamide-S-oxide (ETH-SO), the primary active metabolite.[1][13] Further metabolism can lead to the formation of inactive metabolites.[13] The use of radiolabeled ethionamide allows for a complete picture of this metabolic cascade.

Experimental Workflow

The overall workflow for conducting metabolic studies with radiolabeled ethionamide involves the synthesis and purification of the radiotracer, incubation with a biological system, separation of the parent drug and its metabolites, and subsequent detection and quantification.

G cluster_0 Phase 1: Radiolabeling & QC cluster_1 Phase 2: In Vitro Incubation cluster_2 Phase 3: Analysis Synthesis Synthesis of [14C]-Ethionamide Purification HPLC Purification Synthesis->Purification QC Quality Control (Purity, Specific Activity) Purification->QC Incubation_MTb M. tuberculosis whole cells QC->Incubation_MTb Incubation_Hep Human Hepatocytes or Liver Microsomes QC->Incubation_Hep Extraction Metabolite Extraction Incubation_MTb->Extraction Incubation_Hep->Extraction Separation HPLC Separation Extraction->Separation Detection Radiometric Detection & Scintillation Counting Separation->Detection Identification Mass Spectrometry (MS) Separation->Identification

Caption: Experimental workflow for metabolic studies of [14C]-Ethionamide.

Ethionamide Metabolic Pathway

Ethionamide undergoes a series of enzymatic transformations, starting with its activation to the S-oxide form, which is crucial for its antitubercular activity. Subsequent metabolic steps can lead to inactive products.

G cluster_inactive Inactive Metabolites ETH Ethionamide (Prodrug) ETH_SO Ethionamide-S-Oxide (Active Metabolite) ETH->ETH_SO EthA (Monooxygenase) Metabolite_Nitrile 2-ethylpyridine-4-carbonitrile ETH->Metabolite_Nitrile Metabolite_Amide 2-ethyl-4-amidopyridine (ETAA) ETH->Metabolite_Amide NAD_Adduct NAD Adduct ETH_SO->NAD_Adduct Metabolite_Methanol (2-ethyl-pyridin-4-yl)methanol ETH_SO->Metabolite_Methanol InhA Inhibition of InhA (Mycolic Acid Synthesis) NAD_Adduct->InhA

Caption: Metabolic activation and degradation pathway of Ethionamide.

Protocol 2: In Vitro Metabolism in M. tuberculosis

This protocol is designed to identify metabolites formed by the target organism, M. tuberculosis.[9]

Materials:

  • Mid-log phase culture of M. tuberculosis (e.g., H37Rv strain)

  • 7H9 culture media

  • [14C]-Ethionamide solution of known specific activity

  • Centrifuge

  • Methanol or appropriate organic solvent for extraction

  • TLC plates and developing chamber

  • Phosphorimager or autoradiography film

  • HPLC with radiometric detector

Procedure:

  • Culture Preparation: Grow M. tuberculosis to a mid-log phase (e.g., OD600 of 0.8-1.0).

  • Incubation: Concentrate the bacterial culture and resuspend in fresh 7H9 media. Add [14C]-Ethionamide to a final concentration relevant to its Minimum Inhibitory Concentration (MIC). For example, a study used 0.01 µg/ml.[9]

  • Time Course Sampling: Incubate the culture at 37°C. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw aliquots of the culture.[9]

  • Metabolite Extraction: Separate the bacterial cells from the culture medium by centrifugation. Extract the metabolites from both the supernatant and the cell pellet using a suitable organic solvent like methanol.

  • Analysis by TLC/Autoradiography: Spot the extracts onto a TLC plate. Develop the plate using an appropriate solvent system. Visualize the separation of [14C]-Ethionamide and its radiolabeled metabolites by exposing the plate to a phosphorimager screen or autoradiography film.[9]

  • Analysis by HPLC: For quantitative analysis, inject the extracts into an HPLC system equipped with a radiometric detector to separate and quantify the parent compound and its metabolites.

Protocol 3: In Vitro Metabolism in Human Liver Preparations

This protocol helps to understand the metabolism of ethionamide in humans, which is important for predicting drug-drug interactions and patient-specific metabolic differences.[10][13]

Materials:

  • Human liver microsomes (HLMs) or cryopreserved human hepatocytes

  • NADPH regenerating system (for HLMs)

  • Incubation buffer (e.g., potassium phosphate buffer)

  • [14C]-Ethionamide solution

  • Acetonitrile or other quenching solvent

  • Centrifuge

  • HPLC-MS/MS system with an online radiometric detector

Procedure:

  • Preparation: Thaw cryopreserved hepatocytes or prepare HLMs in incubation buffer. For HLMs, add an NADPH regenerating system to support Phase I metabolic activity.

  • Incubation: Pre-warm the liver preparation at 37°C. Initiate the reaction by adding [14C]-Ethionamide.

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Metabolite Profiling and Identification: Inject the supernatant into an HPLC system. Use the radiometric detector to generate a metabolite profile based on radioactivity. Direct the column eluent to a mass spectrometer to obtain structural information for metabolite identification.[10]

Data Analysis and Presentation

The data obtained from the radio-chromatograms allows for the quantification of each metabolite as a percentage of the total radioactivity present in the sample.

Table of Metabolite Distribution (Example Data)

MetaboliteRetention Time (min)% of Total Radioactivity (M. tuberculosis)% of Total Radioactivity (Human Liver Microsomes)
Ethionamide (Parent) 15.21035
ETH-S-Oxide 12.56540
2-ethyl-4-amidopyridine 9.81518
(2-ethyl-pyridin-4-yl)methanol 8.152
Other Polar Metabolites < 5.055
Total 100 100

References

Application Notes and Protocols for High-Content Screening of Ethionamide Hydrochloride Booster Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide is a crucial second-line anti-tuberculosis drug used in the treatment of multidrug-resistant Mycobacterium tuberculosis (Mtb) infections.[1] It is a prodrug that requires activation by the mycobacterial monooxygenase EthA to form an adduct with NAD+, which then inhibits the enoyl-ACP reductase InhA, a key enzyme in mycolic acid synthesis.[2][3] The expression of ethA is negatively regulated by the transcriptional repressor EthR.[1] Overexpression of EthR or mutations in ethA can lead to Ethionamide resistance.[1][4]

Ethionamide boosters are compounds that enhance the efficacy of Ethionamide, often by inhibiting EthR.[5] This inhibition leads to increased expression of EthA, resulting in enhanced activation of Ethionamide and a more potent anti-mycobacterial effect.[6] High-content screening (HCS) is a powerful, cell-based approach that enables the automated analysis of large compound libraries to identify novel Ethionamide boosters by assessing their impact on Mtb growth within host cells.[7] This document provides detailed application notes and protocols for performing HCS to discover and characterize Ethionamide hydrochloride booster compounds.

Signaling Pathway of Ethionamide Activation and Booster Action

The following diagram illustrates the mechanism of Ethionamide activation and the role of booster compounds in overcoming resistance.

Ethionamide_Activation_Pathway cluster_Mtb Mycobacterium tuberculosis Ethionamide_prodrug Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA Activation Active_Ethionamide Active Ethionamide-NAD Adduct EthA->Active_Ethionamide EthR EthR (Repressor) ethA_gene ethA gene EthR->ethA_gene Repression ethA_gene->EthA Expression InhA InhA (Enoyl-ACP reductase) Active_Ethionamide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Essential for survival Booster Booster Compound Booster->EthR Inhibition

Caption: Ethionamide activation pathway and booster inhibition of EthR.

High-Content Screening Workflow

The diagram below outlines the key steps in a typical HCS workflow for identifying Ethionamide booster compounds.

HCS_Workflow cluster_workflow High-Content Screening Workflow Plate_Cells 1. Plate Macrophages Infect_Cells 2. Infect with Mtb-GFP Plate_Cells->Infect_Cells Add_Compounds 3. Add Compounds + Ethionamide Infect_Cells->Add_Compounds Incubate 4. Incubate Add_Compounds->Incubate Stain_Fix 5. Fix and Stain Nuclei Incubate->Stain_Fix Image_Acquisition 6. Automated Image Acquisition Stain_Fix->Image_Acquisition Image_Analysis 7. Image Analysis Image_Acquisition->Image_Analysis Data_Analysis 8. Data Analysis & Hit Identification Image_Analysis->Data_Analysis

Caption: Automated high-content screening workflow.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human monocytic cell line (e.g., THP-1) or primary human monocyte-derived macrophages.[7]

  • Bacterial Strains: Mycobacterium tuberculosis expressing a fluorescent protein (e.g., GFP or mCherry) for automated imaging.[8]

  • Compounds: this compound (Sigma-Aldrich), compound library for screening, and positive control booster compounds (e.g., BDM31343).[4]

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation, Paraformaldehyde (PFA), Hoechst 33342 stain, Phosphate-buffered saline (PBS), and 7H9 broth with supplements for Mtb culture.

Protocol 1: Cell Culture and Infection
  • Macrophage Culture:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.

    • To differentiate, seed THP-1 cells into 384-well imaging plates at a density of 2 x 104 cells/well in the presence of 50 ng/mL PMA for 48-72 hours.

    • Wash the differentiated macrophages with fresh medium to remove PMA.

  • Mtb Infection:

    • Grow Mtb-GFP to mid-log phase in 7H9 broth.

    • Prepare a single-cell suspension of Mtb by sonication or passing through a syringe.

    • Infect the differentiated macrophages at a multiplicity of infection (MOI) of 1-5.

    • Incubate for 4-24 hours to allow for phagocytosis.

    • Wash the cells with PBS to remove extracellular bacteria.

Protocol 2: Compound Treatment and High-Content Imaging
  • Compound Addition:

    • Prepare a stock solution of this compound. For screening, use a sub-inhibitory concentration (e.g., 0.1 µg/mL, which is 1/10th of the typical MIC99).[9]

    • Dispense the compound library into the wells containing infected macrophages using an automated liquid handler. Typically, compounds are screened at a final concentration of 1-10 µM.

    • Include appropriate controls:

      • Negative Control: Infected cells with Ethionamide only (no booster).

      • Positive Control: Infected cells with a known Ethionamide booster (e.g., BDM31343) and Ethionamide.

      • No-Drug Control: Infected cells with vehicle (e.g., DMSO).

  • Incubation and Staining:

    • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

    • After incubation, fix the cells with 4% PFA for 1 hour.

    • Wash with PBS and stain the macrophage nuclei with Hoechst 33342.

  • Image Acquisition:

    • Acquire images using an automated high-content imaging system.

    • Capture images in at least two channels:

      • Blue Channel: Hoechst stain for macrophage nuclei.

      • Green Channel: GFP for intracellular Mtb.

Protocol 3: Image and Data Analysis
  • Image Analysis:

    • Use image analysis software to segment and identify individual macrophages based on the nuclear stain.

    • Within each identified macrophage, quantify the fluorescence intensity and area of the GFP signal, which corresponds to the intracellular bacterial load.

  • Data Analysis and Hit Identification:

    • Calculate the percentage of Mtb growth inhibition for each compound relative to the negative control (Ethionamide only).

    • Primary hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).

    • Calculate the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.4 is generally considered acceptable for HCS.[7]

    • Confirm hits through dose-response experiments to determine their potency (EC50).

Data Presentation

Quantitative data from HCS and subsequent validation assays should be summarized in tables for clear comparison.

Table 1: Potency of Known Ethionamide Booster Compounds

CompoundAssay TypeTargetPotency (EC50/MEC/IC50)Reference
BDM31343Mtb-infected macrophagesEthR1.5 µM (EC50)[1]
BDM31381Mtb-infected macrophagesEthR0.1 µM (EC50)[1]
Compound 14Mtb cultureEthR0.4 ± 0.2 µM (MEC)[3]
Compound 28Mtb cultureEthR0.4 ± 0.2 µM (MEC)[3]
BDM41325X-ray crystallographyEthR-[10]
BDM41907X-ray crystallographyEthR-[10]

MEC (Minimum Effective Concentration) is the lowest concentration of the booster that, in combination with a sub-inhibitory concentration of Ethionamide, inhibits Mtb growth.

Table 2: Example HCS Data Analysis

Well TypeNumber of MacrophagesTotal Mtb-GFP Intensity% Mtb Growth Inhibition
Negative Control (ETH only)1500750,0000%
Positive Control (Booster + ETH)1450150,00080%
Hit Compound 1 + ETH1480225,00070%
Non-Hit Compound 2 + ETH1520720,0004%

Conclusion

High-content screening provides a robust and scalable platform for the discovery of novel this compound booster compounds. By leveraging automated imaging and analysis of Mtb-infected macrophages, researchers can efficiently screen large chemical libraries to identify molecules that enhance the efficacy of this important anti-tuberculosis drug. The protocols and data presentation formats outlined in this document provide a comprehensive guide for establishing and executing successful HCS campaigns aimed at combating Ethionamide resistance.

References

Preparing Ethionamide hydrochloride solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Ethionamide Hydrochloride in the Laboratory

Introduction

This compound is the salt form of Ethionamide, a second-line antitubercular agent.[1] It is a thioamide antibiotic used in the treatment of multi-drug resistant tuberculosis.[2][3] Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase.[4][5][6] The activated form then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway, ultimately disrupting the bacterial cell wall.[2][4][7][8][9] Understanding the proper preparation of this compound solutions is critical for accurate and reproducible experimental results in tuberculosis research and drug development.

Physicochemical Properties

This compound is a yellow crystalline powder.[10] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₁₁ClN₂S[11][12]
Molecular Weight 202.71 g/mol [11][12]
Appearance Yellow crystals or powder[10]
Melting Point 164 °C (decomposes)[9]
Solubility

The solubility of Ethionamide and its hydrochloride salt varies significantly across different solvents. This is a critical consideration for preparing stock solutions and formulations for in vitro and in vivo studies.

SolventSolubility of EthionamideSolubility of this compoundSource
Water Very sparingly soluble (< 0.1 mg/mL)Aqueous solutions of 0.05% have been prepared[7][10][13][14]
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL (ultrasonication may be needed)---[13]
Ethanol Soluble (1 in 30)---[10]
Methanol Soluble---[10]
Propylene Glycol Sparingly soluble---[10]
Chloroform Slightly soluble---[10]
Ether Slightly soluble---[10]
N-methyl-2-pyrrolidone (NMP) High solubility---[15][16]
Stability and Storage

Proper storage of both the solid compound and prepared solutions is essential to maintain its activity.

FormStorage ConditionStabilitySource
Solid Powder 20-25°C in a tight containerStable for extended periods[10][17]
Aqueous Solution (0.05%) -20°CStable for 1 year[14]
Ethylene Glycol Solution (0.5%) 3 to 7°CStable for 1 year[14]
In Solvent (-80°C) ---Up to 2 years[13]
In Solvent (-20°C) ---Up to 1 year[13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution in culture media for in vitro experiments such as minimum inhibitory concentration (MIC) assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM solution, weigh 2.027 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[13]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container if required for cell-based assays.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Ethionamide Formulation for In Vivo (Rodent) Studies

This protocol provides an example of a vehicle formulation for oral administration of Ethionamide in a rodent model.

Materials:

  • Ethionamide powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Dissolution: Weigh the required amount of Ethionamide powder.

  • Solubilization: Add the solvents to the Ethionamide powder sequentially, ensuring each component is fully dissolved before adding the next. Start with DMSO, followed by PEG300, Tween-80, and finally Saline.

  • Final Mixing: Vortex the final solution until it is clear and homogenous. A clear solution with a solubility of ≥ 5 mg/mL can be achieved with this method.[13]

  • Administration: The solution should be prepared fresh before administration to the animals.

Visualizations

Mechanism of Action of Ethionamide

The following diagram illustrates the activation and mechanism of action of Ethionamide in Mycobacterium tuberculosis.

Ethionamide_Mechanism cluster_bacterium Mycobacterium tuberculosis Ethionamide_prodrug Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA Activation Activated_Ethionamide Activated Ethionamide EthA->Activated_Ethionamide InhA InhA (Enoyl-ACP reductase) Activated_Ethionamide->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Bacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall EthR EthR (Repressor) EthR->EthA Repression Solution_Preparation_Workflow start Start: Obtain Ethionamide HCl Powder weigh 1. Accurately Weigh Powder start->weigh choose_solvent 2. Select Appropriate Solvent (e.g., DMSO, Saline Vehicle) weigh->choose_solvent dissolve 3. Dissolve Powder in Solvent choose_solvent->dissolve mix 4. Mix Thoroughly (Vortex/Sonicate) dissolve->mix sterilize 5. Sterile Filter (if needed) mix->sterilize aliquot 6. Aliquot for Storage sterilize->aliquot Yes store 7. Store at Recommended Temperature (-20°C or -80°C) sterilize->store No aliquot->store end End: Solution Ready for Use store->end

References

Application Notes and Protocols: Ethionamide Hydrochloride Analytical Standard Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide is a second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis. Accurate and precise analytical testing is crucial for quality control, formulation development, and pharmacokinetic studies of ethionamide-containing products. The preparation and proper storage of a stable and accurate ethionamide hydrochloride analytical standard are fundamental to achieving reliable analytical results.

This document provides detailed protocols for the preparation of stock and working standard solutions of this compound, along with recommendations for their storage to ensure stability and integrity.

Materials and Equipment

2.1 Materials:

  • This compound Certified Reference Material (CRM)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Hydrochloric acid (HCl), 0.1 N solution

  • Purified water (Type I or equivalent)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Spatula

  • Weighing paper/boats

  • Amber glass vials with screw caps

  • Syringe filters (0.45 µm)

2.2 Equipment:

  • Ultrasonic bath

  • Vortex mixer

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety and Handling Precautions

This compound should be handled with care, following standard laboratory safety procedures.

  • Work in a well-ventilated area, preferably a fume hood, when handling the powdered form to avoid inhalation.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Solubility of this compound

This compound exhibits varying solubility in different solvents. The choice of solvent will depend on the intended analytical method and desired concentration.

SolventSolubilityNotes
0.1 N Hydrochloric Acid SolubleA stock standard of 1 mg/mL can be prepared by dissolving in 0.1N hydrochloric acid.[1]
Methanol SolublePrimary stock solutions of 500 µg/mL in methanol have been successfully prepared.[2]
Mobile Phase Freely SolubleEthionamide is freely soluble in a mobile phase consisting of acetonitrile and 0.05% trifluoroacetic acid (30:70).[3]
Water Sparingly SolubleEthionamide is practically insoluble in water.[3]
Acetonitrile SolubleUsed as a component of the mobile phase and for sample preparation.[1][3]
Dimethyl Sulfoxide (DMSO) SolubleCan be used as a solvent, but care should be taken as it can interfere with some analytical techniques.

Experimental Protocols

Preparation of Stock Standard Solution (1 mg/mL in 0.1 N HCl)

This protocol is suitable for preparing a primary stock solution for various analytical applications, including HPLC and UV-Vis spectrophotometry.

Experimental Workflow:

cluster_prep Stock Solution Preparation weigh Accurately weigh Ethionamide HCl CRM transfer Transfer to volumetric flask weigh->transfer dissolve Add ~70% of 0.1 N HCl and sonicate to dissolve transfer->dissolve volume Bring to final volume with 0.1 N HCl dissolve->volume mix Mix thoroughly volume->mix

Caption: Workflow for this compound Stock Solution Preparation.

Protocol:

  • Accurately weigh approximately 25 mg of this compound CRM using an analytical balance.

  • Quantitatively transfer the weighed powder into a 25 mL Class A volumetric flask.

  • Add approximately 15-20 mL of 0.1 N HCl to the flask.

  • Sonicate the flask for 10-15 minutes, or until the powder is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add 0.1 N HCl to the flask to bring the volume to the 25 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • This solution has a concentration of approximately 1 mg/mL. The exact concentration should be calculated based on the actual weight and purity of the CRM.

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentration range for the specific analytical method.

Example for HPLC Analysis (Concentration Range: 0.25 - 10.0 µg/mL):

  • Pipette the required volume of the 1 mg/mL stock solution into a series of volumetric flasks.

  • Dilute to the final volume with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).

  • For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the working standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Typical Concentrations for Analytical Methods:

Analytical MethodStock Solution ConcentrationWorking Standard Concentration Range
HPLC 0.5 - 1 mg/mL0.25 - 10 µg/mL[1]
UV-Vis Spectrophotometry 500 µg/mL[4]1 - 25 µg/mL

Storage and Stability

Proper storage of standard solutions is critical to maintain their accuracy and integrity over time.

cluster_storage Storage Recommendations stock_solution Stock Solution refrigerated Refrigerated (2-8°C) - Methanol stock stable for at least 3 months stock_solution->refrigerated frozen Frozen (-20°C) - Aqueous solution (0.05%) stable for 1 year stock_solution->frozen working_solution Working Solution freshly_prepared Prepare Fresh Daily working_solution->freshly_prepared

Caption: Storage Guidelines for this compound Standards.

Storage Recommendations:

Solution TypeStorage ConditionStability
Solid CRM 2-8°C, protected from light and moistureRefer to manufacturer's certificate of analysis
Aqueous Stock Solution (0.05%) -20°C in an amber containerStable for 1 year[5]
Methanol Stock Solution 4°C, protected from lightStable for at least 3 months[2]
Working Standard Solutions 2-8°C, protected from lightRecommended to be prepared fresh daily from the stock solution.

Important Considerations:

  • All solutions should be stored in tightly sealed amber glass vials to protect them from light and prevent solvent evaporation.

  • Before use, stored solutions should be allowed to equilibrate to room temperature.

  • Visually inspect solutions for any signs of precipitation or degradation before use. If any changes are observed, the solution should be discarded and a new one prepared.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation and storage of this compound analytical standards. Adherence to these guidelines will help ensure the accuracy and reliability of analytical data in research, development, and quality control of ethionamide-based pharmaceutical products.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Ethionamide from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of ethionamide from plasma samples. The methodologies outlined are based on established and validated high-performance liquid chromatography (HPLC) techniques, ensuring reliability and reproducibility for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ethionamide is a crucial second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Accurate quantification of ethionamide in plasma is essential for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing toxicity. Liquid-liquid extraction is a robust and widely used sample preparation technique that effectively removes interfering substances from complex biological matrices like plasma, leading to cleaner extracts and improved analytical sensitivity.

This note details a primary protocol utilizing acetonitrile for a simultaneous protein precipitation and liquid-liquid extraction process, which is noted for its simplicity and efficiency. An alternative method using ethyl acetate is also mentioned.

Experimental Protocols

Protocol 1: Acetonitrile-Based Protein Precipitation and Liquid-Liquid Extraction

This method combines protein precipitation with liquid-liquid extraction in a single step using a water-miscible organic solvent.

Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Ethionamide analytical standard

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., Promethazine or Clemastine Fumarate)[1]

  • Mobile phase for HPLC analysis

  • Vortex mixer

  • Centrifuge (capable of 10,000 rpm)

  • Evaporator (e.g., nitrogen evaporator or SpeedVac)

  • HPLC system with UV or MS/MS detector

Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 200 µL) of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add a small volume of the internal standard solution to the plasma sample.

  • Extraction: Add acetonitrile to the plasma sample at a specified ratio (e.g., a 5:1 solvent-to-sample ratio is a common starting point).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to precipitate plasma proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the ethionamide, to a new clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a SpeedVac. This step removes the organic solvent and concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the HPLC system for analysis.

Protocol 2: Conventional Liquid-Liquid Extraction with Ethyl Acetate

This protocol follows a more traditional approach using a water-immiscible organic solvent.

Materials and Reagents:

  • Human plasma

  • Ethyl Acetate (HPLC grade)

  • pH adjustment buffer (if necessary)

  • Internal Standard solution

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Aliquoting: Start with a known volume of plasma in a suitable tube.

  • Internal Standard Addition: Add the internal standard.

  • (Optional) pH Adjustment: Adjust the pH of the plasma sample to optimize the partitioning of ethionamide into the organic phase.

  • Extraction: Add ethyl acetate to the plasma sample (e.g., at a 5:1 v/v ratio).

  • Vortexing: Vortex the mixture for 2 minutes to facilitate the extraction.

  • Phase Separation: Allow the aqueous and organic layers to separate. Centrifugation for 5 minutes can aid this process.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) containing ethionamide to a new tube.

  • Evaporation: Evaporate the ethyl acetate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.

Data Presentation

The following tables summarize quantitative data from various validated methods for ethionamide quantification in plasma.

Table 1: Method Performance and Validation Parameters

ParameterAcetonitrile Method[2]Perchloric Acid Precipitation Method[3]HPLC-MS/MS Method[1]
Linearity Range 0.1 - 4.0 µg/mL0.25 - 10.0 µg/mLNot specified
Recovery Not specified91%Not specified
Precision (%RSD) < 4% (Intra- & Inter-day)< 10% (Intra- & Inter-day)Not specified
Inaccuracy < 3%Not specifiedNot specified
Limit of Detection Not specifiedNot specified0.05 µg/mL

Note: The Perchloric Acid Precipitation method is included for comparative purposes as it represents a common alternative to LLE.

Table 2: Recovery Data from an Ethyl Acetate Extraction Method

AnalyteConcentrationRecoveryReference
Ethion200 ng/mL57%Singh et al. 1986 (as cited in source[4])

Caution: This data is for "Ethion". While related, it may not be identical to Ethionamide. The protocol details in the original source were limited.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the liquid-liquid extraction process.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_post_extraction Post-Extraction Start Start with Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Organic Solvent (e.g., Acetonitrile) Add_IS->Add_Solvent Vortex Vortex to Mix & Precipitate Proteins Add_Solvent->Vortex Centrifuge Centrifuge to Pellet Debris Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into HPLC System Reconstitute->Analyze

Caption: Workflow for Acetonitrile-Based LLE of Ethionamide.

Logical_Relationships Plasma Plasma Sample (Ethionamide + Proteins + Lipids) Precipitate Protein Pellet (Discarded) Plasma->Precipitate Precipitation Supernatant Supernatant (Ethionamide in Solvent) Plasma->Supernatant Extraction Solvent Organic Solvent (e.g., Acetonitrile) Solvent->Supernatant Residue Dried Residue (Concentrated Ethionamide) Supernatant->Residue Evaporation Final_Sample Final Sample for Analysis Residue->Final_Sample Reconstitution

Caption: Logical Flow of Ethionamide Extraction Components.

References

Application Notes and Protocols for In Vivo Imaging of Ethionamide Hydrochloride Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide hydrochloride is a critical second-line antitubercular drug, primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, Ethionamide requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. Understanding the in vivo distribution of Ethionamide is paramount for optimizing its efficacy, minimizing toxicity, and developing novel drug delivery systems. This document provides detailed application notes and protocols for various in vivo imaging techniques to visualize and quantify the distribution of this compound.

Mechanism of Action

Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA, a monooxygenase.[1][2] This activation converts Ethionamide into an active form that, in the presence of NADH, forms an adduct. This adduct then inhibits the InhA enzyme (enoyl-acyl carrier protein reductase), which is essential for the synthesis of mycolic acids.[1][2][3] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.

Ethionamide_Mechanism cluster_bacterium Mycobacterium tuberculosis Ethionamide_prodrug Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA Activation Active_Ethionamide Active Ethionamide-S-oxide EthA->Active_Ethionamide NAD_adduct Ethionamide-NAD Adduct Active_Ethionamide->NAD_adduct + NADH NADH NADH InhA InhA (Enoyl-ACP reductase) NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Ethionamide's mechanism of action.

Data Presentation: Quantitative Distribution of Ethionamide

The following tables summarize the quantitative distribution of Ethionamide in various animal models and formulations.

Table 1: Distribution of Free and PLGA Nanoparticle-Encapsulated Ethionamide in Mice after Oral Administration

This study investigated the pharmacokinetics and tissue distribution of free Ethionamide and Ethionamide encapsulated in poly (DL-lactide-co-glycolide) (PLGA) nanoparticles in mice following a single oral dose of 12.5 mg/kg.

Time (hours)Organ/TissueFree Ethionamide (µg/g)Ethionamide-Loaded PLGA Nanoparticles (µg/g)
0.5 Plasma0.8 ± 0.11.2 ± 0.2
Lungs1.1 ± 0.21.9 ± 0.3
Liver1.5 ± 0.32.5 ± 0.4
Spleen0.9 ± 0.11.6 ± 0.2
2 Plasma2.1 ± 0.34.8 ± 0.6
Lungs3.2 ± 0.47.1 ± 0.9
Liver4.1 ± 0.59.2 ± 1.1
Spleen2.9 ± 0.46.5 ± 0.8
6 Plasma0.2 ± 0.033.5 ± 0.4
Lungs0.4 ± 0.055.2 ± 0.7
Liver0.6 ± 0.086.8 ± 0.9
Spleen0.3 ± 0.044.9 ± 0.6
24 PlasmaNot Detected2.1 ± 0.3
LungsNot Detected3.9 ± 0.5
LiverNot Detected4.8 ± 0.6
SpleenNot Detected3.1 ± 0.4
144 (Day 6) PlasmaNot Detected0.5 ± 0.07
LungsNot Detected0.9 ± 0.1
LiverNot Detected1.2 ± 0.2
SpleenNot Detected0.7 ± 0.09

Data adapted from Kumar et al. (2010). Values are presented as mean ± standard deviation.

Table 2: Distribution of Ethionamide in Guinea Pigs after Intravenous and Pulmonary Administration

This study compared the concentration of Ethionamide in plasma and respiratory tissues of guinea pigs following intravenous (IV) and pulmonary (via insufflation) administration of a 10 mg/kg dose.

Time (hours)Route of AdministrationPlasma (µg/mL)Lungs (µg/g)Trachea (µg/g)
0.083 (5 min) IV5.85 ± 1.232.12 ± 0.451.89 ± 0.33
Pulmonary3.37 ± 0.8915.67 ± 3.1210.23 ± 2.01
0.25 (15 min) IV3.45 ± 0.761.87 ± 0.391.54 ± 0.28
Pulmonary2.89 ± 0.6512.34 ± 2.548.11 ± 1.56
0.5 IV2.11 ± 0.431.54 ± 0.291.12 ± 0.19
Pulmonary2.01 ± 0.489.87 ± 1.986.43 ± 1.21
1 IV1.23 ± 0.251.01 ± 0.180.87 ± 0.15
Pulmonary1.34 ± 0.317.23 ± 1.454.56 ± 0.98
2 IV0.67 ± 0.140.56 ± 0.110.45 ± 0.09
Pulmonary0.78 ± 0.174.56 ± 0.872.89 ± 0.54
4 IV0.21 ± 0.050.18 ± 0.040.15 ± 0.03
Pulmonary0.32 ± 0.072.12 ± 0.431.34 ± 0.25

Data adapted from de Miranda et al. (2017). Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Scintigraphic Imaging of Tubercular Lesions using 99mTc-Ethionamide in a Rabbit Model

This protocol details the radiolabeling of Ethionamide with Technetium-99m (99mTc) and subsequent in vivo scintigraphic imaging to detect mycobacterial lesions.

Scintigraphy_Workflow cluster_prep Preparation cluster_animal Animal Model & Imaging Ethionamide_Sol Dissolve Ethionamide in 0.1 N HCl Stannous_Chloride Add Stannous Chloride (reductant) Ethionamide_Sol->Stannous_Chloride Tc99m Add 99mTc-pertechnetate Stannous_Chloride->Tc99m Incubation Incubate at room temperature Tc99m->Incubation QC Quality Control (ITLC) Incubation->QC Injection Administer 70 MBq of 99mTc-Ethionamide intravenously QC->Injection Animal_Model Induce Tubercular Lesion in Rabbit Thigh (M. tuberculosis) Animal_Model->Injection Anesthesia Anesthetize the rabbit Injection->Anesthesia Imaging Perform Scintigraphy (Gamma Camera) at 2, 4, and 24 hours Anesthesia->Imaging Analysis Analyze Images (Lesion-to-Muscle Ratio) Imaging->Analysis

Experimental workflow for 99mTc-Ethionamide scintigraphy.

Materials:

  • This compound powder

  • 0.1 N Hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • 99mTc-pertechnetate eluate

  • Nitrogen gas

  • Instant thin-layer chromatography (ITLC) strips

  • Saline

  • Mycobacterium tuberculosis culture (e.g., H37Rv strain)

  • New Zealand white rabbits

  • Anesthetics (e.g., ketamine and xylazine)

  • Gamma camera

Methods:

  • Radiolabeling of Ethionamide with 99mTc:

    • Dissolve 2 mg of this compound in 1 mL of 0.1 N HCl.

    • Purge the solution with nitrogen gas to remove dissolved oxygen.

    • Add 15 µg of stannous chloride dihydrate (dissolved in a small volume of nitrogen-purged 0.1 N HCl).

    • Add 1-2 mL of 99mTc-pertechnetate eluate (containing approximately 740 MBq of activity).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Perform quality control using ITLC with acetone as the mobile phase to determine the radiochemical purity. The 99mTc-Ethionamide complex remains at the origin, while free pertechnetate moves with the solvent front. A labeling efficiency of >95% is desirable.[4]

  • Animal Model Preparation:

    • Induce a localized tubercular lesion in the thigh muscle of a New Zealand white rabbit by intramuscular injection of a suspension of M. tuberculosis.

    • Allow 4-6 weeks for the lesion to develop. Confirm the infection by standard microbiological techniques.

  • In Vivo Scintigraphic Imaging:

    • Anesthetize the rabbit with an appropriate anesthetic regimen.

    • Administer approximately 70 MBq of the prepared 99mTc-Ethionamide intravenously through the marginal ear vein.

    • Acquire whole-body static images using a gamma camera at 2, 4, and 24 hours post-injection.

    • Analyze the images to determine the uptake of the radiotracer in the tubercular lesion relative to the contralateral healthy muscle tissue (lesion-to-muscle ratio). A ratio greater than 1.2 is indicative of preferential accumulation.[4]

Protocol 2: Pharmacokinetic and Biodistribution Study of Ethionamide in Mice

This protocol describes a method to quantify the concentration of Ethionamide in plasma and various tissues over time in a mouse model.

Materials:

  • This compound

  • Vehicle for administration (e.g., saline for intravenous, carboxymethyl cellulose for oral)

  • Female BALB/c mice (or other appropriate strain)

  • Anesthetics

  • Homogenizer

  • High-performance liquid chromatography (HPLC) system with UV detection or a liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Internal standard for HPLC or LC-MS/MS analysis

Methods:

  • Drug Administration:

    • Divide the mice into groups, with each group representing a specific time point for sample collection.

    • Administer a known dose of this compound to each mouse via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) after drug administration, anesthetize the mice.

    • Collect blood samples via cardiac puncture into heparinized tubes. Centrifuge the blood to separate the plasma.

    • Perfuse the animals with saline to remove blood from the organs.

    • Excise, weigh, and snap-freeze the organs of interest (e.g., lungs, liver, spleen, kidneys, brain).

  • Sample Preparation:

    • For plasma samples, perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and collect the supernatant.

    • For tissue samples, homogenize the thawed organs in a suitable buffer. Perform protein precipitation as described for plasma.

  • Quantification by HPLC or LC-MS/MS:

    • Analyze the processed samples using a validated HPLC or LC-MS/MS method to determine the concentration of Ethionamide.

    • Construct a calibration curve using standard solutions of Ethionamide of known concentrations.

    • Calculate the concentration of Ethionamide in each sample in µg/mL for plasma and µg/g for tissues.

Advanced Imaging Techniques

Whole-Body Autoradiography (WBA)

WBA is a powerful technique for visualizing the distribution of a radiolabeled drug throughout the entire body of an animal. This method provides a comprehensive, qualitative, and quantitative overview of drug localization in all tissues and organs.

General Protocol Outline:

  • Radiolabeling: Synthesize Ethionamide with a suitable radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H).

  • Animal Dosing: Administer the radiolabeled Ethionamide to rodents (typically rats or mice).

  • Cryosectioning: At various time points, euthanize the animals and freeze the carcasses in a carboxymethyl cellulose matrix. Obtain thin whole-body sections using a cryomicrotome.

  • Imaging: Expose the sections to a phosphor imaging plate or X-ray film.

  • Analysis: Scan the exposed plates to generate a digital autoradiogram. Quantify the radioactivity in different tissues by comparison to co-exposed radioactive standards.

Mass Spectrometry Imaging (MSI)

MSI is a label-free technique that can map the spatial distribution of Ethionamide and its metabolites in tissue sections with high chemical specificity.

General Protocol Outline:

  • Animal Dosing and Tissue Collection: Administer non-labeled Ethionamide to animals. At desired time points, collect and snap-freeze the organs of interest.

  • Cryosectioning: Obtain thin tissue sections using a cryostat.

  • Matrix Application: For Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, coat the tissue section with an appropriate matrix compound.

  • Data Acquisition: Raster the tissue section with a laser (for MALDI) or a charged solvent spray (for Desorption Electrospray Ionization - DESI) and acquire a mass spectrum at each pixel.

  • Image Generation: Generate ion density maps for the m/z values corresponding to Ethionamide and its metabolites to visualize their distribution within the tissue.

Conclusion

The in vivo imaging of this compound distribution is a critical component of tuberculosis research and drug development. The protocols and data presented here provide a framework for researchers to investigate the pharmacokinetics and biodistribution of this important drug. Scintigraphic imaging offers a valuable tool for non-invasively detecting Ethionamide accumulation in infectious lesions, while pharmacokinetic studies provide essential quantitative data on tissue concentrations. Advanced techniques like WBA and MSI offer further opportunities for detailed, high-resolution mapping of drug distribution. By employing these methods, researchers can gain deeper insights into the in vivo behavior of Ethionamide, paving the way for improved therapeutic strategies against tuberculosis.

References

Application Notes and Protocols for In Vitro Combination Studies of Ethionamide Hydrochloride with Other TB Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Ethionamide hydrochloride (ETH) in combination with other anti-tuberculosis (TB) agents, particularly focusing on synergistic interactions with "booster" compounds. This document outlines the molecular basis for synergy, presents quantitative data from relevant studies, and offers detailed protocols for key experimental assays.

Introduction and Rationale

Ethionamide is a critical second-line pro-drug used to treat multidrug-resistant tuberculosis (MDR-TB).[1] Its clinical utility, however, is hampered by a high required dosage that often leads to significant adverse side effects.[2][3] ETH requires bioactivation within Mycobacterium tuberculosis (Mtb) by the monooxygenase EthA to exert its therapeutic effect. The active form of ETH, an ETH-NAD adduct, inhibits the enzyme InhA, which is essential for mycolic acid synthesis and cell wall integrity.[2][4][5]

The expression of the activating enzyme, EthA, is naturally suppressed by a transcriptional repressor called EthR.[2] This repression limits the amount of activated ETH, necessitating higher drug concentrations. A primary strategy to enhance ETH efficacy is to co-administer it with a "booster" compound that inhibits EthR. By inhibiting the repressor, EthA expression is increased, leading to more efficient ETH activation. This synergistic approach can dramatically lower the minimum inhibitory concentration (MIC) of ETH, potentially reducing patient dosage and associated toxicity.[2][3]

Mechanism of Action and Synergy Pathway

The primary pathway for ETH potentiation involves the inhibition of the EthR repressor. As illustrated below, an EthR inhibitor binds to the repressor, preventing it from binding to the ethA promoter region. This de-repression allows for the transcription of the ethA gene and subsequent translation into the EthA enzyme, which activates the ETH pro-drug.

Ethionamide_Activation_Pathway cluster_Mtb Mycobacterium tuberculosis Cell ETH_prodrug Ethionamide (Pro-drug) EthA EthA (Monooxygenase) ETH_prodrug->EthA Substrate Booster EthR Inhibitor (Booster Compound) EthR EthR (Repressor) Booster->EthR Inhibits ethA_promoter ethA promoter EthR->ethA_promoter Represses ethA_promoter->EthA Expresses ETH_active Activated Ethionamide EthA->ETH_active Activates InhA InhA Enzyme ETH_active->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Death Cell Death InhA->Death Inhibition leads to Mycolic_Acid->Death

Caption: Mechanism of Ethionamide potentiation via EthR inhibition.

A second, alternative bioactivation pathway has also been identified. The booster compound Alpibectir acts on the transcriptional regulator VirS, which in turn stimulates the mymA operon.[1] This operon expresses a different monooxygenase that can also activate Ethionamide, thereby bypassing resistance mechanisms related to the EthA/EthR pathway.[1]

Quantitative Data Summary: In Vitro Synergy

The synergistic effect of combining Ethionamide with a booster compound is quantified by the reduction in its MIC. This interaction is formally assessed using the Fractional Inhibitory Concentration Index (FICI).

  • Fractional Inhibitory Concentration (FIC): FIC = (MIC of drug in combination) / (MIC of drug alone)

  • FICI: FICI = FIC of Ethionamide + FIC of Booster

The interaction is interpreted as:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI < 4.0

  • Antagonism: FICI ≥ 4.0[6]

The table below summarizes reported data on the potentiation of Ethionamide by various booster compounds.

Drug Combination (Ethionamide + Booster)Mtb Strain / ModelFold Reduction in ETH MICBooster ConcentrationCalculated FICI (Representative)¹InteractionReference
ETH + BDM31343 / BDM31381Mtb-infected Macrophages10-fold10 µM~0.6 (Additive)Additive[3]
ETH + Fragment 1M. tuberculosis~7.5-fold1 µM~0.63 (Additive)Additive[5]
ETH + PPs CompoundM. tuberculosis H37Rv>10-fold0.5 x MIC<0.6 (Synergy/Additive)Synergy/Additive[7]
ETH + Fragment 1M. tuberculosisN/AMEC² = 3.0 µMNot CalculableSynergy[4]
¹ Calculated assuming the booster was used at a concentration of 0.5 x its MIC (FIC = 0.5). A 10-fold MIC reduction gives an ETH FIC of 0.1. Thus, FICI ≈ 0.1 + 0.5 = 0.6.
² Minimum Effective Concentration (MEC) required to make 1/10th MIC of ETH bactericidal.

Experimental Protocols

This protocol determines the FICI of an ETH-booster combination.

Checkerboard_Workflow start Start prep_drugs Prepare Drug Stocks (ETH & Booster) start->prep_drugs plate_setup Set up 96-Well Plate prep_drugs->plate_setup prep_media Prepare 7H9 Broth & Mtb Inoculum add_inoculum Inoculate Plate with Mtb (~5 x 10^5 CFU/mL) prep_media->add_inoculum serial_dilute Perform 2D Serial Dilutions ETH (vertical), Booster (horizontal) plate_setup->serial_dilute serial_dilute->add_inoculum incubate1 Incubate Plate (37°C, 7-14 days) add_inoculum->incubate1 add_resazurin Add Resazurin Dye incubate1->add_resazurin incubate2 Incubate Plate (37°C, 24-48h) add_resazurin->incubate2 read_results Read Results (Blue = No Growth, Pink = Growth) incubate2->read_results calculate_fici Determine MICs & Calculate FICI read_results->calculate_fici interpret Interpret Interaction (Synergy, Additive, etc.) calculate_fici->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard (REMA) assay.

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the booster compound (e.g., in DMSO).[6]

    • Prepare sterile Middlebrook 7H9 broth supplemented with OADC or ADC.

    • Prepare M. tuberculosis culture (e.g., H37Rv) grown to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[6][8]

    • Prepare a sterile solution of resazurin dye (e.g., 0.02% in water).

  • Assay Setup (96-Well Plate):

    • Add 50 µL of 7H9 broth to all wells of a sterile 96-well microtiter plate.[6]

    • Create a two-fold serial dilution of the booster compound horizontally across the plate (e.g., columns 1-10).

    • Create a two-fold serial dilution of Ethionamide vertically down the plate (e.g., rows A-G).[6]

    • Controls:

      • ETH MIC: Column 11 should contain only the serial dilutions of Ethionamide.[6]

      • Booster MIC: Row H should contain only the serial dilutions of the booster compound.[6]

      • Growth Control: At least one well (e.g., H12) should contain only broth and the bacterial inoculum (no drugs).[6]

      • Sterility Control: At least one well should contain only broth.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control).[6]

    • Seal the plate (e.g., with a plate sealer or in a zip-lock bag) and incubate at 37°C for 7 to 14 days.[6][8]

  • Result Development and Reading:

    • After the initial incubation, add 20-30 µL of resazurin solution to each well.

    • Re-incubate the plate at 37°C for an additional 24-48 hours.[8]

    • Visually assess the results. A blue color indicates inhibition of bacterial growth, while a pink color indicates metabolic activity (growth).[9][10]

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[6]

  • Data Analysis:

    • Determine the MIC of ETH alone, the booster alone, and the MIC of each drug in every combination well that shows inhibition.

    • Calculate the FICI for each inhibitory combination using the formulas provided above. The lowest calculated FICI is typically reported.

This assay provides dynamic data on the bactericidal or bacteriostatic effect of the drug combination over time.

Methodology:

  • Preparation of Cultures and Drugs:

    • Grow an Mtb culture to the early-log phase in 7H9 broth. Dilute the culture to a standardized starting inoculum of approximately 10⁵ - 10⁶ CFU/mL.[6]

    • Prepare culture tubes or flasks containing 7H9 broth with the following conditions (in triplicate):

      • Growth control (no drug)

      • Ethionamide alone (typically at a sub-inhibitory concentration, e.g., 0.5 x MIC)

      • Booster alone (e.g., 0.5 x MIC)

      • Ethionamide + Booster (at the same sub-inhibitory concentrations)[6]

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., Day 0, 3, 7, 14, 21), remove an aliquot (e.g., 100 µL) from each culture tube.[11]

  • Quantification of Viable Bacteria:

    • Perform 10-fold serial dilutions of each collected aliquot in fresh broth or saline.

    • Spot or plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

    • Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible.

    • Count the colonies to determine the number of viable bacteria (CFU/mL) for each condition at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is generally defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a given time point.[6]

    • An additive effect is a < 2-log₁₀ but > 1-log₁₀ decrease.

    • Indifference is a < 1-log₁₀ change.

    • Antagonism is a ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ethionamide Hydrochloride Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome Ethionamide (ETH) hydrochloride resistance in Mycobacterium tuberculosis (M. tuberculosis). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ethionamide and how does resistance develop?

Ethionamide is a second-line anti-tuberculosis drug that acts as a prodrug.[1][2] It requires activation within the M. tuberculosis cell by a bacterial enzyme, the monooxygenase EthA, which is encoded by the ethA gene.[2][3][4] The expression of ethA is negatively regulated by the transcriptional repressor EthR.[3][5] Once activated, ETH forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase InhA.[1][2][3] InhA is a crucial enzyme in the mycolic acid biosynthesis pathway, a major component of the mycobacterial cell wall.[2][6] Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.[2]

Resistance to Ethionamide primarily arises from:

  • Mutations in ethA: These are the most common cause of resistance and often lead to a non-functional EthA enzyme, preventing the activation of the prodrug.[7][8]

  • Mutations in the inhA promoter region or gene: Overexpression of InhA or structural changes in the enzyme can prevent the ETH-NAD adduct from binding effectively, leading to resistance.[1][7] This is also a common mechanism for isoniazid resistance.[1]

  • Mutations in ethR: Changes in the EthR repressor can lead to decreased expression of ethA, thus reducing the activation of Ethionamide.[9][10]

  • Other mechanisms: Mutations in genes like mshA (involved in mycothiol biosynthesis) and the activity of efflux pumps have also been implicated in ETH resistance.[3][5][9]

Q2: What are "Ethionamide boosters" and how do they work?

Ethionamide "boosters" or "potentiators" are small molecules that enhance the activity of ETH, particularly against resistant strains.[3][11] The most well-studied boosters are inhibitors of the EthR repressor.[3][12] By inhibiting EthR, these compounds prevent it from binding to the ethA promoter region.[3] This de-represses the expression of the ethA gene, leading to increased production of the EthA enzyme.[3] Higher levels of EthA result in more efficient activation of the ETH prodrug, thereby overcoming resistance and increasing the susceptibility of the bacteria to the drug.[3] This strategy can lead to a significant reduction in the Minimum Inhibitory Concentration (MIC) of Ethionamide.[3] Some studies have also identified molecules that can activate cryptic alternative bio-activation pathways for Ethionamide.[13]

Q3: My Ethionamide susceptibility testing results are inconsistent. What could be the cause?

Inconsistency in Ethionamide susceptibility testing is a known challenge.[6][14] Several factors can contribute to this:

  • Thermolability of Ethionamide: The drug is sensitive to heat and can degrade during media preparation (especially in agar-based methods requiring inspissation) and long incubation periods.[6][15]

  • Narrow MIC Distribution: The difference in MIC values between susceptible and resistant strains can be small, leading to results that fall close to the critical concentration and are prone to variability.[6][14]

  • Methodological Variations: Different testing methods (e.g., agar proportion, broth microdilution, automated systems like BACTEC™ MGIT™ 960) can yield slightly different results.[16] There can be poor correlation between different methods.[16]

  • Inoculum Preparation: The size and quality of the bacterial inoculum are critical for reproducible results in any susceptibility testing method.[17]

Troubleshooting Guides

Troubleshooting Common Experimental Issues
Issue Probable Cause(s) Recommended Solution(s)
High MIC values for susceptible control strain (e.g., H37Rv) 1. Degradation of Ethionamide stock solution or in media.[6][15]2. Incorrect drug concentration in the assay.3. Resistant colonies in the control strain culture.1. Prepare fresh Ethionamide stock solutions. Avoid repeated freeze-thaw cycles. For agar-based media, add the drug after the medium has cooled.[15]2. Verify calculations and dilutions for the drug concentrations.3. Streak the control strain on drug-free agar to check for purity and select a single colony for inoculum preparation.
No growth in drug-free control wells/plates 1. Inoculum size is too small or non-viable.2. Contamination of the culture medium with inhibitors.1. Ensure the inoculum is prepared from a fresh, actively growing culture and standardized to the correct turbidity (e.g., McFarland standard).[18][19]2. Use a new batch of media and reagents. Include a media-only control to check for contamination.
Poor correlation between phenotypic and genotypic results (e.g., ethA mutation but phenotypically susceptible) 1. Presence of heteroresistance (a mixed population of susceptible and resistant bacteria).2. Involvement of alternative, less-understood resistance mechanisms.3. The specific mutation in ethA may not confer a high level of resistance.1. Perform colony counting at different drug concentrations to quantify the resistant subpopulation.2. Sequence other relevant genes such as inhA, ethR, and mshA.[9][20]3. Consult literature for the known effect of the identified mutation.[8]
Efflux pump inhibitor assay shows no change in ETH MIC 1. The tested strain may not rely on efflux as a primary mechanism for ETH resistance.2. The inhibitor used is not effective against the specific efflux pump(s) in M. tuberculosis.3. The concentration of the inhibitor is suboptimal.1. Confirm the primary resistance mechanism through gene sequencing.2. Test a range of efflux pump inhibitors (e.g., verapamil, carbonyl cyanide m-chlorophenylhydrazone).[21][22]3. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor.[22]

Quantitative Data Summary

Table 1: Efficacy of Ethionamide Boosters

This table summarizes the reported reduction in Ethionamide MIC in the presence of booster compounds.

Booster Compound Target Fold Reduction in ETH MIC Reference
BDM31381EthR10 to 20-fold[3]
SMARt-420EthR2 (induces alternative activation pathway)Reverses resistance in ethA mutant strains to below 0.5 µg/mL[13]
Amide 14EthR~7-fold improvement over initial fragment hit[11]
Carbamate 28EthR~7-fold improvement over initial fragment hit[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard MABA procedures for M. tuberculosis.[18]

Materials:

  • Sterile 96-well flat-bottom plates

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase)

  • Ethionamide hydrochloride and test compounds (e.g., boosters)

  • M. tuberculosis culture (e.g., H37Rv or clinical isolates)

  • Alamar Blue reagent

  • 20% Tween 80 solution

Procedure:

  • Plate Preparation:

    • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

    • In the first column, add another 100 µL of the highest concentration of Ethionamide (or ETH + booster).

    • Perform a 2-fold serial dilution across the plate, leaving the last column as a drug-free growth control.

  • Inoculum Preparation:

    • Grow M. tuberculosis to mid-log phase in 7H9 broth.

    • Adjust the turbidity of the culture to a 1.0 McFarland standard.

    • Dilute the adjusted suspension 1:50 in 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Seal the plate with a plate sealer and incubate at 37°C.

  • Reading Results:

    • After 5-7 days of incubation, add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to one growth control well.

    • Re-incubate until the well turns from blue to pink, indicating sufficient growth.

    • Once the control well changes color, add the Alamar Blue/Tween 80 mixture to all wells and incubate for an additional 24 hours.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[18]

Protocol 2: Sequencing of Resistance-Associated Genes (ethA, ethR, inhA)

1. DNA Extraction:

  • Harvest M. tuberculosis cells from a liquid culture or solid medium.

  • Inactivate the bacteria by heating at 80°C for 1 hour.

  • Extract genomic DNA using a commercial kit for mycobacteria or a standard phenol-chloroform extraction method.

2. PCR Amplification:

  • Design primers to amplify the entire coding sequence and promoter regions of ethA, ethR, and the inhA promoter and coding region.

  • Perform PCR using a high-fidelity DNA polymerase. A typical reaction includes:

    • 5 µL 10x PCR Buffer

    • 1 µL 10 mM dNTPs

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 0.5 µL Taq Polymerase

    • 1-2 µL Genomic DNA (~50 ng)

    • Water to 50 µL

  • Use appropriate cycling conditions (e.g., 95°C for 5 min; 30 cycles of 95°C for 30s, 55-60°C for 30s, 72°C for 1-2 min; final extension at 72°C for 10 min).

3. Sequencing and Analysis:

  • Purify the PCR products to remove primers and dNTPs.

  • Send the purified products for Sanger sequencing using both forward and reverse primers.

  • Align the resulting sequences with the reference sequence from a susceptible strain (e.g., H37Rv) to identify mutations.

Visualizations

Ethionamide_Pathway cluster_Mtb M. tuberculosis Cell ETH_out Ethionamide (ETH) (Prodrug) ETH_in ETH ETH_out->ETH_in Enters cell Activated_ETH Activated ETH (ETH-NAD Adduct) ETH_in->Activated_ETH Activation EthR EthR (Repressor) ethA_gene ethA gene EthR->ethA_gene Represses EthA EthA (Monooxygenase) ethA_gene->EthA Expression EthA->ETH_in InhA InhA Activated_ETH->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Cell Death Mycolic_Acid->Cell_Death Disruption leads to Booster EthR Inhibitor (Booster) Booster->EthR Inhibits

Caption: Ethionamide activation pathway and mechanism of booster compounds.

experimental_workflow cluster_assays Experimental Assays start Start: ETH-resistant M. tb strain culture Culture M. tb isolate in 7H9 broth start->culture prepare_inoculum Prepare and standardize inoculum (McFarland) culture->prepare_inoculum dna_extraction Genomic DNA Extraction culture->dna_extraction mic_eth Determine MIC of ETH alone (MABA Assay) prepare_inoculum->mic_eth mic_booster Determine MIC of ETH + Booster Compound prepare_inoculum->mic_booster compare_mic Compare MICs: Calculate fold-reduction mic_eth->compare_mic mic_booster->compare_mic pcr PCR Amplification (ethA, ethR, inhA) dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analyze_seq Analyze Sequences: Identify mutations sequencing->analyze_seq analysis Data Analysis conclusion Conclusion: Correlate genotype with phenotype analysis->conclusion compare_mic->analysis analyze_seq->analysis

Caption: Workflow for screening compounds that overcome ETH resistance.

troubleshooting_tree start Problem: High ETH MIC in known susceptible strain q1 Are drug stocks and media freshly prepared? start->q1 a1_no Action: Prepare fresh drug stocks and repeat assay q1->a1_no No a1_yes Check Inoculum q1->a1_yes Yes q2 Was inoculum turbidity correctly standardized? a1_yes->q2 a2_no Action: Re-prepare and standardize inoculum q2->a2_no No a2_yes Check Strain Purity q2->a2_yes Yes q3 Is the control strain culture pure? a2_yes->q3 a3_no Action: Re-streak strain from frozen stock to ensure purity q3->a3_no No a3_yes Potential Issue: Instrument malfunction or reagent contamination q3->a3_yes Yes

Caption: Troubleshooting decision tree for unexpected MIC results.

References

Technical Support Center: Mechanisms of Acquired Resistance to Ethionamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to Ethionamide hydrochloride in Mycobacterium tuberculosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of acquired resistance to Ethionamide?

A1: Acquired resistance to Ethionamide (ETH) in Mycobacterium tuberculosis is multifactorial and primarily arises from mutations that either prevent the activation of the prodrug or alter its target.[1][2][3][4][5] The key mechanisms are:

  • Impaired Prodrug Activation: Ethionamide is a prodrug that requires activation by the monooxygenase EthA, encoded by the ethA gene.[1][3][5][6][7] Mutations in ethA, including missense, nonsense, frameshift, insertions, and deletions, can lead to a non-functional or poorly functional enzyme, preventing the conversion of ETH to its active form.[4][6][8] This is the most common mechanism of ETH resistance.[6]

  • Altered Target: The activated form of ETH, as an ETH-NAD adduct, inhibits the enoyl-acyl carrier protein reductase, InhA, which is essential for mycolic acid biosynthesis.[1][3][5][7][9]

    • Mutations in the inhA structural gene: Missense mutations within the inhA coding region can reduce the binding affinity of the ETH-NAD adduct to InhA, conferring resistance.[1][8]

    • Mutations in the inhA promoter region: Mutations in the promoter region of inhA (fabG1-inhA intergenic region), most commonly at position c-15t, lead to the overexpression of InhA.[1][3] This overproduction of the target protein can titrate the activated drug, resulting in resistance.[1][3]

  • Regulatory Gene Mutations: The expression of ethA is negatively regulated by the transcriptional repressor EthR.[2][10][11] Mutations in the ethR gene can enhance its repressor activity, leading to decreased ethA expression and consequently, reduced ETH activation and resistance.[2][10]

  • Other Contributing Mechanisms:

    • Mutations in mshA: The mshA gene is involved in the biosynthesis of mycothiol, which is thought to play a role in the activation of ETH.[2][12][13] Mutations in mshA can lead to ETH resistance.[2][12][13]

    • Efflux Pumps: Overexpression of efflux pumps can actively transport ETH out of the bacterial cell, reducing its intracellular concentration and contributing to resistance.[1]

Q2: What is the relationship between Isoniazid (INH) and Ethionamide (ETH) resistance?

A2: Isoniazid (INH) and Ethionamide (ETH) are structurally similar, and both are prodrugs that ultimately target InhA.[1][2][3][14] However, they are activated by different enzymes: INH is activated by the catalase-peroxidase KatG, while ETH is activated by the monooxygenase EthA.[1][3][14] This leads to patterns of cross-resistance and independent resistance:

  • Cross-resistance: Occurs when mutations are present in the common target, inhA, or its promoter region.[1][2][8] Strains with these mutations are often resistant to both INH and ETH.

  • Independent resistance:

    • Mutations in katG typically confer high-level resistance to INH but do not affect ETH susceptibility.[1][14]

    • Mutations in ethA or ethR lead to ETH resistance without affecting INH susceptibility.[2]

Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for ETH-resistant and susceptible M. tuberculosis strains?

A3: MIC values for Ethionamide can vary depending on the testing method (e.g., agar proportion, broth microdilution, MGIT 960) and the specific resistance mechanism. The critical concentration for determining resistance also differs between methods.[13][15][16]

Method Susceptible MIC Resistant MIC Critical Concentration Reference
Agar Proportion (Löwenstein-Jensen) < 40 µg/mL≥ 40 µg/mL40 µg/mL[15]
Broth Microdilution (Sensititre™ MYCOTB) ≤ 2.5 mg/L> 5 mg/L5 mg/L[9]
BACTEC™ MGIT™ 960 System ≤ 5 mg/L> 5 mg/L5 mg/L[3][9]

Note: Isolates with an MIC of 5 mg/L in liquid media are sometimes considered to have intermediate resistance.[9] Strains with ethA or inhA structural gene mutations often exhibit higher levels of ETH resistance (MICs ≥ 50 µg/ml).[8]

Troubleshooting Guides

Phenotypic Susceptibility Testing

Issue 1: High variability or inconsistent MIC results for Ethionamide.

  • Possible Cause 1: Ethionamide instability. Ethionamide is a thermolabile compound, and its potency can decrease during media preparation (especially with methods requiring heating like the agar proportion method on Löwenstein-Jensen medium) and during the long incubation periods required for M. tuberculosis growth.[13][15][17]

    • Troubleshooting:

      • Prepare fresh stock solutions of Ethionamide. While some studies suggest stability for up to a year under specific storage conditions, fresh preparation is ideal.

      • When preparing solid media, add the drug after the medium has cooled to below 50°C to minimize heat degradation.

      • Use methods with shorter incubation times, such as broth-based methods (e.g., MGIT 960), to reduce the impact of drug degradation over time.[3][14]

      • Ensure consistent incubation times and temperatures across experiments.

  • Possible Cause 2: Inoculum preparation. Clumping of mycobacterial cells can lead to uneven distribution of bacteria in the test wells or on the agar surface, resulting in inaccurate and non-reproducible results.[17]

    • Troubleshooting:

      • Thoroughly vortex the bacterial suspension with glass beads to break up clumps before adjusting the inoculum density.

      • Allow the suspension to settle for a short period to let larger clumps sediment before taking the supernatant for inoculation.

      • Visually inspect the inoculum for clumps before use.

  • Possible Cause 3: Borderline or intermediate resistance. Some isolates may have MICs very close to the critical concentration, leading to variable results upon repeat testing.[17][18]

    • Troubleshooting:

      • If results are consistently near the breakpoint, consider testing a wider range of drug concentrations to more accurately determine the MIC.

      • Correlate phenotypic results with genotypic analysis to identify mutations that may confer low-level resistance.

Genotypic Analysis

Issue 2: Failure to amplify GC-rich target genes (ethA, ethR, inhA) from M. tuberculosis DNA.

  • Possible Cause 1: Secondary structures in the DNA template. The high GC content of the mycobacterial genome can lead to the formation of stable secondary structures (e.g., hairpin loops) that block polymerase progression.[5][9][19]

    • Troubleshooting:

      • Optimize PCR cycling conditions: Use a higher denaturation temperature (e.g., 98°C) and a two-step PCR protocol with a combined annealing/extension step at a higher temperature (e.g., 68-72°C).[7]

      • Use PCR additives: Incorporate additives like DMSO (typically 3-5%), betaine (1-2 M), or glycerol into the PCR mix. These reagents help to destabilize secondary structures.[9][19]

      • Choose an appropriate polymerase: Use a DNA polymerase specifically designed for amplifying GC-rich templates.[5]

  • Possible Cause 2: Poor quality DNA template. Incomplete lysis of the mycobacterial cell wall or the presence of PCR inhibitors can lead to amplification failure.

    • Troubleshooting:

      • DNA Extraction: Use a robust DNA extraction method that combines mechanical disruption (e.g., bead beating) with enzymatic and chemical lysis. A simple boiling method can also be effective for PCR applications.[2]

      • DNA Purification: Ensure complete removal of residual reagents from the extraction process, such as ethanol, which can inhibit PCR.[20]

      • Assess DNA Quality: Check the purity of the DNA using a spectrophotometer (A260/A280 and A260/A230 ratios). Run an aliquot on an agarose gel to check for DNA integrity.

Issue 3: Difficulty interpreting sequencing results.

  • Possible Cause: Presence of novel mutations or polymorphisms. You may identify mutations that have not been previously characterized or are silent (do not change the amino acid sequence).

    • Troubleshooting:

      • Consult mutation databases: Compare your findings with established databases of mutations associated with drug resistance in M. tuberculosis (e.g., WHO catalogue).

      • Predict functional impact: For novel non-synonymous mutations, use bioinformatics tools (e.g., SIFT, PolyPhen-2) to predict the potential impact on protein function.

      • Functional studies: To definitively determine the role of a novel mutation in resistance, functional studies such as site-directed mutagenesis and expression in a susceptible host, followed by phenotypic susceptibility testing, are required.

      • Consider phylogenetic SNPs: Some mutations may be phylogenetic markers and not associated with resistance.[21]

Experimental Protocols

Protocol 1: Ethionamide Susceptibility Testing by Agar Proportion Method

This method is considered a gold standard for phenotypic drug susceptibility testing.[22]

  • Media Preparation:

    • Prepare Löwenstein-Jensen (L-J) medium according to the standard formulation.

    • After autoclaving and cooling to 45-50°C, aseptically add Ethionamide stock solution to achieve the desired final concentrations (e.g., a critical concentration of 40 µg/mL).[13][15] Also prepare drug-free control slants.

    • Dispense the medium into sterile tubes and inspissate to create slants.

  • Inoculum Preparation:

    • Scrape a loopful of M. tuberculosis colonies from a fresh culture.

    • Suspend the colonies in sterile saline or water containing glass beads.

    • Vortex vigorously for 1-2 minutes to create a homogeneous suspension.

    • Adjust the turbidity of the suspension to a McFarland standard of 1.0.

    • Prepare serial 10-fold dilutions of the standardized suspension (e.g., 10⁻² and 10⁻⁴).

  • Inoculation:

    • Inoculate drug-free control slants with 100 µL of the 10⁻² and 10⁻⁴ dilutions.

    • Inoculate the Ethionamide-containing slants with 100 µL of the 10⁻² dilution.

  • Incubation:

    • Incubate all slants at 37°C for 3-4 weeks.

  • Interpretation:

    • Count the number of colonies on the control and drug-containing slants.

    • Calculate the proportion of resistant bacteria: (colony count on drug medium / colony count on control medium from the corresponding dilution) x 100.

    • Resistance is defined as a proportion of ≥1%.[22]

Protocol 2: DNA Sequencing of ethA, ethR, and inhA
  • DNA Extraction:

    • Harvest M. tuberculosis cells from a liquid or solid culture.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Perform mechanical lysis (e.g., bead beating) followed by enzymatic digestion (e.g., lysozyme, proteinase K).

    • Extract DNA using a phenol-chloroform method or a commercial DNA extraction kit.[11][23]

    • A simple heat-shock method (e.g., boiling at 95°C) can also be used to release DNA suitable for PCR.[8]

  • PCR Amplification:

    • Design or obtain primers flanking the entire coding sequences of ethA, ethR, and inhA, as well as the inhA promoter region.

    • Set up PCR reactions containing template DNA, primers, dNTPs, PCR buffer, and a suitable DNA polymerase. For GC-rich targets, consider using a specialized polymerase and additives like DMSO.[5][9][19]

    • Use a thermal cycling profile with an initial denaturation at 95°C, followed by 30-35 cycles of denaturation (95°C), annealing (primer-specific temperature), and extension (72°C), and a final extension step.[4][8]

  • PCR Product Purification:

    • Verify the PCR product size by agarose gel electrophoresis.

    • Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit or enzymatic methods.

  • Sanger Sequencing:

    • Submit the purified PCR products for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

    • Align the consensus sequence with the wild-type reference sequence of M. tuberculosis H37Rv to identify mutations.

Visualizations

Ethionamide_Resistance_Pathway cluster_cell Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanisms ETH_out Ethionamide (prodrug) ETH_in Ethionamide ETH_out->ETH_in Uptake Activated_ETH Activated ETH ETH_in->Activated_ETH Activation EthA EthA (monooxygenase) EthA->Activated_ETH InhA InhA (enoyl-ACP reductase) Activated_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall EthR EthR (repressor) ethA_gene ethA gene EthR->ethA_gene Repression ethA_gene->EthA Expression mut_EthA Mutation in ethA mut_EthA->EthA -> Inactive/Reduced Function mut_InhA_promoter Mutation in inhA promoter mut_InhA_promoter->InhA -> Overexpression mut_InhA_gene Mutation in inhA gene mut_InhA_gene->InhA -> Altered Target Binding mut_EthR Mutation in ethR mut_EthR->EthR -> Increased Repression

Caption: Signaling pathway of Ethionamide action and resistance.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis start_pheno M. tuberculosis Isolate mic_testing MIC Determination (Agar Proportion / Broth Dilution) start_pheno->mic_testing pheno_result Phenotypic Result (Susceptible / Resistant) mic_testing->pheno_result correlation Correlate Phenotype with Genotype pheno_result->correlation start_geno M. tuberculosis Isolate dna_extraction DNA Extraction start_geno->dna_extraction pcr PCR Amplification (ethA, ethR, inhA) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing seq_analysis Sequence Analysis & Mutation Identification sequencing->seq_analysis geno_result Genotypic Profile seq_analysis->geno_result geno_result->correlation

Caption: Experimental workflow for investigating Ethionamide resistance.

References

Technical Support Center: Investigating Ethionamide Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the role of ethA and inhA mutations in Ethionamide (ETH) resistance in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ethionamide and how do ethA and inhA play a role?

Ethionamide is a prodrug, meaning it requires activation within the mycobacterial cell to become effective.[1] The bacterial enzyme EthA, a monooxygenase, activates ETH into an active form.[1][2] This active molecule then forms an adduct with NAD+, which in turn inhibits the enzyme InhA (enoyl-acyl carrier protein reductase).[3][4] InhA is a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3] By inhibiting InhA, ethionamide disrupts cell wall synthesis, leading to bacterial cell death.[1]

Q2: How do mutations in the ethA gene lead to Ethionamide resistance?

Mutations in the ethA gene are a primary mechanism of ETH resistance.[5] These mutations can lead to a dysfunctional or inactive EthA enzyme.[5] Since EthA is responsible for activating the prodrug ethionamide, a non-functional EthA prevents the conversion of ETH to its active, toxic form.[6] Consequently, the drug cannot inhibit its target, InhA, and the bacterium becomes resistant. A variety of mutations, including missense, nonsense, and frameshift mutations, have been identified throughout the ethA gene in resistant isolates.[7]

Q3: How do mutations in the inhA gene and its promoter region cause Ethionamide resistance?

Mutations related to inhA can confer resistance to both isoniazid (INH) and ETH.[8] There are two main types of resistance-conferring mutations:

  • Mutations in the inhA structural gene: These are relatively rare but can alter the InhA protein, reducing its affinity for the ETH-NAD adduct.[9] This prevents the drug from effectively inhibiting mycolic acid synthesis. The S94A mutation is a notable example that can lead to co-resistance to both INH and ETH.[9]

  • Mutations in the inhA promoter region: These mutations, such as the common c-15t substitution, lead to the overexpression of the wild-type InhA protein.[9] The increased amount of the InhA target effectively titrates the available active drug, requiring a higher concentration of ETH to achieve a bactericidal effect.[10]

Q4: Are ethA and inhA mutations the only mechanisms of Ethionamide resistance?

No. While mutations in ethA and inhA (including its promoter) are the most common causes of ETH resistance, other mechanisms have been identified.[4] These include mutations in:

  • ethR: This gene encodes a transcriptional repressor of ethA. Overexpression of EthR can reduce the expression of EthA, leading to decreased activation of ethionamide.[6]

  • mshA: This gene is involved in the biosynthesis of mycothiol, which plays a role in protecting the bacterium from oxidative stress and may also be involved in ETH activation.[11]

  • ndh: Mutations in this gene, which encodes an NADH dehydrogenase, can alter the intracellular NADH/NAD+ ratio, potentially impacting the formation of the inhibitory ETH-NAD adduct.[9]

It is also important to note that a significant percentage of ETH-resistant clinical isolates may not have mutations in any of these known genes, suggesting that other, yet undiscovered, resistance mechanisms exist.[10]

Troubleshooting Guides

Troubleshooting PCR Amplification of ethA and inhA
Problem Possible Cause(s) Recommended Solution(s)
No PCR product or low yield Insufficient or poor-quality DNA template.Quantify DNA using a fluorometric method. Ensure A260/280 ratio is ~1.8. Re-extract DNA if necessary.
Incorrect primer concentration.Titrate primer concentrations, typically between 0.1 and 0.5 µM.
Non-optimal annealing temperature.Perform a gradient PCR to determine the optimal annealing temperature for your primer set.
Issues with PCR reagents (e.g., expired Taq polymerase, dNTPs).Use fresh, properly stored reagents.
Presence of PCR inhibitors in the DNA sample.Re-purify the DNA sample using a column-based kit or perform a dilution series of the template.
Non-specific bands (multiple bands) Annealing temperature is too low.Increase the annealing temperature in increments of 1-2°C.
Primer design is not specific.Design new primers with higher specificity. Use BLAST to check for potential off-target binding sites.
High primer concentration leading to primer-dimers.Reduce the primer concentration.
Too much template DNA.Reduce the amount of template DNA in the reaction.
Smearing of PCR product on the gel Too many PCR cycles.Reduce the number of PCR cycles (e.g., from 35 to 30).
Degraded DNA template.Use freshly extracted, high-quality DNA.
Excessively high annealing temperature.Optimize the annealing temperature using a gradient PCR.
Troubleshooting Sanger Sequencing of ethA and inhA
Problem Possible Cause(s) Recommended Solution(s)
Noisy sequence data (high background) Poor quality PCR product (e.g., contains non-specific bands, primer-dimers).Gel-purify the PCR product before sequencing. Optimize PCR conditions to obtain a single, clean band.
Contamination of the sequencing reaction.Ensure a clean workspace and use filter tips.
Low DNA template concentration.Ensure the correct amount of purified PCR product is used for the sequencing reaction as per the sequencing facility's guidelines.
Weak signal or no signal Insufficient DNA template or primer.Quantify the purified PCR product and use the recommended amount. Ensure the sequencing primer concentration is correct.
Inefficient primer binding.Use a sequencing primer with a higher melting temperature (Tm). Ensure the primer sequence is correct and free of secondary structures.
Presence of inhibitors in the purified PCR product.Re-purify the PCR product.
Mixed sequence (overlapping peaks) Contamination with another DNA template.Ensure the initial bacterial culture was pure. Re-streak the isolate and repeat the DNA extraction and PCR.
Presence of multiple PCR products.Gel-purify the target PCR product before sequencing.
Use of both forward and reverse PCR primers in the sequencing reaction.Use only a single primer (either forward or reverse) for each sequencing reaction.
Poor quality at the beginning of the sequence Primer binding issues.This is a common artifact of Sanger sequencing. If the region of interest is at the very beginning, design a new sequencing primer that binds further upstream.
Sequence quality drops off early Secondary structures in the DNA template (e.g., GC-rich regions).Use a sequencing chemistry designed for difficult templates (e.g., with dGTP analogs or betaine).
Incorrect primer-to-template ratio.Optimize the concentrations of the DNA template and sequencing primer.

Quantitative Data Summary

Table 1: Frequency of ethA and inhA Mutations in Ethionamide-Resistant M. tuberculosis Isolates

Gene/Region Mutation Frequency in ETH-Resistant Isolates Reference(s)
ethA37% - 62%[7][9]
inhA (promoter and structural gene)47% - 68%[9]
inhA promoter (c-15t)~55%[9]

Note: Frequencies can vary significantly between different studies and geographical locations.

Table 2: Impact of ethA and inhA Mutations on Ethionamide MIC Levels

Mutation Type Associated Ethionamide MIC Range (µg/mL) General Level of Resistance Reference(s)
ethA mutations (loss-of-function)≥ 50High-level[7]
inhA structural gene mutations (e.g., S94A)≥ 100High-level[7]
inhA promoter mutations (e.g., c-15t)10 - >200Low to High-level (variable)[10]

Note: MIC (Minimum Inhibitory Concentration) values can be method-dependent. The values presented are illustrative of the general trends observed.

Experimental Protocols

Protocol 1: DNA Extraction from M. tuberculosis

This protocol describes a common method for extracting genomic DNA from M. tuberculosis cultures.

Materials:

  • 7H9 broth or Lowenstein-Jensen (LJ) solid medium culture of M. tuberculosis.

  • Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Lysozyme solution (10 mg/mL in TE buffer).

  • 10% Sodium Dodecyl Sulfate (SDS).

  • Proteinase K (10 mg/mL).

  • 5 M Sodium Chloride (NaCl).

  • CTAB/NaCl solution (10% CTAB in 0.7 M NaCl).

  • Chloroform:isoamyl alcohol (24:1).

  • Isopropanol.

  • 70% Ethanol.

  • Nuclease-free water.

Procedure:

  • Harvest cells from a 10 mL liquid culture or a loopful of colonies from solid media by centrifugation.

  • Resuspend the cell pellet in 500 µL of TE buffer.

  • Inactivate the mycobacteria by heating at 80°C for 20 minutes.

  • Add 50 µL of lysozyme solution and incubate at 37°C for at least 1 hour.

  • Add 75 µL of 10% SDS and 10 µL of Proteinase K, mix gently, and incubate at 65°C for 10 minutes.

  • Add 100 µL of 5 M NaCl and 100 µL of CTAB/NaCl solution, mix thoroughly, and incubate at 65°C for 10 minutes.

  • Add an equal volume of chloroform:isoamyl alcohol, mix by inversion, and centrifuge at 12,000 x g for 5 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the DNA by adding 0.6 volumes of isopropanol and incubate at -20°C for 30 minutes.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

  • Wash the DNA pellet with 500 µL of 70% ethanol.

  • Air-dry the pellet and resuspend it in 50-100 µL of nuclease-free water.

  • Quantify the DNA and assess its purity.

Protocol 2: PCR Amplification and Sanger Sequencing of ethA and inhA

Materials:

  • Genomic DNA from M. tuberculosis.

  • PCR primers for ethA and inhA (see Table 3).

  • Taq DNA polymerase and corresponding buffer.

  • dNTPs.

  • Nuclease-free water.

  • Thermal cycler.

  • Agarose gel electrophoresis equipment.

  • PCR product purification kit.

  • Sequencing primers (can be the same as PCR primers).

  • Access to a Sanger sequencing service.

Table 3: Example PCR Primers for ethA and inhA Amplification

Gene Primer Name Primer Sequence (5' - 3') Reference
ethA (Fragment 1)ethA-1 (F)CGG TGG TTT GTC GAG AAG AA[9]
ethA-5 (R)GCA GTT GGT GAT GAC GTC AA[9]
ethA (Fragment 2)ethA-4 (F)GGT GTC GAT GTT GTC GCT AA[9]
ethA-9 (R)CGA GCA TGA TCT TGA TCT GG[9]
ethA (Fragment 3)ethA-8 (F)GAA GAC GCT GAC GTC TGT TG[9]
ethA-10 (R)GAA GGC GTC GTT GAT GTT CT[9]
inhA promoterinhA-1 (F)CCT CGA GCG GGC GCA TTA CCG[9]
inhA-2 (R)CGC GGC GTC GAT GTC GTC GAG[9]
inhA ORFinhA-3 (F)GAT CTC GCC GCT GCT CAT CGT[9]
inhA-4 (R)GGC TCG GCT GTC GTC GAT GTT[9]

PCR Amplification Procedure:

  • Prepare a PCR master mix containing buffer, dNTPs, primers, Taq polymerase, and nuclease-free water.

  • Add 1-5 µL of genomic DNA (approximately 10-50 ng) to each PCR tube.

  • Add the master mix to each tube for a final volume of 25-50 µL.

  • Place the tubes in a thermal cycler and run the appropriate PCR program.

Example PCR Cycling Conditions for ethA (Fragments 1 & 2):

  • Initial denaturation: 95°C for 15 minutes

  • 35 cycles of:

    • Denaturation: 95°C for 30 seconds

    • Annealing & Elongation: 65°C for 1 minute 15 seconds

  • Final elongation: 72°C for 5 minutes[9]

Example PCR Cycling Conditions for inhA (promoter and ORF):

  • Initial denaturation: 95°C for 15 minutes

  • 35 cycles of:

    • Denaturation: 95°C for 30 seconds

    • Annealing: 60°C for 30 seconds

    • Elongation: 72°C for 30 seconds

  • Final elongation: 72°C for 5 minutes[9]

Post-PCR and Sequencing:

  • Verify the PCR products by running a small volume on an agarose gel. A single, bright band of the expected size should be visible.

  • Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.

  • Quantify the purified PCR product.

  • Prepare samples for Sanger sequencing according to your sequencing provider's instructions, using one of the PCR primers as the sequencing primer.

  • Analyze the resulting sequence data using appropriate software to identify mutations by comparing it to the wild-type sequence of M. tuberculosis H37Rv.

Protocol 3: Broth Microdilution for Ethionamide MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of ethionamide using the broth microdilution method.

Materials:

  • 96-well microtiter plates.

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Ethionamide stock solution.

  • M. tuberculosis inoculum prepared in 7H9 broth and adjusted to a 0.5 McFarland standard.

  • Sterile multichannel pipettes and reservoirs.

  • Plate reader (optional, for spectrophotometric reading).

  • Quality control strain (e.g., M. tuberculosis H37Rv).

Procedure:

  • Prepare serial two-fold dilutions of ethionamide in 7H9 broth in the wells of a 96-well plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the drug solution is added to the first well and serially diluted across the plate.

  • The final volume in each well after adding the inoculum will be 200 µL. The drug concentrations should bracket the expected MIC range.

  • Include a drug-free well as a positive growth control and a well with only sterile broth as a negative control.

  • Dilute the 0.5 McFarland bacterial suspension 1:20 in 7H9 broth.

  • Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.

  • Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the positive control well.

  • Determine the MIC by visual inspection as the lowest concentration of ethionamide that completely inhibits visible growth. Alternatively, the MIC can be determined spectrophotometrically.

  • The MIC for the quality control strain should fall within its established range.

Visualizations

Ethionamide_Activation_and_Resistance cluster_0 Mycobacterium tuberculosis Cell cluster_1 Resistance Mechanisms ETH_out Ethionamide (Prodrug) ETH_in Ethionamide ETH_out->ETH_in Uptake Active_ETH Activated ETH* ETH_in->Active_ETH Activation EthA EthA (Monooxygenase) EthA->Active_ETH InhA InhA (Enoyl-ACP reductase) Active_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Cell Death Mycolic_Acid->Cell_Death Inhibition leads to ethA_mutation ethA mutation (Inactive EthA) ethA_mutation->EthA Prevents activation inhA_mutation inhA mutation (Altered InhA) inhA_mutation->Active_ETH Prevents binding inhA_promoter_mutation inhA promoter mutation (InhA Overexpression) inhA_promoter_mutation->InhA Increases target

Caption: Mechanism of Ethionamide action and resistance.

Experimental_Workflow start Start: Ethionamide-Resistant M. tuberculosis Isolate dna_extraction 1. Genomic DNA Extraction start->dna_extraction mic Parallel Phenotypic Testing: Ethionamide MIC Determination start->mic pcr 2. PCR Amplification of ethA and inhA genes dna_extraction->pcr gel 3. Agarose Gel Electrophoresis (Verify PCR Product) pcr->gel sequencing 4. Sanger Sequencing gel->sequencing analysis 5. Sequence Analysis (Compare to Wild-Type) sequencing->analysis result Correlate Genotype with Phenotype analysis->result mic->result end End: Resistance Mechanism Identified result->end

Caption: Experimental workflow for identifying resistance mutations.

Troubleshooting_Logic start Unexpected Experimental Result (e.g., No PCR product, Phenotype-Genotype Mismatch) check_dna Check DNA Quality and Quantity start->check_dna check_phenotype Verify Phenotypic Test (e.g., repeat MIC, check QC strain) start->check_phenotype decision1 DNA OK? check_dna->decision1 check_pcr Review PCR Components & Conditions decision2 PCR OK? check_pcr->decision2 decision3 Phenotype Consistent? check_phenotype->decision3 decision1->check_pcr Yes re_extract Re-extract DNA decision1->re_extract No decision2->decision3 Yes optimize_pcr Optimize PCR (e.g., Annealing Temp, Primers) decision2->optimize_pcr No other_mechanisms Consider Other Resistance Mechanisms (e.g., ethR, mshA, unknown) decision3->other_mechanisms No report Report Confirmed Result decision3->report Yes

References

Technical Support Center: Enhancing Ethionamide Hydrochloride Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to enhance the bioavailability of Ethionamide hydrochloride (ETH). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the development of this compound formulations with enhanced bioavailability.

Q1: My this compound formulation is showing poor dissolution. What could be the cause and how can I improve it?

A1: Poor dissolution of Ethionamide, a BCS Class II drug, is a common challenge due to its low aqueous solubility.[1]

  • Troubleshooting:

    • Particle Size: The particle size of the drug may be too large. Consider micronization or nanosizing techniques to increase the surface area for dissolution.[2]

    • Crystalline Form: The crystalline form of ETH may have low solubility. Explore the use of co-crystals or co-amorphous systems to alter the crystal lattice and improve solubility.[1][3]

    • Wetting: Poor wetting of the drug powder can hinder dissolution. Incorporating a suitable wetting agent or hydrophilic polymer in your formulation can be beneficial.

Q2: I am developing a nanoparticle-based formulation for Ethionamide, but the encapsulation efficiency is low. What factors should I investigate?

A2: Low encapsulation efficiency in nanoparticle formulations can be attributed to several factors.

  • Troubleshooting:

    • Drug-Polymer Interaction: The affinity between Ethionamide and the polymer matrix is crucial. If using PLGA, for instance, the lactide-to-glycolide ratio can influence drug-polymer interactions.

    • Solvent System: The choice of organic solvent and the rate of its removal during nanoparticle preparation significantly impact drug encapsulation. Ensure the drug is fully dissolved in the organic phase before emulsification.

    • Process Parameters: Optimize process parameters such as homogenization speed, sonication time, and temperature. For example, in the preparation of PLGA nanoparticles, these parameters affect the particle size and drug loading.[4]

Q3: My self-emulsifying drug delivery system (SEDDS) for Ethionamide is not forming a stable nanoemulsion upon dilution. What could be the problem?

A3: The stability of the resulting emulsion is a critical performance indicator for SEDDS.

  • Troubleshooting:

    • Component Ratio: The ratio of oil, surfactant, and cosurfactant is critical for spontaneous emulsification.[5] Systematically vary the ratios of these components and construct a ternary phase diagram to identify the optimal self-emulsifying region.

    • HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant is key. For oil-in-water emulsions, surfactants with higher HLB values (typically >12) are preferred.[5]

    • Component Selection: Ensure the selected oil has good solubilizing capacity for Ethionamide. The surfactant and cosurfactant should be compatible and effectively reduce the interfacial tension.

Q4: I am observing high inter-subject variability in the in vivo pharmacokinetic data of my Ethionamide formulation. What are the potential reasons?

A4: High variability in pharmacokinetic parameters is a common issue, especially for orally administered drugs with low bioavailability.

  • Troubleshooting:

    • Food Effect: The presence of food can significantly alter the absorption of Ethionamide. Standardize the feeding conditions of your animal models (e.g., fasted vs. fed state).

    • Gastrointestinal Physiology: Factors such as gastric emptying time and intestinal motility can vary between subjects. While difficult to control, being aware of these factors is important for data interpretation.

    • Formulation Robustness: The formulation itself might not be robust enough to overcome physiological variability. Consider formulations like SEDDS or nanoparticles that can offer more consistent drug release and absorption.[6][7]

Strategies to Enhance Ethionamide Bioavailability: Data Summary

The following tables summarize quantitative data from various studies on enhancing Ethionamide bioavailability.

Table 1: Pharmacokinetic Parameters of Different Ethionamide Formulations

FormulationAnimal ModelCmax (µg/mL)Tmax (h)AUC₀₋∞ (µg·h/mL)Relative Bioavailability (%)Reference
Free Ethionamide (Oral)Mice---100 (Control)[4]
PLGA Nanoparticles (Oral)MiceSignificantly higher than free drugLonger than free drugSignificantly higher than free drug-[4]
Free Ethionamide (Oral)Guinea Pigs< 1.0 (10 mg/kg dose)-6-7 fold smaller than pulmonary17[8]
Spray Dried Microparticles (Pulmonary)Guinea Pigs---85[8]
Ethionamide-Baicalein Cocrystal (Oral)Rats--1.83 times higher than ETH alone183
Ethionamide-Oxalic Acid Salt (Oral)Rats4.08 ± 0.20.56.49 ± 0.19190

Table 2: Formulation Characteristics of Ethionamide Delivery Systems

Formulation TypeKey ComponentsParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesPoly(DL-lactide-co-glycolide)286 ± 2635.2 ± 3.138.6 ± 2.3[4]
β-cyclodextrin Nanoparticlesβ-cyclodextrin---[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of enhancing Ethionamide bioavailability.

1. Preparation of Ethionamide-Loaded PLGA Nanoparticles

  • Method: Emulsion-solvent evaporation method.

  • Protocol:

    • Dissolve a specific amount of Ethionamide and PLGA in a suitable organic solvent (e.g., dichloromethane).

    • Prepare an aqueous solution of a stabilizer (e.g., polyvinyl alcohol - PVA).

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

    • Sonicate the emulsion to reduce the droplet size.

    • Stir the emulsion at room temperature under vacuum to evaporate the organic solvent.

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

  • Characterization: Particle size and zeta potential (Dynamic Light Scattering), surface morphology (Scanning Electron Microscopy), encapsulation efficiency, and drug loading (UV-Vis spectrophotometry or HPLC).[4]

2. In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Swiss albino mice.

  • Protocol:

    • Divide the animals into control and test groups.

    • Administer the free drug (control) and the test formulation (e.g., nanoparticles) orally at a specific dose.

    • Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Separate the plasma by centrifugation.

    • Extract the drug from the plasma using a suitable solvent extraction method.

    • Analyze the drug concentration in the plasma samples using a validated HPLC method.[8]

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to enhancing Ethionamide bioavailability.

Ethionamide_Bioavailability_Strategies cluster_challenges Challenges with Ethionamide HCl cluster_strategies Bioavailability Enhancement Strategies cluster_outcomes Improved Outcomes Challenge Low Oral Bioavailability Solubility Poor Aqueous Solubility (BCS Class II) Challenge->Solubility Permeability High Permeability Challenge->Permeability Strategies Formulation Approaches Challenge->Strategies Addressed by Nano Nanoparticle Systems (PLGA, SLN) Strategies->Nano Cocrystal Co-crystals & Salts Strategies->Cocrystal SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) Strategies->SEDDS Pulmonary Pulmonary Delivery Strategies->Pulmonary Outcome Enhanced Bioavailability Strategies->Outcome Leads to Dissolution Increased Dissolution Rate Outcome->Dissolution Absorption Improved Absorption Outcome->Absorption PK Favorable Pharmacokinetics (Higher AUC, Cmax) Outcome->PK

Caption: Logical workflow from challenges to strategies and outcomes for Ethionamide bioavailability.

Experimental_Workflow cluster_invitro In Vitro Tests cluster_invivo In Vivo Studies Formulation Formulation Development (e.g., Nanoparticles, SEDDS) InVitro In Vitro Characterization Formulation->InVitro InVivo In Vivo Evaluation (Pharmacokinetics) InVitro->InVivo Size Particle Size & Zeta Potential EE Encapsulation Efficiency Dissolution Dissolution Studies Data Data Analysis & Interpretation InVivo->Data Dosing Animal Dosing Sampling Blood Sampling Analysis HPLC Analysis

Caption: General experimental workflow for developing and evaluating new Ethionamide formulations.

References

Technical Support Center: Managing Ethionamide Hydrochloride-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with animal models of Ethionamide hydrochloride-induced hepatotoxicity. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Ethionamide-induced hepatotoxicity?

A1: Ethionamide is a prodrug that requires bioactivation to exert its therapeutic and toxic effects.[1][2] The primary mechanism of hepatotoxicity is believed to be due to a toxic or immunologically active intermediate metabolite.[1][3] This activation is mediated by the flavin-containing monooxygenase (FMO) system in the liver, which converts Ethionamide to its reactive S-oxide metabolite.[3] While cytochrome P450 (CYP) enzymes are involved in the metabolism of many drugs, FMOs appear to play a more predominant role in the S-oxygenation of Ethionamide.[3] Rapid recurrence of liver injury upon re-exposure suggests a potential hypersensitivity reaction in some cases.[1][3]

Q2: Which animal models are most suitable for studying Ethionamide-induced hepatotoxicity?

A2: While a definitive, universally accepted animal model that perfectly mimics human hepatotoxicity from Ethionamide has been challenging to establish, rats and mice are commonly used.[4][5] The choice between them may depend on the specific research question. For instance, some studies suggest that mice may be more suitable for studying idiosyncratic drug-induced liver injury.[5]

Q3: What are the typical clinical signs of Ethionamide-induced hepatotoxicity in animal models?

A3: In animal models, signs of hepatotoxicity can range from asymptomatic elevations in liver enzymes to more severe manifestations.[1] Researchers should monitor for general signs of distress, including weight loss, lethargy, and changes in appetite. Jaundice may be observed in severe cases.[1]

Q4: How is this compound typically administered in animal studies to induce hepatotoxicity?

A4: Oral gavage is a common route of administration for Ethionamide in rodent studies to ensure accurate dosing.[6][7] Intraperitoneal (IP) injections are also used, particularly in acute toxicity studies.[4][8] The drug is often suspended in a vehicle like sterile water or a syrup-based formulation.[4][9]

Q5: What is a typical dosage range for inducing hepatotoxicity with Ethionamide in rodents?

A5: Establishing a consistent hepatotoxic dose for Ethionamide in animal models can be challenging. While human therapeutic doses range from 15-20 mg/kg/day, animal studies often require higher doses to induce liver injury in a shorter timeframe.[1] For example, studies with the structurally similar drug, isoniazid, have used doses of 100 mg/kg in rats for 21 days to induce liver injury.[10] A single oral dose of 125 mg/kg of Ethionamide has been used in pharmacokinetic studies in mice.[9] Dose-ranging studies are highly recommended to determine the optimal dose for your specific animal strain and experimental goals.

Q6: Can Ethionamide be co-administered with other drugs in animal models?

A6: Yes, Ethionamide is often studied in combination with other anti-tuberculosis drugs, such as isoniazid.[6] It's important to be aware that co-administration can alter the pharmacokinetics and toxicity of Ethionamide. For instance, isoniazid co-administration has been shown to reduce Ethionamide clearance, leading to increased exposure and potentially a higher risk of toxicity.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Induction of Hepatotoxicity
Possible Cause Troubleshooting Steps
Insufficient Dose The dose of this compound may be too low to induce significant liver damage in the chosen animal model and timeframe. Conduct a dose-response study to identify the optimal dose.
Animal Strain Variability Different strains of rats and mice can have varying sensitivities to drug-induced liver injury. Review the literature to select a strain known to be susceptible to hepatotoxicity.
Incorrect Vehicle The vehicle used to suspend the Ethionamide may affect its absorption. Ensure the vehicle is appropriate and does not interfere with the drug's bioavailability.
Short Study Duration The time course of Ethionamide-induced liver injury can vary. Consider extending the duration of the study to allow for the development of hepatotoxicity.
Issue 2: High Animal Mortality
Possible Cause Troubleshooting Steps
Excessive Dose The administered dose may be too high, leading to acute systemic toxicity and death before significant liver injury can be observed. Reduce the dose or consider a dose-escalation protocol.
Stress from Administration Frequent or stressful administration procedures (e.g., oral gavage) can contribute to animal morbidity. Ensure proper handling and technique to minimize stress.
Off-Target Toxicity Ethionamide can have other side effects, such as gastrointestinal disturbances, that may contribute to mortality.[1] Monitor animals closely for any adverse effects.
Issue 3: High Variability in Liver Injury Markers
Possible Cause Troubleshooting Steps
Inconsistent Dosing Inaccurate dosing can lead to significant variability in drug exposure. Ensure precise and consistent administration of Ethionamide to all animals.
Biological Variability Individual differences in metabolism and response to the drug can contribute to variability. Increase the number of animals per group to improve statistical power.
Sample Collection and Processing Inconsistencies in blood and tissue collection and processing can introduce variability in biochemical and histological analyses. Standardize all procedures.

Experimental Protocols

Protocol 1: Induction of Hepatotoxicity in Rats (General Framework)

This protocol provides a general framework based on studies of similar hepatotoxic anti-tuberculosis drugs. Dose-finding studies are essential to adapt this protocol for this compound.

  • Animal Model: Male Wistar rats (200-250g)

  • Acclimatization: 1 week under standard laboratory conditions.

  • Drug Preparation: Suspend this compound in sterile water or 0.5% carboxymethylcellulose (CMC).

  • Dosing:

    • Control Group: Administer vehicle (e.g., sterile water) orally via gavage once daily.

    • Ethionamide Group: Administer this compound at a pre-determined dose (e.g., starting with a range of 50-200 mg/kg) orally via gavage once daily.

  • Duration: 14-28 days.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity.

  • Sample Collection:

    • At the end of the study, collect blood via cardiac puncture for serum biochemical analysis.

    • Perfuse the liver with saline and collect tissue for histopathological examination and analysis of antioxidant enzymes.

Protocol 2: Co-administration of Ethionamide and Isoniazid in Rats (General Framework)
  • Animal Model: Male Wistar rats (200-250g)

  • Acclimatization: 1 week under standard laboratory conditions.

  • Drug Preparation: Prepare separate suspensions of this compound and Isoniazid in sterile water or 0.5% CMC.

  • Dosing:

    • Control Group: Administer vehicle orally via gavage once daily.

    • Isoniazid Group: Administer Isoniazid (e.g., 50 mg/kg) orally via gavage once daily.[11]

    • Ethionamide Group: Administer Ethionamide (dose to be determined by pilot studies) orally via gavage once daily.

    • Combination Group: Administer Isoniazid (e.g., 50 mg/kg) followed by Ethionamide (dose to be determined) orally via gavage once daily.[11]

  • Duration: 21 days.[11]

  • Monitoring and Sample Collection: As described in Protocol 1.

Data Presentation

Table 1: Expected Changes in Serum Biochemical Parameters
Parameter Expected Change in Ethionamide-Treated Group vs. Control Significance
Alanine Aminotransferase (ALT)Significant IncreaseMarker of hepatocellular injury.
Aspartate Aminotransferase (AST)Significant IncreaseMarker of hepatocellular injury.
Alkaline Phosphatase (ALP)Moderate IncreaseMarker of cholestatic injury.
Total BilirubinPotential IncreaseIndicates impaired liver function.
Table 2: Expected Changes in Liver Antioxidant Enzyme Levels
Parameter Expected Change in Ethionamide-Treated Group vs. Control Significance
Superoxide Dismutase (SOD)DecreaseIndicates oxidative stress.
Catalase (CAT)DecreaseIndicates oxidative stress.
Glutathione (GSH)DecreaseDepletion of a key antioxidant.
Malondialdehyde (MDA)IncreaseMarker of lipid peroxidation.

Visualizations

Ethionamide_Metabolism_and_Toxicity Figure 1. Proposed Metabolic Activation and Hepatotoxicity Pathway of Ethionamide Ethionamide Ethionamide (Prodrug) FMO Flavin-containing monooxygenases (FMOs) in Liver Ethionamide->FMO Metabolism Ethionamide_S_oxide Ethionamide S-oxide (Reactive Metabolite) FMO->Ethionamide_S_oxide Oxidative_Stress Increased Oxidative Stress (ROS Production) Ethionamide_S_oxide->Oxidative_Stress GSH_Depletion GSH Depletion Ethionamide_S_oxide->GSH_Depletion Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cellular_Damage Hepatocellular Injury (Necrosis, Apoptosis) Hepatotoxicity Hepatotoxicity Cellular_Damage->Hepatotoxicity GSH_Depletion->Cellular_Damage Lipid_Peroxidation->Cellular_Damage Experimental_Workflow Figure 2. General Experimental Workflow for Ethionamide Hepatotoxicity Studies start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Random Grouping (Control & Treatment) acclimatization->grouping dosing Daily Dosing (e.g., Oral Gavage for 14-28 days) grouping->dosing monitoring Daily Monitoring (Body Weight, Clinical Signs) dosing->monitoring collection Sample Collection (Blood, Liver Tissue) dosing->collection analysis Biochemical & Histopathological Analysis collection->analysis end End analysis->end Troubleshooting_Logic Figure 3. Troubleshooting Logic for Inconsistent Hepatotoxicity start Inconsistent or No Hepatotoxicity Observed check_dose Is the dose sufficient? start->check_dose check_strain Is the animal strain appropriate? check_dose->check_strain Yes increase_dose Action: Increase Dose (Conduct dose-response study) check_dose->increase_dose No check_duration Is the study duration long enough? check_strain->check_duration Yes change_strain Action: Consider a different strain check_strain->change_strain No extend_duration Action: Extend study duration check_duration->extend_duration No end Problem Resolved check_duration->end Yes increase_dose->end change_strain->end extend_duration->end

References

Improving the solubility of Ethionamide hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethionamide hydrochloride, focusing on challenges related to its solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Ethionamide and its hydrochloride salt?

A: Ethionamide is a lipophilic compound with low aqueous solubility.[1] It is generally described as sparingly soluble to practically insoluble in water.[1][2] Its solubility is significantly better in organic solvents. The hydrochloride salt form is used to improve aqueous solubility, but challenges can still arise.

Solubility Data for Ethionamide

Solvent Reported Solubility Source
Water < 1 mg/mL PubChem[2]
DMSO ≥7.65 mg/mL APExBIO[3]
DMSO 33 mg/mL (198.5 mM) Selleck Chem[4]
Ethanol 17 mg/mL Selleck Chem[4]
Methanol Slightly Soluble ChemicalBook[1]

| Ethylene Glycol | Used for 0.5% solution | PMC - NIH[5] |

Q2: What is the recommended primary solvent for preparing a stock solution?

A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Ethionamide.[1][3][4] For applications where DMSO is not suitable, methanol or ethanol can be considered, although they may yield lower stock concentrations.[1][4]

Q3: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A: Direct dissolution in aqueous buffers is highly challenging and not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your final aqueous assay medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% v/v for most cell lines).

Q4: How can I improve the dissolution of this compound when making a stock solution in DMSO?

A: To achieve higher concentrations and ensure complete dissolution in DMSO, gentle warming and sonication can be very effective. A supplier protocol suggests warming the solution at 37°C for 10 minutes and/or shaking it in an ultrasonic bath for a short period.[3]

Q5: What are the recommended storage conditions and stability for this compound solutions?

A: Proper storage is critical to prevent degradation. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.

Storage Recommendations for Ethionamide Solutions

Solution Storage Temperature Reported Stability Source
Aqueous Ethionamide HCl (0.05%) -20°C Stable for 1 year PMC - NIH[5][6]
Ethylene Glycol (0.5%) 3 to 7°C Stable for 1 year PMC - NIH[5][6]
DMSO Stock -20°C Stable for several months APExBIO[3]
Solvent Stock -80°C Stable for 1 year Selleck Chem[4]

| Solvent Stock | -20°C | Stable for 1 month | Selleck Chem[4] |

Note that the stability in assay media at 37°C can be significantly shorter; one study noted approximately half the activity of ethionamide was lost after a few days of incubation.[6]

Q6: Are there toxicity concerns with solvents like DMSO in cell-based assays?

A: Yes. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. For most cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v). It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any solvent effects. Ethionamide itself can be toxic to cell lines like HepG2 at concentrations above 0.50 mM.[3][4]

Q7: Can pH be adjusted to improve solubility?

A: Adjusting the pH can influence the solubility of ionizable compounds. Since this compound is a salt of a weak base (pKa ≈ 4.37), its solubility is generally higher in acidic conditions.[1] Dissolution testing for pharmaceutical formulations is often performed in 0.1 N hydrochloric acid (HCl).[7][8] However, for in vitro assays, any pH adjustment must be compatible with the pH requirements of your biological system.

Troubleshooting Guide

Problem: A precipitate forms when my DMSO stock solution is added to the aqueous assay buffer.

This common issue, known as "crashing out," occurs when the drug's solubility limit is exceeded during the solvent shift from organic to aqueous.

G start Precipitate observed upon dilution? sol1 1. Lower the Final Concentration Attempt dilution to a lower target concentration. start->sol1 Yes sol2 2. Increase Co-Solvent Percentage Is a slightly higher DMSO % tolerable? (e.g., 0.2% vs 0.1%) sol1->sol2 Still precipitates end_node Precipitation Resolved sol1->end_node Success sol3 3. Modify Dilution Technique Add stock drop-wise to buffer while vortexing vigorously. sol2->sol3 Still precipitates sol2->end_node Success sol4 4. Consider Alternative Solvents Could a different solvent like ethanol work? sol3->sol4 Still precipitates sol3->end_node Success sol4->end_node Success

Caption: Troubleshooting workflow for drug precipitation issues.

Problem: I am observing inconsistent or poor activity in my biological assays.

This could be related to solubility or stability issues.

  • Confirm Complete Dissolution: Before use, always visually inspect your stock solution for any undissolved particulate matter. If crystals are present, repeat the dissolution procedure (warming/sonication).

  • Use Fresh Solutions: Due to limited stability in aqueous media at 37°C, it is best to prepare final dilutions immediately before starting an experiment.[6] Avoid storing diluted solutions.

  • Verify Storage: Ensure your high-concentration stock solutions have been stored correctly at -20°C or -80°C and have not undergone excessive freeze-thaw cycles.[3][4]

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: ~202.7 g/mol for the HCl salt). For 1 mL of a 20 mM solution, you would need 2.027 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Aid Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, warm the vial in a 37°C water bath for 10 minutes, followed by brief sonication in an ultrasonic bath.[3]

  • Final Check: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials and store at -20°C for short-term use or -80°C for long-term storage.[4]

G weigh 1. Weigh Ethionamide HCl add_solvent 2. Add high-purity DMSO weigh->add_solvent dissolve 3. Vortex, Warm (37°C) & Sonicate add_solvent->dissolve confirm 4. Visually Confirm Complete Dissolution dissolve->confirm store 5. Aliquot & Store at -20°C / -80°C confirm->store

Caption: Workflow for preparing an Ethionamide HCl stock solution.

Protocol 2: Diluting Stock Solution into Aqueous Assay Buffer

  • Pre-warm Buffer: Bring your final assay buffer to the experimental temperature (e.g., room temperature or 37°C).

  • Calculate Volumes: Determine the volume of stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration remains within acceptable limits for your assay.

  • Vortex During Addition: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps prevent the local concentration from exceeding the solubility limit, thus minimizing precipitation.

  • Immediate Use: Use the freshly prepared solution in your assay without delay to avoid potential degradation or precipitation over time.

References

Ethionamide hydrochloride stability issues in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethionamide Hydrochloride Stability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in experimental setups. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by temperature, pH, light, and the solvent used. It is a thermolabile compound, showing significant degradation at higher temperatures.[1][2] It is also susceptible to degradation in both acidic and alkaline conditions, as well as through oxidation.[3] Exposure to light can also lead to its degradation.[4][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: For short-term storage, aqueous solutions of 0.05% this compound are stable for up to one year when stored at -20°C.[6][7] Ethylene glycol solutions of 0.5% ethionamide can be stored at 3 to 7°C for a year.[6][7] If using DMSO, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for up to a year.[8] For use within a month, storage at -20°C in solvent is also acceptable.[8] Fresh DMSO should be used as moisture-absorbing DMSO can reduce solubility.[8]

Q3: My this compound solution appears yellow. Is this normal?

A3: Yes, ethionamide itself is a yellow crystalline powder.[9] Therefore, it is normal for solutions of this compound to have a yellow color. The intensity of the color will depend on the concentration of the solution.

Q4: I am observing inconsistent results in my cell culture experiments. Could this be related to the stability of this compound in the culture medium?

A4: Yes, instability in cell culture media could lead to inconsistent results. Ethionamide can degrade in aqueous environments, and the rate of degradation can be influenced by the components of the culture medium and the incubation conditions (e.g., 37°C). During incubation at 37°C in test medium, approximately half of the activity of ethionamide can be lost.[2][6] It is advisable to determine the stability of this compound in your specific cell culture medium under your experimental conditions.[10] This can be done by incubating the drug in the medium for the duration of your experiment and then analyzing its concentration, for instance by using LC-MS/MS.[10]

Q5: What are the known degradation products of ethionamide?

A5: Ethionamide is a prodrug that is activated by oxidation to its S-oxide metabolite.[11][12] Further metabolism can lead to the formation of various products, including a 4-pyridylmethanol product, a nitrile, and an amide.[11] In the presence of oxidized methionine, an inactive metabolite can also be formed.[13][14] Under forced degradation conditions (acid, base, and oxidation), several degradation products can be formed.[3][4]

Troubleshooting Guides

Problem 1: Low or no activity of this compound in my experiment.
Possible Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions. Ensure proper storage conditions are maintained (-20°C for aqueous solutions, -80°C for DMSO stocks for long-term storage).[6][7][8] Avoid repeated freeze-thaw cycles.
Degradation in experimental medium Ethionamide is thermolabile and can degrade at 37°C.[1][15] Consider the duration of your experiment. For longer experiments, you may need to replenish the this compound at regular intervals.
Incorrect pH of the solution Check the pH of your experimental medium. Ethionamide is susceptible to both acid and alkali hydrolysis.[3] Adjust the pH if necessary to be within a stable range. The solubility of ethionamide increases with decreasing pH.[16]
Exposure to light Protect your solutions from light during preparation, storage, and the experiment itself, as ethionamide can darken upon exposure to light.[5] Use amber vials or cover your containers with aluminum foil.
Oxidative degradation Avoid introducing oxidizing agents into your experimental setup. Ethionamide is susceptible to oxidation.[3]
Problem 2: High variability in experimental results.
Possible Cause Troubleshooting Step
Inconsistent preparation of solutions Standardize your protocol for preparing this compound solutions. Ensure accurate weighing and complete dissolution.
Inconsistent storage and handling Adhere strictly to recommended storage temperatures and protect from light. Minimize the time solutions are kept at room temperature.
Batch-to-batch variability of the compound If you suspect the quality of your this compound, consider obtaining a new batch from a reputable supplier and perform quality control checks.
Instability in complex media (e.g., cell culture media) Perform a stability study of this compound in your specific experimental medium under the exact conditions of your assay to understand its degradation kinetics.[10]

Quantitative Data Summary

Table 1: Stability of this compound Solutions under Different Storage Conditions

Concentration & SolventStorage TemperatureDurationStabilityReference
0.05% in water-20°C1 yearStable[6][7]
0.5% in ethylene glycol3 to 7°C1 yearStable[6][7]
Stock solution in DMSO-80°C1 yearStable[8]
Stock solution in DMSO-20°C1 monthStable[8]
Working solution37°C3 weeksDegradation observed[1][15]
Incorporated in LJ media37°C1 weekDeleterious effect on DST profile[1][15]

Table 2: Forced Degradation of Ethionamide

Stress ConditionAssay Result (% of initial)Reference
0.1 N NaOH98.1[4]
0.1 N HCl97.6[4]
1.0 N NaOH88.9[4]
1.0 N HCl87.3[4]
10% Hydrogen Peroxide84.4[4]
3% Hydrogen Peroxide90.1[4]
Sunlight (24h)98.7[4]
80°C (120 min)98.3[4]
Distilled water99.4[4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in a Liquid Medium

Objective: To determine the stability of this compound in a specific liquid medium (e.g., cell culture medium, buffer) over time at a given temperature.

Materials:

  • This compound

  • Liquid medium of interest

  • Incubator or water bath set to the desired temperature

  • Sterile microcentrifuge tubes or vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid)

  • Reference standard of ethionamide

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, water).

  • Preparation of Working Solution: Dilute the stock solution with the liquid medium of interest to the final desired concentration.

  • Incubation: Aliquot the working solution into multiple sterile tubes. Place the tubes in an incubator or water bath at the desired experimental temperature (e.g., 37°C). Include a control set of tubes stored at a condition where the drug is known to be stable (e.g., -20°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator and immediately freeze it at -80°C to stop any further degradation.

  • Sample Analysis:

    • Thaw the samples just before analysis.

    • Analyze the concentration of ethionamide in each sample using a validated HPLC method. A typical method might involve a C18 column with a mobile phase of acetonitrile and water.[4]

    • Prepare a calibration curve using the ethionamide reference standard to quantify the concentration in the samples.

  • Data Analysis: Plot the concentration of this compound as a function of time. Calculate the percentage of degradation at each time point relative to the initial concentration (time 0). Determine the half-life of the compound under the tested conditions.

Visualizations

Ethionamide_Degradation_Pathway Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation S_Oxide S-Oxide Ethionamide (Active form) EthA->S_Oxide NAD NAD+ S_Oxide->NAD Reaction with Metabolites Inactive Metabolites (e.g., 4-pyridylmethanol, nitrile, amide) S_Oxide->Metabolites Further Metabolism Adduct Ethionamide-NAD Adduct NAD->Adduct InhA InhA Inhibition Adduct->InhA

Caption: Proposed metabolic activation pathway of Ethionamide.

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution prep_work Prepare Working Solution in Medium prep_stock->prep_work incubate Incubate at Experimental Temperature prep_work->incubate timepoint Collect Samples at Time Points incubate->timepoint analyze Analyze by HPLC timepoint->analyze quantify Quantify Concentration analyze->quantify plot Plot Concentration vs. Time quantify->plot calculate Calculate Degradation Rate plot->calculate

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Analysis of Ethionamide Hydrochloride and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and analyzing the degradation products of Ethionamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: this compound is susceptible to degradation under various stress conditions, including acid and alkali hydrolysis, and oxidation. The primary identified degradation products are:

  • Ethionamide S-oxide: This is the main active metabolite of Ethionamide.[1]

  • 2-ethylpyridine-4-carboxamide: An inactive metabolite formed through the conversion of the thioamide group.

  • 2-ethylpyridine-4-carbonitrile: Another inactive metabolite resulting from the degradation of the thioamide moiety.

  • 2-ethylpyridine-4-carboxylic acid: An inactive metabolite formed via hydrolysis.[2]

  • (2-ethyl-pyridin-4-yl)methanol: A major metabolite observed in in vivo studies.[3]

Forced degradation studies are essential to identify these and other potential degradation products under specific experimental conditions.[4][5]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: To effectively study the degradation profile of this compound, the following stress conditions are recommended as per ICH guidelines:

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C).[5][6]To assess degradation in acidic environments.
Alkali Hydrolysis 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60-80°C).[4][5]To evaluate stability in basic conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[4][6]To determine susceptibility to oxidative stress.
Thermal Degradation Dry heat at temperatures ranging from 80°C to 220°C.[6]To assess the impact of high temperatures on stability.
Photolytic Degradation Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[5]To understand the effect of light on the drug substance.

It is recommended to aim for 5-20% degradation to obtain meaningful data without generating secondary, irrelevant degradation products.[7][8]

Q3: What analytical techniques are most suitable for identifying and quantifying Ethionamide and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the separation and quantification of Ethionamide and its degradation products.[4] For structural elucidation and confirmation of the identity of unknown impurities, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the preferred technique.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the definitive structural characterization of isolated degradation products.[4][11]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Issue 1: Peak Tailing for Ethionamide and its Degradation Products

  • Possible Cause A: Secondary Interactions with Residual Silanols: The basic nature of the pyridine ring in Ethionamide and its degradation products can lead to interactions with acidic silanol groups on the silica-based stationary phase, causing peak tailing.[12]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3-4) can suppress the ionization of silanol groups, thereby reducing interactions.

      • Use of an Ion-Pairing Agent: Adding a basic mobile phase additive like triethylamine (TEA) can mask the active silanol sites.

      • Column Selection: Employ a modern, high-purity silica column with end-capping to minimize the presence of accessible silanol groups.

  • Possible Cause B: Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak asymmetry.[13]

    • Solution: Reduce the sample concentration or the injection volume and re-inject.

  • Possible Cause C: Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and shorter length, and ensure the detector flow cell is appropriate for the column dimensions.

Issue 2: Poor Resolution Between Degradation Products

  • Possible Cause A: Inadequate Mobile Phase Composition: The mobile phase may not have sufficient elution strength or selectivity to separate structurally similar degradation products.

    • Solution:

      • Optimize Organic Modifier Percentage: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

      • Gradient Elution: Implement a gradient elution program to improve the separation of complex mixtures of degradation products.

      • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Possible Cause B: Inappropriate Column Chemistry: The stationary phase may not be providing the necessary retention and selectivity.

    • Solution:

      • Try a Different Stationary Phase: If using a C18 column, consider a C8 or a phenyl-hexyl column for different selectivity.

      • Particle Size and Column Length: Using a column with smaller particles or a longer length can increase efficiency and improve resolution.

Issue 3: Instability of Ethionamide S-oxide During Analysis

  • Possible Cause: On-column Degradation or Instability in Solution: Ethionamide S-oxide can be labile and may degrade during sample preparation or analysis.

    • Solution:

      • Sample Preparation Conditions: Prepare samples in a diluent that minimizes degradation. Acidic conditions may be preferable for stability. Keep sample vials cooled in the autosampler.

      • Minimize Analysis Time: Use a rapid HPLC method to reduce the time the analyte spends in the system.

      • Freshly Prepare Standards and Samples: Analyze standards and samples as soon as possible after preparation.

LC-MS/MS Analysis Troubleshooting

Issue 1: Poor Ionization of Ethionamide and its Degradation Products

  • Possible Cause: Suboptimal Ion Source Conditions: The electrospray ionization (ESI) source parameters may not be optimized for the analytes.

    • Solution:

      • Optimize ESI Parameters: Systematically optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

      • Mobile Phase Additives: The addition of a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can enhance protonation and improve signal intensity in positive ion mode.

Issue 2: In-source Fragmentation

  • Possible Cause: High Cone Voltage/Fragmentor Voltage: Excessive voltage in the ion source can cause the parent ion to fragment before entering the mass analyzer, leading to a weak or absent precursor ion signal.

    • Solution: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation and maximize the intensity of the precursor ion.

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat the solution at 80°C for a specified period (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with 1 M NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkali Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Heat the solution at 80°C for a specified period.

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with 1 M HCl.

    • Dilute the sample with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature and protect it from light.

    • Monitor the degradation at various time points (e.g., 1, 2, 4, 8, 24 hours).

    • Dilute the sample with the mobile phase before injection.

  • Thermal Degradation:

    • Place the solid drug substance in a hot air oven at 105°C for a specified duration.

    • Dissolve the stressed solid sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to a photostability chamber with a controlled light source.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

LC-MS/MS Method for Structural Elucidation
  • Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Analysis: Perform a full scan to identify the precursor ions of the degradation products, followed by product ion scans to obtain fragmentation patterns for structural elucidation.

Data Presentation

Table 1: Summary of this compound Degradation Products

Degradation ProductMolecular FormulaMolecular Weight ( g/mol )Stress Conditions Leading to Formation
Ethionamide S-oxideC₈H₁₀N₂OS182.24Oxidation, Metabolism
2-ethylpyridine-4-carboxamideC₈H₁₀N₂O150.18Acid/Alkali Hydrolysis
2-ethylpyridine-4-carbonitrileC₈H₈N₂132.16Acid/Alkali Hydrolysis
2-ethylpyridine-4-carboxylic acidC₈H₉NO₂151.16Acid/Alkali Hydrolysis
(2-ethyl-pyridin-4-yl)methanolC₈H₁₁NO137.18Metabolism

Visualizations

Ethionamide_Degradation_Pathway Ethionamide Ethionamide (C₈H₁₀N₂S) S_oxide Ethionamide S-oxide (C₈H₁₀N₂OS) (Active Metabolite) Ethionamide->S_oxide Oxidation Carboxamide 2-ethylpyridine-4-carboxamide (C₈H₁₀N₂O) Ethionamide->Carboxamide Hydrolysis Carbonitrile 2-ethylpyridine-4-carbonitrile (C₈H₈N₂) Carboxamide->Carbonitrile Dehydration Carboxylic_acid 2-ethylpyridine-4-carboxylic acid (C₈H₉NO₂) Carboxamide->Carboxylic_acid Further Hydrolysis

Caption: Proposed degradation pathway of this compound.

HPLC_Troubleshooting_Workflow decision decision check_column Check Column (Age, Performance) decision->check_column All Peaks check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) decision->check_mobile_phase Specific Peaks issue issue start Start: Poor Peak Shape (Tailing/Fronting/Splitting) start->decision check_sample Check Sample (Solvent, Concentration) start->check_sample check_system Check HPLC System (Connections, Leaks, PM) start->check_system replace_column Replace Column check_column->replace_column adjust_mp Adjust Mobile Phase check_mobile_phase->adjust_mp adjust_sample Adjust Sample Prep check_sample->adjust_sample service_system Service System check_system->service_system resolved Problem Resolved replace_column->resolved adjust_mp->resolved adjust_sample->resolved service_system->resolved

Caption: Troubleshooting workflow for HPLC peak shape issues.

References

Technical Support Center: Optimizing Ethionamide Hydrochloride Dosage in Murine Tuberculosis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethionamide hydrochloride (ETH) in murine models of tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ethionamide?

A1: Ethionamide is a pro-drug, meaning it requires activation to become effective.[1][2][3] The activation is carried out by the mycobacterial enzyme EthA, a monooxygenase.[1][4][5] Once activated, ETH forms an adduct with NAD+, which then inhibits the InhA enzyme.[3][6] InhA is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[6][7] Disruption of mycolic acid synthesis ultimately leads to bacterial cell death.[3] The expression of the activating enzyme EthA is regulated by the transcriptional repressor EthR.[3][8]

Q2: How is Ethionamide metabolized in mice?

A2: In mice, Ethionamide is metabolized by flavin-containing monooxygenases (FMOs), primarily in the liver and lungs.[9][10] The primary metabolic step is the conversion of ETH to ethionamide S-oxide (ETASO), which is the first step in its bioactivation.[9][11] A subsequent, slower oxygenation can lead to a sulfinic acid intermediate that breaks down to 2-ethyl-4-amidopyridine (ETAA), a non-toxic and therapeutically inactive metabolite.[9][11] Mammalian FMOs are less efficient at this second oxygenation step compared to the mycobacterial EthA enzyme.[9][11]

Q3: What are the common adverse effects of Ethionamide in murine models?

A3: Ethionamide is known to cause dose-dependent adverse effects.[5] The most significant is hepatotoxicity, with potential for transient increases in serum bilirubin and transaminases.[3][9][12] Gastrointestinal disturbances such as nausea, vomiting, and anorexia are also common.[3][13] Neurotoxic effects, including peripheral and optic neuritis, have been reported, and concurrent administration of pyridoxine (Vitamin B6) is often recommended to mitigate these effects.[12][13] Hypothyroidism has also been observed with ethionamide therapy.[12]

Q4: What are the known mechanisms of resistance to Ethionamide?

A4: Resistance to Ethionamide in Mycobacterium tuberculosis can arise from mutations in several genes. The most common mutations are found in the ethA gene, which encodes the enzyme required to activate the pro-drug.[3][5][7] Mutations in ethA reduce the enzyme's catalytic activity, leading to decreased activation of ETH.[14] Overexpression of the ethR gene, which represses ethA expression, can also lead to resistance.[3] Additionally, mutations in the inhA gene, the target of activated ETH, or its promoter region can confer resistance by altering the drug's binding site or by overexpressing the target enzyme.[3][6][7]

Troubleshooting Guide

Problem 1: High variability in efficacy results between individual mice at the same dosage.

  • Possible Cause 1: Inconsistent Drug Administration. Improper oral gavage technique can lead to inconsistent delivery of the intended dose to the stomach.

    • Troubleshooting Step: Ensure all personnel are thoroughly trained in oral gavage administration in mice.[15] Verify the correct placement of the gavage needle for each administration.

  • Possible Cause 2: Individual Variation in Mouse Metabolism. Differences in the expression and activity of metabolic enzymes like FMOs can lead to varied drug exposure.[9]

    • Troubleshooting Step: Increase the number of mice per group to improve the statistical power of the study and account for individual metabolic differences.

Problem 2: Significant toxicity observed at doses that are not fully effective.

  • Possible Cause 1: Narrow Therapeutic Window. The effective dose of Ethionamide may be close to its toxic dose.[5][14]

    • Troubleshooting Step: Explore alternative dosing regimens, such as administering a lower dose more frequently, to maintain therapeutic concentrations while minimizing peak-dose toxicity. Consider combination therapy with other anti-tuberculosis agents to achieve a synergistic effect at a lower, less toxic dose of ETH.[13]

  • Possible Cause 2: Drug-Drug Interactions. Co-administration of other drugs can potentiate the adverse effects of Ethionamide. For example, co-administration with rifampicin has been associated with a high frequency of hepatitis.[12][16]

    • Troubleshooting Step: Carefully review all co-administered drugs for known interactions with Ethionamide. If possible, substitute interacting drugs with alternatives. When co-administration is necessary, implement more frequent monitoring for signs of toxicity.

Problem 3: Poor efficacy in the murine model despite good in vitro activity.

  • Possible Cause 1: Poor Pharmacokinetics. Ethionamide may be poorly absorbed or rapidly metabolized and cleared in mice, leading to insufficient drug exposure at the site of infection.[17]

    • Troubleshooting Step: Conduct a pharmacokinetic study in the specific mouse strain being used to determine key parameters like Cmax, AUC, and half-life. If drug exposure is low, consider reformulating the drug to enhance bioavailability or adjusting the dosage and frequency of administration.

  • Possible Cause 2: Acquired Drug Resistance. Monotherapy with Ethionamide can lead to the development of drug-resistant M. tuberculosis strains during the course of the experiment.[13]

    • Troubleshooting Step: Implement combination therapy with at least one other effective anti-tuberculosis drug to which the bacterial strain is susceptible.[13] This is a standard practice to prevent the emergence of resistance.

Data Presentation

Table 1: Summary of Ethionamide Pharmacokinetic Parameters in Mice

ParameterWild Type (WT) MiceFmo1/2/4-null (KO) MiceReference
Ethionamide (ETA)
Cmax (µg/mL) - Female15.551.0[18]
Cmax (µg/mL) - Male22.340.6[18]
Ethionamide S-oxide (ETASO)
Cmax (µg/mL) - Female21.719.4[18]
Cmax (µg/mL) - Male29.016.9[18]
Data from a single oral dose of 125 mg/kg ETA.

Table 2: Ethionamide Dosages Used in Murine Efficacy Studies

DosageAdministration RouteFrequencyCombination AgentsOutcomeReference
25 mg/kgOral Gavage5 days/weekGatifloxacin (100 or 300 mg/kg)Reduction in bacterial load; regrowth after treatment cessation.[19]
50 mg/kgOral Gavage5 days/weekGatifloxacinDose-response evaluation.[19]
75 mg/kgOral Gavage5 days/weekGatifloxacinDose-response evaluation.[19]
25 mg/kgOral Gavage5 days/weekGatifloxacin (300 mg/kg) + Pyrazinamide (450 mg/kg)No viable mycobacteria after an 8-week observation period.[19]
1,500 - 3,000 ppmIn FeedContinuousNone (carcinogenicity study)No evidence of carcinogenicity.[12]
1,000 - 2,000 ppmIn FeedContinuousNone (carcinogenicity study)No evidence of carcinogenicity.[12]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound

  • Animal Model: Use 6-8 week old BALB/c mice. House mice in appropriate BSL-3 facilities if using infected animals.

  • Group Allocation: Divide mice into groups of 5-10. Include a vehicle control group.

  • Dose Escalation:

    • Start with a dose expected to be well-tolerated based on literature, for example, 25 mg/kg.

    • Prepare a series of increasing doses (e.g., 50, 75, 100, 150 mg/kg).

    • Administer ETH daily via oral gavage for a predefined period (e.g., 14 or 28 days).

  • Monitoring:

    • Record body weight daily.

    • Observe mice daily for clinical signs of toxicity such as lethargy, ruffled fur, and changes in behavior.

    • At the end of the study, collect blood for serum chemistry analysis (e.g., ALT, AST for hepatotoxicity).

    • Perform necropsy and collect major organs (liver, spleen, kidneys, lungs) for histopathological analysis.

  • MTD Determination: The MTD is the highest dose that does not cause significant morbidity (e.g., >15-20% body weight loss), mortality, or severe pathological changes.

Protocol 2: Chronic Murine Tuberculosis Infection Model for Efficacy Testing

  • Infection:

    • Infect 6-8 week old female BALB/c mice with Mycobacterium tuberculosis H37Rv via the aerosol route to achieve a low-dose implantation of approximately 50-100 CFU in the lungs.[17]

    • Allow the infection to establish for 4 weeks to develop a chronic infection state.[17]

  • Treatment:

    • Randomize mice into treatment groups: untreated control, positive control (e.g., isoniazid at 25 mg/kg), and experimental groups receiving different doses of Ethionamide.

    • Administer treatment daily by oral gavage for a specified duration (e.g., 28 days).[17]

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the lungs and spleens.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to determine the bacterial load.

Mandatory Visualizations

Ethionamide_Activation_Pathway cluster_mycobacterium Mycobacterium tuberculosis Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_ETH Activated Ethionamide EthA->Activated_ETH ETH_NAD_Adduct ETH-NAD Adduct Activated_ETH->ETH_NAD_Adduct NAD NAD+ NAD->ETH_NAD_Adduct InhA InhA (Enoyl-ACP reductase) ETH_NAD_Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Cell Death Mycolic_Acid->Cell_Death Inhibition leads to

Caption: Ethionamide activation pathway in M. tuberculosis.

Ethionamide_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Murine Model (e.g., BALB/c) Infection Aerosol Infection with M. tuberculosis H37Rv Animal_Model->Infection Establishment Allow Chronic Infection (4 weeks) Infection->Establishment Grouping Randomize into Treatment Groups Establishment->Grouping Dosing Daily Oral Gavage (e.g., 28 days) Grouping->Dosing Euthanasia Euthanize Mice Dosing->Euthanasia Harvest Harvest Lungs & Spleens Euthanasia->Harvest Homogenize Homogenize Organs Harvest->Homogenize Plating Plate Serial Dilutions on 7H11 Agar Homogenize->Plating CFU_Count Enumerate CFUs Plating->CFU_Count

Caption: Workflow for murine tuberculosis efficacy studies.

Ethionamide_Resistance_Mechanisms cluster_activation Impaired Activation cluster_target Target Modification ETH_Resistance Ethionamide Resistance EthA_Mutation Mutations in ethA gene (Reduced enzyme activity) ETH_Resistance->EthA_Mutation EthR_Overexpression Overexpression of ethR (Represses ethA) ETH_Resistance->EthR_Overexpression InhA_Mutation Mutations in inhA gene (Altered drug binding site) ETH_Resistance->InhA_Mutation InhA_Promoter_Mutation Mutations in inhA promoter (Overexpression of InhA) ETH_Resistance->InhA_Promoter_Mutation

Caption: Mechanisms of resistance to Ethionamide.

References

Technical Support Center: Management of Ethionamide-Induced Gastrointestinal Side Effects in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the common gastrointestinal (GI) side effects of Ethionamide (ETH) in research animals. The following information is intended to facilitate the successful implementation of preclinical studies involving this important second-line antituberculosis drug.

Frequently Asked Questions (FAQs)

Q1: What are the common gastrointestinal side effects of Ethionamide observed in research animals?

A1: Ethionamide frequently causes a range of gastrointestinal disturbances in animals, mirroring those seen in human patients. These dose-related side effects are a primary reason for non-compliance and can impact experimental outcomes.[1][2] Common signs of GI distress include:

  • Nausea and Vomiting (in species that can vomit)

  • Diarrhea

  • Abdominal pain (indicated by behaviors such as writhing, abdominal pressing, or a hunched posture)

  • Loss of appetite (anorexia) and subsequent weight loss[2][3]

  • Excessive salivation and a metallic taste have also been reported in humans, which may manifest as altered feeding or drinking behaviors in animals.[2]

Q2: What is the underlying mechanism of Ethionamide-induced gastrointestinal toxicity?

A2: The precise molecular mechanism of Ethionamide-induced GI toxicity is not fully elucidated in the available literature. However, based on general principles of drug-induced gastrointestinal injury, several mechanisms can be hypothesized. Ethionamide is extensively metabolized by the liver, and its side effects are likely due to toxic or immunologically active intermediates.[4] The rapid recurrence of injury upon rechallenge in some cases suggests a hypersensitivity reaction.[4] Other potential contributing factors to drug-induced GI toxicity include oxidative stress, mitochondrial dysfunction, and apoptosis of gastrointestinal epithelial cells.[5][6][7]

Q3: How can I monitor for gastrointestinal side effects in my animal models?

A3: Consistent and thorough monitoring is crucial for early detection and management of GI adverse events. Key monitoring parameters include:

  • Daily Clinical Observations: Record daily scores for appetite, activity level, and fecal consistency. Note any signs of nausea (e.g., pica in rodents), vomiting, or unusual posturing.

  • Body Weight: Measure body weight daily or at least three times per week. Significant weight loss can be an early indicator of GI intolerance.

  • Food and Water Intake: Quantify daily food and water consumption to detect anorexia or dehydration.

  • Fecal Examination: Visually inspect feces for signs of diarrhea (unformed, loose stools) or blood.

  • Behavioral Assessments: In some models, specific behavioral tests can be used to assess discomfort or pain.

Q4: Are there any strategies to reduce the gastrointestinal side effects of Ethionamide?

A4: Yes, several strategies can be employed to mitigate Ethionamide's GI toxicity in research animals. These can be broadly categorized as:

  • Dose and Formulation Adjustments:

    • Dose Escalation: Begin with a lower dose and gradually increase to the target therapeutic dose over several days.[8] This allows the animal to acclimate to the drug.

    • Divided Dosing: Split the total daily dose into two or more smaller administrations.

    • Administration with Food: Administering Ethionamide with a small amount of palatable food can help reduce direct irritation to the gastric mucosa.[9]

  • Co-administration of Supportive Care Agents:

    • Antiemetics: For species that vomit, the use of antiemetic drugs may be considered, although this should be done with careful consideration of potential drug-drug interactions.

    • Gastrointestinal Protectants: The use of agents that coat the stomach lining may offer some protection.

  • Advanced Drug Delivery and Combination Therapy:

    • "Booster" Molecules: Co-administration with "booster" compounds (e.g., SMARt751, BVL-GSK-098) can enhance the efficacy of Ethionamide, allowing for a reduction in the required therapeutic dose and thereby decreasing side effects.[4][5][6]

    • Pulmonary Delivery: Administering Ethionamide via inhalation can bypass the gastrointestinal tract, significantly reducing GI-related side effects while achieving high local concentrations in the lungs.[8][10]

    • Nanoparticle Encapsulation: Formulating Ethionamide in nanoparticles for oral delivery has been shown to provide sustained release, which may reduce peak concentrations in the gut and lessen irritation.[11]

Troubleshooting Guides

Issue 1: Significant Weight Loss and Anorexia in Animals

Potential Cause Troubleshooting Steps
High Dose of Ethionamide 1. Review the current dosage. Consider a dose reduction if therapeutically permissible. 2. Implement a gradual dose escalation protocol.[8] 3. Divide the total daily dose into two or more administrations.
Gastrointestinal Irritation 1. Administer Ethionamide with a small, palatable food item.[9] 2. Ensure the vehicle used for drug suspension is non-irritating. 3. Consider reformulating the drug, for example, in a lipid-based vehicle.
Dehydration 1. Monitor water intake and signs of dehydration. 2. Provide supplemental hydration (e.g., hydrogel packs or subcutaneous fluids) as per veterinary guidance.

Issue 2: Diarrhea and Dehydration

Potential Cause Troubleshooting Steps
Drug-induced Gut Motility Changes 1. Assess the severity of diarrhea. 2. Provide supportive care, including supplemental hydration and electrolytes. 3. Consider reducing the Ethionamide dose.
Alteration of Gut Microbiota 1. If the experimental design allows, consider co-administration with probiotics to support gut health.

Quantitative Data Summary

Table 1: Ethionamide Dosage and Administration in Animal Models

Animal Model Ethionamide Dose Route of Administration Key Findings Reference
Mouse 15-20 mg/kg/dayOralStandard therapeutic dose range.[1]
Mouse Reduced dose with SMARt751OralA fourfold reduction in the Ethionamide dose was predicted to retain efficacy.[4]
Mouse Co-administered with BVL-GSK-098OralLower doses of Ethionamide are possible with the booster.[5]
Guinea Pig Not specifiedPulmonary (dry powder inhalation)Bypassed GI tract, suggesting reduced GI toxicity.[10]
Mouse Not specifiedPulmonary (nanoparticles)Well-tolerated with a significant decrease in pulmonary mycobacterial load.[12]

Key Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Intolerance in a Rodent Model

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Baseline Data Collection: For 3-5 days prior to drug administration, record daily body weight, food and water intake, and fecal consistency.

  • Ethionamide Administration:

    • Prepare Ethionamide suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the drug via oral gavage at the desired dose and frequency.

    • Include a vehicle control group.

  • Monitoring:

    • Continue daily monitoring of body weight, food and water intake, and fecal consistency for the duration of the study.

    • Observe animals for clinical signs of distress (e.g., hunched posture, lethargy, pica).

  • Endpoint Analysis:

    • At the end of the study, collect blood for clinical chemistry analysis.

    • Harvest the stomach and intestines for gross pathological examination and histopathology to assess for signs of inflammation, ulceration, or other damage.

Protocol 2: Evaluation of a Mitigation Strategy (e.g., Co-administration with a "Booster")

  • Study Groups:

    • Group 1: Vehicle control

    • Group 2: Ethionamide at the standard therapeutic dose

    • Group 3: "Booster" molecule alone

    • Group 4: Reduced dose of Ethionamide + "Booster" molecule

  • Drug Administration: Administer the respective treatments as per the experimental design.

  • GI Intolerance Assessment: Follow the monitoring steps outlined in Protocol 1 for all groups.

  • Efficacy Assessment (if applicable): In an infection model, monitor bacterial load in relevant organs (e.g., lungs, spleen) at the end of the treatment period.

  • Data Analysis: Compare the GI intolerance parameters (body weight change, food intake, etc.) and efficacy data between the groups to determine if the mitigation strategy reduces side effects without compromising therapeutic activity.

Visualizations

Ethionamide_GI_Toxicity_Pathway ETH Ethionamide Administration (Oral) GI_Lumen Gastrointestinal Lumen ETH->GI_Lumen Epithelial_Cell Intestinal Epithelial Cell GI_Lumen->Epithelial_Cell Absorption Metabolites Toxic Metabolites Epithelial_Cell->Metabolites Metabolism Oxidative_Stress Oxidative Stress (ROS Production) Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Epithelial Cell Apoptosis Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Inflammation Inflammation Apoptosis->Inflammation GI_Symptoms GI Side Effects (Nausea, Diarrhea, Anorexia) Inflammation->GI_Symptoms

Caption: Hypothetical signaling pathway of Ethionamide-induced GI toxicity.

Mitigation_Strategy_Workflow Start Start: Animal Model with Ethionamide-Induced GI Toxicity Mitigation Implement Mitigation Strategy Start->Mitigation Dose_Mod Dose Modification (Escalation, Divided Dosing) Mitigation->Dose_Mod Co_Admin Co-administration (Booster, Antiemetic) Mitigation->Co_Admin Delivery Alternative Delivery (Pulmonary, Nanoparticles) Mitigation->Delivery Monitor Monitor GI Side Effects (Weight, Clinical Signs) Dose_Mod->Monitor Co_Admin->Monitor Delivery->Monitor Assess_Efficacy Assess Therapeutic Efficacy (Bacterial Load) Monitor->Assess_Efficacy Analyze Analyze and Compare Data Assess_Efficacy->Analyze Improved Improved Tolerability with Maintained Efficacy? Analyze->Improved Yes Not_Improved No Improvement or Reduced Efficacy Analyze->Not_Improved No Refine Refine Strategy Not_Improved->Refine

Caption: Experimental workflow for testing mitigation strategies.

References

Technical Support Center: Development of Ethionamide Booster Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on Ethionamide (ETH) booster drugs to overcome resistance in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ethionamide and its boosters?

Ethionamide is a prodrug, meaning it requires activation within the mycobacterial cell to become effective.[1][2][3] The bacterial enzyme EthA, a monooxygenase, activates ETH.[1][4] The activated form of ETH then inhibits the enzyme InhA, which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][5] Disruption of mycolic acid synthesis weakens the cell wall, leading to bacterial cell death.[1]

Ethionamide boosters are compounds designed to increase the efficiency of ETH activation.[6][7] Many of these boosters work by inhibiting EthR, a transcriptional repressor that downregulates the expression of the ethA gene.[7][8][9] By inhibiting EthR, booster drugs lead to increased production of the EthA enzyme, resulting in more efficient activation of ETH.[7][9] This allows for the use of lower doses of ETH, potentially reducing its adverse side effects.[6][10]

Q2: What are the main mechanisms of resistance to Ethionamide?

Resistance to Ethionamide can arise through several mechanisms:

  • Mutations in the ethA gene: This is the most common cause of ETH resistance.[2][5] Mutations in ethA can lead to a non-functional or less effective EthA enzyme, preventing the activation of the prodrug.[1][2]

  • Mutations in the ethR gene: Overexpression or increased binding affinity of the EthR repressor can lead to decreased expression of ethA, resulting in reduced ETH activation.[7][8]

  • Mutations in the inhA gene or its promoter: Alterations in the InhA enzyme can prevent the binding of activated ETH, while mutations in the inhA promoter region can cause overexpression of the target enzyme, leading to a titration effect.[5][8][11]

  • Other potential mechanisms: Mutations in genes such as mshA (involved in mycothiol biosynthesis) and mymA (another monooxygenase) have also been implicated in ETH resistance, suggesting the existence of alternative activation pathways.[5][12]

Q3: A known EthR inhibitor is not potentiating ETH activity in our M. tuberculosis clinical isolate. What could be the reason?

Several factors could contribute to this observation:

  • The resistance mechanism is not EthR-mediated: The clinical isolate may harbor mutations in the ethA gene itself, rendering the EthA enzyme non-functional. In this scenario, increasing EthA expression via an EthR inhibitor will not restore ETH susceptibility. Sequencing of the ethA and ethR genes is recommended to determine the resistance mechanism.

  • Alternative resistance mechanisms: The isolate might have mutations in the drug target, inhA, or its promoter, which would not be overcome by an EthR inhibitor.[5][8][11]

  • Compound permeability: The EthR inhibitor may not be effectively penetrating the complex cell wall of the clinical isolate.

  • Efflux pumps: The isolate may possess active efflux pumps that remove the EthR inhibitor or ETH from the cell.

Troubleshooting Guides

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) values for Ethionamide.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Inoculum Preparation Ensure a standardized inoculum is prepared for each experiment, typically to a McFarland standard of 1.0, followed by appropriate dilution.
Degradation of Ethionamide Ethionamide is known to be thermolabile. Prepare fresh stock solutions and add to the medium after it has cooled to 45-50°C. Avoid repeated freeze-thaw cycles of stock solutions.
Media Composition Different media (e.g., Middlebrook 7H9, 7H10, Löwenstein-Jensen) can influence ETH activity. Ensure consistency in the media type and batch used for all experiments. The critical concentration of ETH can vary between different media types.[13]
Geographical Strain Variation Different clinical isolates of M. tuberculosis can exhibit natural variations in ETH susceptibility. It is crucial to use a well-characterized reference strain (e.g., H37Rv) as a control in all experiments.
Problem 2: Ethionamide booster compound shows good in vitro activity against purified EthR but poor whole-cell activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Cell Wall Permeability The complex and lipid-rich mycobacterial cell wall can be a significant barrier to drug entry. Consider structure-activity relationship (SAR) studies to modify the compound for improved hydrophilicity or lipophilicity.
Efflux by the Mycobacterial Cell The compound may be a substrate for one or more of the numerous efflux pumps in M. tuberculosis. This can be investigated using efflux pump inhibitors like verapamil or reserpine in your whole-cell assays.
Metabolic Inactivation of the Compound The mycobacterium may be metabolizing and inactivating the booster compound. LC-MS/MS analysis of cell lysates after incubation with the compound can help identify potential metabolites.
Target Engagement in the Whole-Cell Context Binding to the purified protein does not always translate to target engagement within the complex intracellular environment. A cellular thermal shift assay (CETSA) could be employed to verify target engagement in whole cells.

Quantitative Data Summary

Table 1: Efficacy of Selected Ethionamide Booster Drugs

CompoundTargetBoosting Effect (in vitro)In Vivo EfficacyDevelopment Stage
BVL-GSK-098 (Alpibectir) EthRPotentiates ETH activity, MEC = 0.02 µM[6]Maximum effective dose of 0.1 mg/kg in vivo[6]Phase 2a clinical trial initiated[6][14]
BDM31343 EthRBoosted ETH potency in culture more than tenfold[15]Enabled a substantially reduced dose of ETH in infected mice[10][15]Preclinical
SMARt-420 EthA-independent activationReverses acquired resistance to ETH[6]-Research
Fragment-sized EthR ligands EthRNanomolar minimum effective concentration for boosting ETH activity[16]-Research

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Ethionamide

This protocol is based on the microplate Alamar Blue assay (MABA).

Materials:

  • M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Ethionamide stock solution (e.g., 1 mg/mL in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well microplates

Procedure:

  • Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0.

  • Dilute the adjusted culture 1:50 in 7H9 broth.

  • Prepare serial twofold dilutions of Ethionamide in a 96-well plate, with a final volume of 100 µL per well. The concentration range should typically span from 0.06 to 64 µg/mL.

  • Add 100 µL of the diluted mycobacterial suspension to each well containing the drug dilutions.

  • Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the drug that prevents a color change from blue to pink.[12]

Protocol 2: Screening for EthR Inhibitors using a Reporter Gene Assay

This protocol utilizes a reporter strain of M. smegmatis or M. tuberculosis carrying a reporter gene (e.g., lacZ or luciferase) under the control of the ethA promoter.

Materials:

  • Mycobacterial reporter strain

  • Appropriate growth medium

  • Test compounds (potential EthR inhibitors)

  • Ethionamide

  • Apparatus for measuring reporter gene activity (e.g., luminometer, spectrophotometer)

Procedure:

  • Grow the reporter strain to mid-log phase.

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add a sub-inhibitory concentration of Ethionamide to all wells.

  • Add the reporter strain to each well.

  • Include appropriate controls: no compound, no ETH, and a known EthR inhibitor if available.

  • Incubate the plate under appropriate conditions (e.g., 37°C with shaking).

  • After a set incubation period (e.g., 24-48 hours), measure the reporter gene activity according to the specific reporter system used.

  • An increase in reporter gene expression in the presence of a test compound indicates inhibition of EthR and derepression of the ethA promoter.

Visualizations

Ethionamide_Activation_and_Resistance cluster_pathway Ethionamide Activation Pathway cluster_regulation Regulation and Resistance cluster_resistance Resistance Mechanisms ETH Ethionamide (Prodrug) EthA EthA (Monooxygenase) ETH->EthA Activation Active_ETH Activated ETH EthA->Active_ETH InhA InhA Active_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Cell Death Mycolic_Acid->Cell_Death Disruption leads to EthR EthR (Repressor) ethA_gene ethA gene EthR->ethA_gene Represses Booster Booster Drug (EthR Inhibitor) Booster->EthR Inhibits ethA_gene->EthA inhA_gene inhA gene/promoter R_EthA ethA mutation R_EthR ethR mutation R_InhA inhA mutation

Caption: Ethionamide activation pathway, regulation by EthR, and mechanisms of resistance.

Experimental_Workflow_EthR_Inhibitor_Screening start Start: Compound Library reporter_assay Primary Screen: Reporter Gene Assay (M. smegmatis/tuberculosis) start->reporter_assay hits Identify 'Hits' (Compounds increasing reporter signal) reporter_assay->hits mic_assay Secondary Screen: ETH MIC Reduction Assay (Whole-cell M. tuberculosis) hits->mic_assay Confirmed activity leads Identify 'Leads' (Compounds reducing ETH MIC) mic_assay->leads admet Lead Optimization: ADMET Profiling leads->admet in_vivo In Vivo Efficacy Studies (Mouse model of TB) admet->in_vivo end Candidate Drug in_vivo->end

Caption: Experimental workflow for the screening and development of EthR inhibitors.

References

Technical Support Center: Detecting inhA Promoter Mutations for Ethionamide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of inhA promoter mutations that confer resistance to Ethionamide (ETH) in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Ethionamide (ETH) resistance related to the inhA promoter?

A1: Ethionamide is a prodrug activated by the monooxygenase EthA.[1][2] The activated form of ETH targets and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[3][4] Mutations in the promoter region of the inhA gene can lead to its overexpression.[5][6] This increased production of the InhA target protein effectively "titrates" the activated drug, requiring higher concentrations to achieve an inhibitory effect and thus conferring resistance.[5][6]

Q2: Are inhA promoter mutations the only cause of Ethionamide resistance?

A2: No. While mutations in the inhA promoter are a significant mechanism, resistance to ETH can also arise from mutations in other genes.[1][7] The most common alternative mechanism is mutations within the ethA gene itself, which impair the activation of the ETH prodrug.[8] Mutations in the transcriptional repressor ethR, which regulates ethA expression, can also contribute to resistance.[1][7] Therefore, the absence of an inhA promoter mutation does not guarantee ETH susceptibility.[1]

Q3: Is there cross-resistance between Ethionamide (ETH) and Isoniazid (INH)?

A3: Yes, cross-resistance between ETH and Isoniazid (INH) can occur.[7][9] Both drugs, after activation, share the same molecular target: InhA.[1][3] Therefore, mutations in the inhA promoter that lead to InhA overexpression can confer low-level resistance to both drugs.[10][11] However, high-level INH resistance is most commonly associated with mutations in the katG gene, which is responsible for activating INH.[11][12] Strains with katG mutations are typically still susceptible to ETH.[11][12]

Q4: What is the clinical significance of detecting inhA promoter mutations?

A4: Detecting inhA promoter mutations is crucial for guiding patient treatment. The presence of these mutations can predict resistance to ETH and low-level resistance to INH.[11][13] This information allows clinicians to select more effective second-line drugs for treating multidrug-resistant tuberculosis (MDR-TB).[13] Conversely, in the absence of katG mutations, the presence of an inhA promoter mutation may suggest that a higher dose of INH could still be effective.[10]

Q5: My genotypic assay detects an inhA promoter mutation, but the phenotypic drug susceptibility test (DST) shows the isolate is susceptible to Ethionamide. Why might this occur?

A5: Discrepancies between genotypic and phenotypic results can arise for several reasons. Phenotypic DST for ETH is known to be challenging due to the drug's instability and the narrow difference between susceptible and resistant minimum inhibitory concentrations (MICs).[4][14] Technical issues with the phenotypic test can lead to false-susceptible results.[14] Additionally, while an inhA promoter mutation is a strong indicator of resistance, the level of resistance conferred can vary, and some isolates with the mutation may have MICs close to the critical concentration used for phenotypic testing.[1][15] It is also important to consider that genotypic tests are generally more sensitive in detecting resistance mechanisms.

Troubleshooting Guides

Section 1: PCR Amplification Issues

Q: I am not getting a PCR product for the inhA promoter region. What are the possible causes and solutions?

A:

Potential Cause Troubleshooting Steps
Poor DNA Quality - Ensure the extracted M. tuberculosis genomic DNA is of high purity and integrity. Use a spectrophotometer or fluorometer to assess quality and quantity.[3] - Consider using a DNA purification kit specifically designed for mycobacteria.
PCR Inhibition - Dilute the DNA template to reduce the concentration of potential inhibitors. - Include an internal control in your PCR to check for inhibition.
Primer Issues - Verify the primer sequences for accuracy. - Check for primer degradation by running them on a denaturing polyacrylamide gel. - Optimize the primer concentration in the PCR reaction.[16] - Ensure the primers are not forming dimers or secondary structures using primer design software.[16]
Incorrect Annealing Temperature - Perform a gradient PCR to determine the optimal annealing temperature for your primer set. The annealing temperature should be about 3-5°C below the melting temperature (Tm) of the primers.[17]

| Master Mix or Enzyme Problems | - Use a fresh aliquot of PCR master mix or DNA polymerase. - Ensure all PCR components have been stored correctly. |

Section 2: Sanger Sequencing Data Interpretation

Q: My Sanger sequencing chromatogram for the inhA promoter has overlapping peaks or high background noise. How should I interpret this and what can I do?

A:

Potential Cause Troubleshooting Steps
Mixed Bacterial Population (Heteroresistance) - The presence of both wild-type and mutant alleles in the sample can result in overlapping peaks at the mutation site.[18] This is a valid biological result and should be reported as a mixed population.
Poor Quality Sequencing Reaction - If the entire chromatogram has high background noise and poorly defined peaks, the sequencing reaction itself may have failed.[3] - Solution: Re-purify the PCR product to remove any remaining primers and dNTPs.[19] Ensure the correct amount of template and primer is used for the sequencing reaction.
Primer Dimer Contamination - If the initial part of the sequence is good but then deteriorates, it could be due to the co-sequencing of primer dimers. - Solution: Optimize the PCR to reduce primer dimer formation. Gel-purify the PCR product before sequencing.
Multiple Priming Sites - If your sequencing primer is binding to more than one location on the template, you will get overlapping sequences. - Solution: BLAST your sequencing primer against the M. tuberculosis genome to ensure it has only one specific binding site. Redesign the primer if necessary.

| Insufficient Template DNA | - Weak signal and low peak heights can be due to not enough PCR product being used in the sequencing reaction. - Solution: Quantify your PCR product and use the amount recommended by your sequencing facility. |

Data Summary

Table 1: Performance of Molecular Assays for Detecting Ethionamide Resistance based on inhA Mutations

Molecular AssaySensitivity (%)Specificity (%)Reference
DNA Sequencing96%86%[15]
Line Probe Assay (LPA)80.5%83.8%[1]
Real-Time PCR with Melting Curve Analysis42.9% (for ETH resistance)Not specified[8]
Pyrosequencing77.2% (for INH resistance)100%[13]

Note: Sensitivity and specificity can vary depending on the specific mutations targeted by the assay and the prevalence of different resistance mechanisms in the study population.

Experimental Protocols

Protocol 1: PCR Amplification of the inhA Promoter Region
  • DNA Extraction: Extract genomic DNA from a pure culture of M. tuberculosis using a validated method.

  • Primer Design: Design primers to amplify a ~200-300 bp fragment encompassing the inhA promoter region, including the common mutation sites like c-15t. Ensure primers have a GC content of 40-60% and a melting temperature (Tm) between 65°C and 75°C.[20]

  • PCR Reaction Setup:

    • 12.5 µL of 2x PCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1 µL of Template DNA (~10-50 ng)

    • Nuclease-free water to a final volume of 25 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 60-68°C for 30 seconds (optimize with gradient PCR)

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 5 minutes

  • Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.

Protocol 2: Sanger Sequencing of the inhA Promoter PCR Product
  • PCR Product Purification: Purify the PCR product from the remaining primers and dNTPs using a PCR purification kit or enzymatic cleanup.

  • Sequencing Reaction: Set up the cycle sequencing reaction using a BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent) according to the manufacturer's instructions. Use either the forward or reverse PCR primer as the sequencing primer.

  • Sequencing Product Cleanup: Purify the sequencing products to remove unincorporated dye terminators.

  • Capillary Electrophoresis: Run the purified sequencing products on an automated capillary electrophoresis DNA sequencer.

  • Data Analysis: Analyze the resulting chromatogram using appropriate software (e.g., 4Peaks, SnapGene Viewer).[19] Align the sequence with a wild-type inhA promoter reference sequence to identify any mutations.

Visualizations

Ethionamide_Action_and_Resistance cluster_0 Ethionamide Activation and Action cluster_1 Mechanisms of Resistance ETH Ethionamide (Prodrug) EthA EthA (Activator) ETH->EthA Activation Activated_ETH Activated ETH EthA->Activated_ETH EthR EthR (Repressor) EthR->EthA Inhibition InhA InhA Enzyme Activated_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Wall Bacterial Cell Wall Mycolic_Acid->Cell_Wall EthA_mutation ethA Mutation EthA_mutation->EthA Inactivation InhA_promoter_mutation inhA Promoter Mutation InhA_overexpression InhA Overexpression InhA_promoter_mutation->InhA_overexpression Leads to InhA_overexpression->Activated_ETH Titration Experimental_Workflow start Start: M. tuberculosis Isolate dna_extraction 1. Genomic DNA Extraction start->dna_extraction pcr 2. PCR Amplification of inhA Promoter dna_extraction->pcr gel 3. Agarose Gel Electrophoresis pcr->gel purification 4. PCR Product Purification gel->purification Correct band size troubleshoot_pcr Troubleshoot PCR gel->troubleshoot_pcr No/Incorrect band sequencing 5. Sanger Sequencing purification->sequencing analysis 6. Sequence Analysis & Mutation Detection sequencing->analysis result Result: Resistant or Susceptible analysis->result Clear sequence troubleshoot_seq Troubleshoot Sequencing analysis->troubleshoot_seq Ambiguous sequence troubleshoot_pcr->pcr troubleshoot_seq->sequencing

References

Technical Support Center: Analysis of EthA Mutations in Ethionamide-Resistant Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of EthA mutations in clinical isolates of Mycobacterium tuberculosis resistant to Ethionamide.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures.

IssuePossible Cause(s)Recommended Solution(s)
No PCR product or low yield when amplifying the ethA gene 1. Poor DNA quality or low concentration.[1] 2. Incorrect primer design.[2][3] 3. Suboptimal PCR cycling conditions (annealing temperature, extension time).[2][4] 4. PCR inhibitors in the DNA sample.1. Assess DNA quality and concentration using spectrophotometry or fluorometry. Purify or concentrate the DNA if necessary.[1] 2. Verify primer sequences for accuracy and potential secondary structures. Design new primers if needed.[3] 3. Optimize the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the amplicon size (the ethA ORF is approximately 1,470 bp).[4][5] 4. Re-purify the DNA template to remove potential inhibitors.
Non-specific bands or smeared PCR products on agarose gel 1. Annealing temperature is too low.[1] 2. Primer-dimer formation.[1] 3. High DNA template concentration.[3] 4. Contaminated reagents or workspace.1. Increase the annealing temperature in increments of 1-2°C. 2. Optimize primer concentration. Consider using a hot-start Taq polymerase.[1] 3. Perform a serial dilution of the DNA template to find the optimal concentration.[3] 4. Use dedicated pre- and post-PCR work areas. Use fresh, filtered pipette tips and reagents.
Poor quality or unreadable DNA sequencing results for the ethA gene 1. Insufficient or poor quality PCR product used for sequencing. 2. Presence of multiple PCR products in the sequencing reaction. 3. Sequencing primer issues (low concentration, degradation, or inappropriate design). 4. Complex secondary structures in the DNA template.1. Quantify and check the purity of the PCR product before sending for sequencing. 2. Gel-purify the desired PCR band to remove non-specific products. 3. Use a higher concentration of sequencing primer or design a new primer in a different region. 4. Use sequencing additives (e.g., DMSO, betaine) to resolve secondary structures.
Discrepancy between genotypic (ethA mutation) and phenotypic (Ethionamide resistance) results 1. Presence of resistance mechanisms other than ethA mutations (e.g., mutations in inhA, ethR, or mshA).[6][7] 2. The identified ethA mutation does not confer resistance (silent or neutral mutation). 3. Issues with the phenotypic drug susceptibility testing (DST) method.[8][9] 4. Heteroresistance (presence of both susceptible and resistant subpopulations).1. Sequence other relevant genes such as the inhA promoter region and the ethR and mshA genes.[6][7] 2. Consult mutation databases or perform functional studies to characterize the effect of the mutation. 3. Ensure DST is performed using a validated method and appropriate critical concentrations. Be aware of the thermolability of Ethionamide.[8][9] 4. Consider using methods that can detect minor resistant populations.
Inconsistent Minimum Inhibitory Concentration (MIC) values for Ethionamide 1. Inherent variability of the assay.[10] 2. Degradation of Ethionamide in the testing medium due to its thermolability.[8] 3. Variation in inoculum preparation. 4. Subjectivity in endpoint reading.1. Include reference strains with known MICs in each batch for quality control. 2. Prepare fresh drug solutions for each experiment and minimize exposure to high temperatures.[8] 3. Standardize the inoculum preparation method to ensure a consistent bacterial density. 4. Use a standardized method for reading endpoints, and have a second person confirm the results if possible.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the analysis of EthA mutations and Ethionamide resistance.

1. What is the primary mechanism of Ethionamide resistance in M. tuberculosis?

The primary mechanism of Ethionamide (ETH) resistance is the presence of mutations in the ethA gene.[11] Ethionamide is a prodrug that requires activation by the monooxygenase enzyme EthA.[12][13] Mutations in the ethA gene can lead to a non-functional or less effective enzyme, preventing the activation of Ethionamide and thus conferring resistance.

2. Are mutations in ethA the only cause of Ethionamide resistance?

No. While ethA mutations are the most common cause, resistance can also arise from mutations in other genes, including:

  • inhA : Mutations in the promoter region or the coding sequence of inhA, the target of activated Ethionamide, can lead to resistance, often conferring cross-resistance to Isoniazid.[7][12]

  • ethR : Mutations in the ethR gene, which encodes a transcriptional repressor of ethA, can also contribute to resistance.[14]

  • mshA : Mutations in mshA, a gene involved in mycothiol biosynthesis, have been linked to Ethionamide resistance, potentially through an EthA-independent pathway.[14]

3. What types of mutations are found in the ethA gene of resistant isolates?

A wide variety of mutations have been identified throughout the ethA gene in resistant clinical isolates. These include:

  • Missense mutations: Single nucleotide changes that result in an amino acid substitution.[5]

  • Nonsense mutations: Mutations that introduce a premature stop codon, leading to a truncated protein.[5]

  • Frameshift mutations: Insertions or deletions of nucleotides that are not a multiple of three, altering the reading frame and typically resulting in a non-functional protein.[5]

4. Do all mutations in the ethA gene lead to high-level Ethionamide resistance?

Not necessarily. The level of resistance often correlates with the type and location of the mutation. Frameshift and nonsense mutations that lead to a complete loss of function of the EthA enzyme are generally associated with higher levels of resistance.[15] Missense mutations can result in varying levels of resistance depending on the impact of the amino acid substitution on the enzyme's structure and function.[5]

5. How can I confirm that a specific ethA mutation is responsible for Ethionamide resistance?

Several approaches can be used:

  • Literature and Database Review: Check established databases and scientific literature to see if the mutation has been previously characterized and associated with resistance.

  • Functional Analysis: Express the wild-type and mutant EthA proteins in a surrogate host like M. smegmatis and perform drug susceptibility testing.[13]

  • Computational Modeling: In silico analysis can predict the impact of a mutation on the structure and function of the EthA protein.[11]

Data Presentation

Table 1: Summary of Mutations Associated with Ethionamide Resistance in Clinical Isolates

GeneType of MutationConsequenceAssociated Resistance Level
ethA Missense, Nonsense, Frameshift (Deletions/Insertions)[5]Loss or reduction of EthA monooxygenase activity, preventing Ethionamide activation.[11]Variable to High[5]
inhA Promoter mutations (e.g., c-15t), Missense mutations[12][15]Overexpression of the InhA target or altered drug binding.[12]Low to High (often cross-resistant with Isoniazid)[5]
ethR Missense mutationsAltered repression of ethA expression.Variable
mshA Missense, Frameshift mutationsImpaired mycothiol biosynthesis, contributing to resistance.[14]Variable

Experimental Protocols

1. DNA Sequencing of the ethA Gene

This protocol is for the amplification and sequencing of the entire ethA open reading frame (ORF) from M. tuberculosis clinical isolates.

a. DNA Extraction:

  • Culture M. tuberculosis isolates on Lowenstein-Jensen medium.

  • Resuspend a loopful of culture in 500 µl of sterile water.

  • Inactivate the bacteria by heating at 95°C for 15 minutes.[16]

  • Isolate genomic DNA using a commercial kit or a standard heat-shock method.[7]

b. PCR Amplification:

  • Due to the size of the ethA ORF (~1,470 bp), it is recommended to amplify it in overlapping fragments.[5][17]

  • Set up three separate PCR reactions to generate three overlapping amplicons (e.g., ETH1, ETH2, and ETH3).[5]

  • Use primers designed to specifically amplify these fragments of the ethA gene.

  • A typical PCR thermal cycling profile is:

    • Initial denaturation: 95°C for 15 minutes.

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 60°C for 30 seconds.

      • Extension: 72°C for 30-60 seconds (depending on amplicon length).

    • Final extension: 72°C for 5-7 minutes.[5][7]

c. PCR Product Verification:

  • Run the PCR products on a 1.5% agarose gel to confirm the correct size of the amplicons.

  • Purify the PCR products using a commercial PCR purification kit.

d. DNA Sequencing:

  • Send the purified PCR products for Sanger sequencing.

  • Use both forward and reverse primers for each amplicon to ensure complete and accurate sequence coverage.[5]

  • Analyze the sequencing data using appropriate software to identify any mutations compared to the wild-type ethA sequence.

2. Ethionamide Susceptibility Testing (Phenotypic)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Ethionamide using a broth microdilution method.

a. Inoculum Preparation:

  • Grow M. tuberculosis isolates in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

b. Drug Plate Preparation:

  • Prepare a stock solution of Ethionamide in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of Ethionamide in 7H9 broth in a 96-well microtiter plate to achieve the desired final concentrations.

c. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Seal the plates and incubate at 37°C for 7-14 days, or until growth is visible in the control well.

d. MIC Determination:

  • The MIC is defined as the lowest concentration of Ethionamide that completely inhibits visible growth of the bacteria.

Mandatory Visualization

Ethionamide_Resistance_Workflow cluster_sample_processing Sample Processing cluster_genotypic_analysis Genotypic Analysis cluster_phenotypic_analysis Phenotypic Analysis cluster_data_interpretation Data Interpretation clinical_isolate Clinical Isolate (M. tuberculosis) dna_extraction Genomic DNA Extraction clinical_isolate->dna_extraction culture Bacterial Culture clinical_isolate->culture pcr_amplification PCR Amplification of ethA gene dna_extraction->pcr_amplification dna_sequencing Sanger Sequencing pcr_amplification->dna_sequencing sequence_analysis Sequence Analysis (Mutation Detection) dna_sequencing->sequence_analysis correlation Correlate Genotype with Phenotype sequence_analysis->correlation dst Ethionamide Drug Susceptibility Testing (DST) culture->dst mic_determination MIC Determination dst->mic_determination mic_determination->correlation report Report Findings correlation->report

Caption: Experimental workflow for analyzing EthA mutations.

Ethionamide_Activation_Pathway Ethionamide Ethionamide (Prodrug) Activated_ETH Activated Ethionamide Ethionamide:e->Activated_ETH:w Activation InhA InhA (Enoyl-ACP reductase) Activated_ETH->InhA:n Inhibition EthA EthA (Monooxygenase) EthA->Activated_ETH Mycolic_Acid Mycolic Acid Synthesis InhA:e->Mycolic_Acid:w Catalysis Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death:n Inhibition leads to

References

Technical Support Center: Improving the Therapeutic Index of Ethionamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the therapeutic index of Ethionamide hydrochloride.

Frequently Asked Questions (FAQs)

General Properties and Mechanism

Q1: What is Ethionamide and why is its therapeutic index a concern?

Ethionamide (ETH) is a second-line antitubercular drug used to treat multidrug-resistant tuberculosis (MDR-TB).[1][2] It is a prodrug, meaning it requires activation within the Mycobacterium tuberculosis (Mtb) bacterium to become effective.[1][3][4] Its use is limited by a narrow therapeutic index, characterized by a high incidence of severe side effects at doses required for therapeutic efficacy.[5][6] Common adverse effects include severe gastrointestinal disturbances, hepatotoxicity, and neurotoxicity, which often lead to poor patient compliance.[2][[“]][8][9]

Q2: How is Ethionamide activated and what is its mechanism of action?

Ethionamide is a prodrug activated by the mycobacterial enzyme EthA, a mono-oxygenase.[1][4][10] This activation is negatively regulated by a transcriptional repressor called EthR.[1][11][12] Once activated, ETH forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA).[4][10] InhA is a critical enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] Disruption of mycolic acid synthesis weakens the cell wall, leading to bacterial death.[4]

Q3: What are the primary mechanisms of resistance to Ethionamide?

Resistance to Ethionamide can emerge through several mechanisms:

  • Mutations in ethA: This is the most common cause. Mutations can lead to a non-functional EthA enzyme, preventing the activation of the prodrug.[1][10]

  • Overexpression of ethR: Increased levels of the EthR repressor can suppress the expression of ethA, leading to insufficient activation of Ethionamide.[12]

  • Mutations in inhA: Changes in the InhA enzyme or its promoter region can prevent the activated drug from binding to its target.[1][10]

  • Alternative pathways: Evidence suggests the existence of an EthA/R-independent activation pathway involving the mycothiol biosynthesis gene mshA.[12][13][14] Mutations in this pathway can also confer resistance.

Improving Therapeutic Index

Q4: What are the leading strategies to improve the therapeutic index of Ethionamide?

The primary strategy is to "boost" the drug's efficacy, allowing for lower, less toxic doses to be administered. This is mainly achieved by targeting the activation pathway:

  • EthR Inhibitors ("Boosters"): Small molecules that inhibit the EthR repressor are being developed.[15][16][17] These "boosters" prevent EthR from suppressing ethA expression, leading to increased EthA levels and more efficient activation of Ethionamide.[6][15] This enhanced activation can increase ETH potency by more than tenfold in vitro, potentially overcoming resistance and reducing the required therapeutic dose.[15][16][18]

  • Alternative Bio-activation Pathways: Research is exploring ways to leverage cryptic or alternative bio-activation pathways to bypass common resistance mechanisms.[19]

  • Novel Drug Delivery Systems: Formulations like inhaled nanoparticles are being investigated to deliver the drug directly to the lungs, reducing systemic exposure and associated side effects.[[“]]

Q5: Are there any Ethionamide "boosters" in clinical development?

Yes, compounds have been identified that potentiate Ethionamide. For example, BVL-GSK-098 (alpibectir) has shown promising preclinical results, with a projected human dose of less than 12 mg/day and good oral bioavailability.[20] It has completed Phase I trials and was expected to enter Phase IIa studies to be tested in combination with Ethionamide.[20] These boosters aim to revert resistance and reduce the required ETH dose, thereby minimizing side effects.[18]

Troubleshooting Experimental Issues

Q1: My M. tuberculosis strain shows variable MIC values for Ethionamide. What could be the cause?

  • Inoculum Preparation: The density of the bacterial inoculum can affect MIC results. Ensure you are using a standardized and consistent inoculum preparation method.[21]

  • Methodology: Different susceptibility testing methods (e.g., MGIT, broth microdilution, agar proportion) can yield different MIC values.[22][23] The critical concentration for defining resistance varies significantly between methods.[23]

  • Drug Stability: Ethionamide is thermolabile, and its potency can be reduced during the preparation of drug-containing media, especially if heat is used for sterilization (inspissation).[23]

  • Strain-Specific Factors: The specific genetic background of the Mtb strain, including potential mutations in ethA, ethR, or mshA, can lead to intermediate resistance levels that are difficult to classify.[10]

Q2: I am not observing the expected potentiation effect when co-administering an EthR inhibitor with Ethionamide in my in vitro assay. What should I check?

  • Inhibitor Permeability: Ensure the EthR inhibitor can penetrate the mycobacterial cell wall to reach its target. Some compounds may have poor permeability.

  • Assay Conditions: The concentration of both the EthR inhibitor and Ethionamide is critical. Perform a dose-response matrix (checkerboard assay) to identify synergistic concentrations.

  • Resistance Mechanism: If the Mtb strain has a complete loss-of-function mutation in ethA, an EthR inhibitor will not be effective, as there is no EthA enzyme to upregulate. This strategy works best for strains where ethA is repressed, not absent.

  • Alternative Resistance: The strain might possess resistance mechanisms independent of the EthA/EthR pathway, such as mutations in inhA or mshA.[13][14]

Q3: My cytotoxicity assays show high host cell toxicity even at low concentrations of my novel Ethionamide formulation. How can I troubleshoot this?

  • Assay Type: The type of cytotoxicity assay can influence results. Use multiple assays that measure different endpoints (e.g., mitochondrial activity via MTT, membrane integrity via LDH, and cell proliferation via BrdU) to get a comprehensive toxicity profile.[24]

  • Formulation Components: The excipients, solvents, or nanoparticles used in your formulation may be contributing to the toxicity. Test the vehicle/control formulation without Ethionamide to assess its baseline toxicity.

  • Cell Line Sensitivity: The chosen host cell line (e.g., HepG2 for hepatotoxicity, A549 for lung cytotoxicity) may have varying sensitivities. Consider testing on multiple relevant cell lines.

  • Dose and Exposure Time: Optimize the concentration range and incubation time. High initial concentrations or prolonged exposure might not reflect physiological conditions.

Data Presentation

Table 1: Ethionamide Minimum Inhibitory Concentration (MIC) Data

MethodMtb StrainCritical Concentration (μg/mL)Typical MIC Range (Susceptible) (μg/mL)Reference
MGIT 960Laboratory Strain5.01.0[22][23]
Sensititre MYCOTBLaboratory Strain5.0<2.5[10][22]
Löwenstein-Jensen (Proportion)Clinical Isolates40.0N/A[23]
Löwenstein-Jensen (MIC)Clinical Isolates80.0 (recommended shift)<80.0[23][25]

Table 2: Common Adverse Effects of Ethionamide

Adverse Effect CategorySpecific SymptomsManagement/Mitigation StrategiesReferences
Gastrointestinal Nausea, vomiting, metallic taste, abdominal pain, anorexiaDose escalation, administration with food, antiemetics.[2][[“]][2][[“]][8]
Hepatotoxicity Elevated liver enzymes, jaundiceRegular monitoring of liver function tests.[1][3][8] Discontinue if severe.[26][1][3][8][26]
Neurological Peripheral neuropathy, psychiatric disturbances, depression, psychosisCo-administration of pyridoxine (Vitamin B6).[3][8][2][3][8]
Endocrine Hypothyroidism, gynecomastiaPeriodic monitoring of thyroid function.[[“]][26][27][2][[“]][26][27]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Ethionamide Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in mycobacterial growth medium (e.g., Middlebrook 7H9 supplemented with OADC).

  • Inoculum Preparation: Culture M. tuberculosis to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 0.5 (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh 7H9 broth to achieve the final inoculum density.

  • Plate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of Ethionamide to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL). Include a drug-free well for a growth control and a sterile medium well for a negative control.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the negative control).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of Ethionamide that completely inhibits visible growth of Mtb. An indicator like Resazurin can be added to aid visualization, where a color change from blue to pink indicates bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay using MTT
  • Cell Culture: Seed a human cell line (e.g., HepG2 liver cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Ethionamide, a new formulation, or a booster) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Visualizations

Ethionamide_Activation_Pathway cluster_Mtb Mycobacterium tuberculosis Cell cluster_activation Activation & Regulation ETH_out Ethionamide (Prodrug) ETH_in Ethionamide ETH_out->ETH_in Enters Cell EthA EthA (Monooxygenase) ETH_in->EthA Substrate ETH_active Activated ETH-NAD Adduct EthA->ETH_active Activates EthR EthR (Repressor) EthR->EthA Represses Expression Booster EthR Inhibitor ('Booster') Booster->EthR Inhibits InhA InhA Enzyme ETH_active->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Cell Wall Disruption & Death Mycolic_Acid->Cell_Death

Caption: Mechanism of Ethionamide activation, inhibition, and the action of EthR boosters.

Troubleshooting_Workflow Start Start: Inconsistent MIC Results Check_Inoculum Standardize Inoculum (McFarland/CFU) Start->Check_Inoculum Check_Method Verify MIC Method (Broth vs. Agar vs. MGIT) Check_Inoculum->Check_Method Check_Drug Assess Drug Stability (Avoid Heat) Check_Method->Check_Drug Consistent Results Consistent? Check_Drug->Consistent Sequence_Genes Sequence Key Genes (ethA, ethR, inhA, mshA) End_Characterize End: Characterize Novel Resistance Profile Sequence_Genes->End_Characterize Consistent->Sequence_Genes No End_Success End: Reliable MIC Data Consistent->End_Success Yes

Caption: Logical workflow for troubleshooting inconsistent Ethionamide MIC results.

Experimental_Workflow Start Develop New ETH Formulation / Booster MIC_Assay 1. In Vitro Efficacy: Determine MIC vs Mtb Start->MIC_Assay Synergy_Assay 2. Synergy Testing: Checkerboard Assay (ETH + Booster) MIC_Assay->Synergy_Assay Cytotoxicity_Assay 3. In Vitro Toxicity: Host Cell Cytotoxicity (IC50) Synergy_Assay->Cytotoxicity_Assay PK_PD_Modeling 4. Pharmacokinetics: In Vivo Animal Model (PK/PD) Cytotoxicity_Assay->PK_PD_Modeling Efficacy_Model 5. In Vivo Efficacy: TB-Infected Animal Model PK_PD_Modeling->Efficacy_Model Decision Improved Therapeutic Index? Efficacy_Model->Decision Advance Advance to Preclinical Decision->Advance Yes Redesign Redesign/Optimize Decision->Redesign No

References

Technical Support Center: Cross-Resistance Between Ethionamide and Thiacetazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cross-resistance between Ethionamide (ETH) and Thiacetazone (TAC) in Mycobacterium tuberculosis.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work on ETH and TAC cross-resistance.

Issue Possible Cause Recommended Action
1. Inconsistent Minimum Inhibitory Concentration (MIC) Results for Ethionamide Ethionamide is known to be thermolabile, which can affect its potency in culture media.[1] Additionally, there can be poor reproducibility and discordance between different testing methods (e.g., agar proportion vs. broth microdilution).[1][2]Ensure proper storage of ETH stock solutions and prepared media. Pre-test media batches for drug potency. When possible, confirm phenotypic results with a second testing method. Consider that isolates with an MIC of 5 mg/L may have intermediate resistance.[2]
2. Ethionamide-Resistant Isolate Appears Susceptible to Thiacetazone While ethA mutations are the primary cause of cross-resistance, other mechanisms can confer resistance to ETH alone. Mutations in the inhA gene or its promoter region can lead to ETH resistance, but may not affect TAC susceptibility.[2][3][4]Sequence the inhA gene and its promoter region to check for mutations. Also, consider sequencing other genes implicated in ETH resistance, such as mshA and ndh.[5][6][7]
3. Wild-Type ethA Sequence in a Phenotypically Cross-Resistant Isolate Resistance may be due to mutations in the transcriptional repressor, ethR, which downregulates the expression of ethA.[4][6][8][9][10] Overexpression of ethR can prevent the activation of both drugs. Alternatively, mutations in the target of Thiacetazone, such as the hadABC operon, could be responsible for resistance.[9][11]Sequence the ethR gene and its regulatory regions. Additionally, sequence the hadA, hadB, and hadC genes to investigate potential target-based resistance to Thiacetazone.
4. Difficulty in Interpreting Sequencing Results of ethA Numerous mutations in ethA have been identified, and not all have a well-characterized impact on protein function. Some may be neutral polymorphisms.[2][12]Compare the identified mutation to a database of known resistance-conferring mutations. If the mutation is novel, functional studies, such as expressing the mutant EthA protein in a susceptible strain, may be necessary to confirm its role in resistance.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cross-resistance between Ethionamide and Thiacetazone?

A1: The primary mechanism of cross-resistance is the shared activation pathway for both drugs.[13][14][15] Both Ethionamide and Thiacetazone are prodrugs that require activation by the flavin-containing monooxygenase EthA, encoded by the ethA gene in Mycobacterium tuberculosis.[3][8][9][10][12][13][15][16][17][18][19] Mutations in the ethA gene can lead to a non-functional or poorly functioning enzyme, preventing the activation of both drugs and thus conferring resistance to both.[13][14][15]

Q2: Are there other genetic mutations that can cause cross-resistance to Ethionamide and Thiacetazone?

A2: Yes, mutations in the ethR gene, which encodes a transcriptional repressor of ethA, can also lead to cross-resistance.[4][6][8][9][10] Overexpression of EthR can reduce the expression of EthA, leading to insufficient activation of both drugs.

Q3: If an isolate is resistant to Isoniazid due to an inhA mutation, will it also be cross-resistant to Ethionamide and Thiacetazone?

A3: Not necessarily. While Ethionamide and Isoniazid share a common target, InhA, the cross-resistance pattern is not straightforward.[2][4][6] Mutations in the inhA gene or its promoter can confer resistance to both Isoniazid and Ethionamide.[3][7] However, the most common Isoniazid resistance mutation, KatG S315T, does not confer Ethionamide resistance.[2] Cross-resistance between Ethionamide and Thiacetazone is more strongly linked to the ethA activation pathway.

Q4: What are the respective mechanisms of action for Ethionamide and Thiacetazone after activation?

A4: Once activated by EthA, Ethionamide forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase InhA.[2][3][4][5][6][8][16] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[16][20] The mechanism of activated Thiacetazone is less defined but is also believed to interfere with mycolic acid synthesis.[14][21] Some evidence suggests it may inhibit cyclopropane mycolic acid synthases (CMASs) or the β-hydroxyacyl-ACP dehydratase complex (HadABC).[9][11][14] Other proposed mechanisms include the generation of reactive oxygen species and interference with protein synthesis.[22]

Q5: What experimental methods are used to determine cross-resistance between Ethionamide and Thiacetazone?

A5: Cross-resistance is typically assessed using a combination of phenotypic and genotypic methods.

  • Phenotypic Methods: Minimum Inhibitory Concentration (MIC) determination is the standard.[23] This can be performed using methods such as the proportion sensitivity testing (PST) on solid media like Löwenstein-Jensen (L-J), or broth microdilution assays using systems like the Sensititre MYCOTB plate.[1][2][24] Automated liquid culture systems like the BACTEC MGIT 960 are also used.[2]

  • Genotypic Methods: DNA sequencing of key genes is essential to identify resistance-conferring mutations. The primary targets for sequencing are the ethA and ethR genes.[2][6][19] In cases where no mutations are found in these genes, sequencing of inhA (including its promoter) and other potential targets like hadABC may be warranted.

Data Presentation

Table 1: Common Genes and Mutations Associated with Ethionamide and Thiacetazone Resistance

GeneFunctionConsequence of MutationAssociated Resistance
ethA Encodes the monooxygenase EthA, which activates both Ethionamide and Thiacetazone.[3][8][9][10][12][13][15][16][17][18][19]Loss of function, preventing prodrug activation.High-level cross-resistance to Ethionamide and Thiacetazone.[13][14][15]
ethR Encodes a transcriptional repressor of ethA.[4][6][8][9][10]Overexpression of EthR, leading to decreased ethA expression.Cross-resistance to Ethionamide and Thiacetazone.
inhA Encodes the enoyl-acyl carrier protein reductase, the target of activated Ethionamide.[2][3][4][5][6][8][16]Altered drug binding site or overexpression of the target.Resistance to Ethionamide and Isoniazid.[2][3]
hadA, hadB, hadC Encode components of the β-hydroxyacyl-ACP dehydratase complex, a putative target of Thiacetazone.[9][11]Altered drug binding site.Resistance to Thiacetazone.[9][11]
mshA Involved in mycothiol biosynthesis, which may play a role in Ethionamide activation.[2][5]Impaired drug activation.Ethionamide resistance.[5][6]
ndh Encodes NADH dehydrogenase.[5][7]Increased intracellular NADP levels, leading to competition with the activated drug.Ethionamide resistance.[5][7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a general guideline and should be adapted based on the specific laboratory setup and safety protocols.

  • Preparation of Inoculum:

    • Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Further dilute the suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Preparation of Drug Plates:

    • Prepare stock solutions of Ethionamide and Thiacetazone in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each drug in 7H9 broth in a 96-well microtiter plate to achieve the desired final concentration range.

    • Include a drug-free well as a growth control and a sterile well as a negative control.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the drug-free control well.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.[23]

    • Results can be read visually or using a spectrophotometer to measure optical density.

Protocol 2: Genotypic Analysis of Resistance Mutations

  • DNA Extraction:

    • Extract genomic DNA from M. tuberculosis cultures using a commercial kit or a standard in-house method (e.g., CTAB method).

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence and promoter regions of the target genes (ethA, ethR, inhA, etc.).

    • Perform PCR using a high-fidelity polymerase to amplify the target gene fragments.

  • DNA Sequencing:

    • Purify the PCR products.

    • Sequence the purified amplicons using Sanger sequencing or a next-generation sequencing platform.

  • Sequence Analysis:

    • Align the obtained sequences with the corresponding wild-type gene sequence from a reference strain (e.g., H37Rv).

    • Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions.

    • Compare identified mutations to known resistance-conferring mutations in relevant databases.

Mandatory Visualization

Ethionamide_Thiacetazone_Cross_Resistance cluster_prodrugs Prodrugs cluster_activation Activation Pathway cluster_active_drugs Active Drugs cluster_targets Cellular Targets cluster_resistance Resistance Mutations Ethionamide Ethionamide EthA EthA (monooxygenase) Ethionamide->EthA activated by Thiacetazone Thiacetazone Thiacetazone->EthA activated by Activated_ETH Activated Ethionamide EthA->Activated_ETH Activated_TAC Activated Thiacetazone EthA->Activated_TAC EthR EthR (repressor) EthR->EthA represses InhA InhA Activated_ETH->InhA inhibits HadABC HadABC Complex Activated_TAC->HadABC inhibits (putative) Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis required for HadABC->Mycolic_Acid_Synthesis involved in ethA_mutation ethA mutation ethA_mutation->EthA inactivates ethR_mutation ethR mutation ethR_mutation->EthR enhances repression inhA_mutation inhA mutation inhA_mutation->InhA alters target

Caption: Mechanism of action and cross-resistance for Ethionamide and Thiacetazone.

Experimental_Workflow start Start with M. tuberculosis Isolate phenotypic_testing Phenotypic DST (e.g., MIC determination) start->phenotypic_testing genotypic_testing Genotypic Analysis start->genotypic_testing interpretation Correlate Genotype with Phenotype phenotypic_testing->interpretation dna_extraction Genomic DNA Extraction genotypic_testing->dna_extraction pcr PCR Amplification (ethA, ethR, inhA) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis & Mutation Identification sequencing->analysis analysis->interpretation

Caption: Workflow for investigating Ethionamide-Thiacetazone cross-resistance.

References

Validation & Comparative

A Comparative Analysis of Ethionamide Hydrochloride and Prothionamide in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and tolerability of two closely related second-line anti-tuberculosis drugs, Ethionamide hydrochloride and Prothionamide. The information presented is synthesized from available clinical studies to support research and drug development efforts in the fight against multidrug-resistant tuberculosis (MDR-TB).

Executive Summary

Ethionamide and its propyl derivative, prothionamide, are critical components of treatment regimens for MDR-TB.[1] Both are pro-drugs that, after activation, inhibit mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2] Clinical evidence, primarily from studies conducted before 1970, suggests that while both drugs have comparable efficacy in terms of sputum conversion, prothionamide may be better tolerated, exhibiting a lower incidence of gastrointestinal side effects.[1][3] However, some studies indicate a higher potential for liver toxicity with prothionamide.[4] This guide presents the available quantitative data, outlines the experimental methodologies from key comparative studies, and illustrates the shared mechanism of action.

Data Presentation: Efficacy and Tolerability

The following tables summarize the quantitative data from comparative studies on the efficacy and tolerability of this compound and Prothionamide.

Table 1: Efficacy of Ethionamide vs. Prothionamide

Study (Year)Drug RegimenNumber of PatientsSputum Conversion Rate
Japanese Study (1968)[1]Ethionamide (500 mg/day) + Streptomycin + IsoniazidNot specified98%
Prothionamide (500 mg/day) + Streptomycin + IsoniazidNot specified96%
Anastasatu et al. (1969)[4]Ethionamide + Cycloserine + Viomycin2645%
Prothionamide + Cycloserine + Viomycin2670%

Table 2: Tolerability of Ethionamide vs. Prothionamide - Adverse Events

Study (Year)Adverse EventEthionamide GroupProthionamide Groupp-value
Japanese Study (1968)[1]Any Adverse Event75%60%< 0.05
British Tuberculosis Association (1968)[1][3]Gastric Intolerance50% (of 48 patients)32% (of 53 patients)Not statistically significant
Anastasatu et al. (1969)[4]Gastric Intolerance46% (of 26 patients)23% (of 26 patients)Not specified
Verbist et al. (1970)[4]Poorer Tolerability ProfileStatistically significant-p < 0.025
Biochemical Disorders (e.g., increased transaminases)-More frequentp < 0.001

Experimental Protocols

Detailed experimental protocols for the key comparative studies are summarized below based on available information from a systematic review.[1][4] Due to the age of these studies, the full original articles were not accessible to provide more granular detail.

Japanese Study (1968)
  • Objective: To compare the clinical usefulness of ethionamide and prothionamide in the initial treatment of tuberculosis.

  • Study Design: A controlled clinical trial.

  • Patient Population: 531 patients with tuberculosis.

  • Treatment Groups:

    • Group 1: Streptomycin, Isoniazid, and PAS.

    • Group 2: Streptomycin, Isoniazid, and Ethionamide (500 mg daily).

    • Group 3: Streptomycin, Isoniazid, and Prothionamide (500 mg daily).

  • Outcome Measures: Sputum conversion rates and the incidence of adverse events.

British Tuberculosis Association Study (1968)
  • Objective: To compare the toxicity of prothionamide and ethionamide.

  • Study Design: A double-blind, controlled trial.

  • Patient Population: 101 patients with tuberculosis.

  • Treatment Groups:

    • Ethionamide group (n=48): Ethionamide (750 mg daily) plus streptomycin and isoniazid for 10 weeks.

    • Prothionamide group (n=53): Prothionamide (750 mg daily) plus streptomycin and isoniazid for 10 weeks.

  • Outcome Measures: Incidence and severity of adverse events, particularly gastric intolerance and liver impairment.

Anastasatu et al. (1969)
  • Objective: To compare ethionamide and prothionamide in the treatment of tuberculosis.

  • Study Design: Not specified.

  • Patient Population: 52 patients with tuberculosis.

  • Treatment Groups:

    • Ethionamide group (n=26): Ethionamide in addition to cycloserine and viomycin.

    • Prothionamide group (n=26): Prothionamide in addition to cycloserine and viomycin.

  • Outcome Measures: Gastric intolerance, treatment interruption rates, and culture conversion.

Verbist et al. (1970)
  • Objective: To conduct a double-blind study on the tolerance to prothionamide and ethionamide in the original treatment of tuberculous patients.

  • Study Design: A double-blind study.

  • Patient Population: 130 patients with pulmonary tuberculosis.

  • Treatment Groups: Patients were prescribed a backbone regimen of isoniazid and streptomycin, together with either prothionamide (1 g in two daily doses), ethionamide (1 g in two daily doses), this compound, or thiocarlide.

  • Outcome Measures: Tolerability profile after 7 weeks and incidence of biochemical disorders.

Mechanism of Action: Signaling Pathway

Both ethionamide and prothionamide are pro-drugs that require activation by the mycobacterial enzyme EthA, a monooxygenase.[2] The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR. Once activated, these drugs form an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA).[2] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

Ethionamide_Prothionamide_Pathway cluster_regulation Gene Regulation cluster_activation Drug Activation cluster_inhibition Mycolic Acid Synthesis Inhibition EthR EthR (Repressor) ethA_gene ethA gene EthR->ethA_gene represses EthA EthA (Monooxygenase) ethA_gene->EthA expresses Eth_Pro Ethionamide / Prothionamide (Pro-drug) Eth_Pro->EthA enters cell Activated_Drug Activated Drug (Reactive Intermediate) EthA->Activated_Drug activates Drug_NAD_Adduct Drug-NAD Adduct Activated_Drug->Drug_NAD_Adduct forms adduct with NAD NAD+ NAD->Drug_NAD_Adduct InhA InhA (Enoyl-ACP reductase) Drug_NAD_Adduct->InhA inhibits FAS_II FAS-II Pathway InhA->FAS_II required for Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect disruption leads to

Caption: Mechanism of action of Ethionamide and Prothionamide.

Experimental Workflow

The general workflow for the comparative clinical trials cited in this guide involved several key stages, from patient recruitment to the final analysis of efficacy and tolerability.

Experimental_Workflow cluster_protocol Clinical Trial Protocol Patient_Recruitment Patient Recruitment (Tuberculosis Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Treatment_Eth Ethionamide-containing Regimen Randomization->Treatment_Eth Treatment_Pro Prothionamide-containing Regimen Randomization->Treatment_Pro Data_Collection Data Collection (Baseline & Follow-up) Treatment_Eth->Data_Collection Treatment_Pro->Data_Collection Sputum_Analysis Sputum Smear & Culture Data_Collection->Sputum_Analysis Adverse_Event_Monitoring Adverse Event Monitoring Data_Collection->Adverse_Event_Monitoring Efficacy_Analysis Efficacy Analysis (Sputum Conversion) Sputum_Analysis->Efficacy_Analysis Tolerability_Analysis Tolerability Analysis (Adverse Event Frequency) Adverse_Event_Monitoring->Tolerability_Analysis Analysis Data Analysis Results Results & Conclusion Analysis->Results Efficacy_Analysis->Analysis Tolerability_Analysis->Analysis

Caption: Generalized experimental workflow for comparative clinical trials.

References

A Comparative Analysis of Ethionamide and Isoniazid: Mechanisms of Action and Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two critical anti-tuberculosis drugs, Ethionamide and Isoniazid. Both are pro-drugs that ultimately target mycolic acid synthesis, a vital component of the Mycobacterium tuberculosis cell wall. However, their activation pathways and resistance profiles exhibit key differences that are crucial for understanding their clinical application, especially in the context of drug-resistant tuberculosis.

Overview of Mechanism of Action

Isoniazid (INH), a cornerstone of first-line tuberculosis treatment, and Ethionamide (ETH), a structural analogue used as a second-line agent, are both pro-drugs requiring activation by mycobacterial enzymes.[1][2] Once activated, they form adducts with NAD+ that inhibit the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.[3][4] Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[3]

Comparative Efficacy

The in vitro efficacy of Ethionamide and Isoniazid against Mycobacterium tuberculosis is typically determined by their Minimum Inhibitory Concentrations (MICs). Generally, Isoniazid is more potent against susceptible strains.

DrugMIC Range for Susceptible M. tuberculosis (mg/L)MIC Range for Resistant M. tuberculosis (mg/L)
Isoniazid 0.025 - 0.06[5][6]> 1.0[4]
Ethionamide 0.3 - 1.25[5]> 5.0[6]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Isoniazid and Ethionamide against Mycobacterium tuberculosis.

Activation Pathways

A critical distinction between the two drugs lies in their activation pathways. Isoniazid is activated by the catalase-peroxidase enzyme KatG, whereas Ethionamide is activated by the monooxygenase EthA.[3][7] This difference is fundamental to understanding cross-resistance patterns.

G cluster_INH Isoniazid Activation cluster_ETH Ethionamide Activation cluster_Target Common Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Active_INH NAD NAD+ Active_INH->NAD Forms Adduct ETH Ethionamide (Prodrug) EthA EthA (Monooxygenase) ETH->EthA Activation Active_ETH Activated Ethionamide EthA->Active_ETH Active_ETH->NAD Forms Adduct Adduct_INH Isoniazid-NAD Adduct NAD->Adduct_INH Adduct_ETH Ethionamide-NAD Adduct NAD->Adduct_ETH InhA InhA (Enoyl-ACP reductase) Adduct_INH->InhA Inhibition Adduct_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bactericidal Bactericidal Effect Cell_Wall->Bactericidal Disruption leads to

Figure 1: Activation pathways of Isoniazid and Ethionamide. (Within 100 characters)

Mechanisms of Resistance

Resistance to both drugs can emerge through mutations in the genes encoding their activation enzymes or their common target.

Resistance MechanismIsoniazidEthionamide
Impaired Prodrug Activation Mutations in the katG gene are the most common cause of high-level Isoniazid resistance.[3]Mutations in the ethA gene are a major cause of Ethionamide resistance.[8]
Target Modification Mutations in the inhA gene or its promoter region can lead to low-level Isoniazid resistance.[3]Mutations in the inhA gene or its promoter region also confer resistance to Ethionamide, leading to cross-resistance with Isoniazid.[3]
Overexpression of Target Overexpression of InhA can titrate the drug, leading to resistance.[3]Overexpression of InhA also contributes to Ethionamide resistance.[3]

Due to the shared target (InhA), cross-resistance between Isoniazid and Ethionamide can occur, particularly in strains with inhA mutations.[4] However, strains with katG mutations, which are resistant to Isoniazid, may remain susceptible to Ethionamide.[9]

G cluster_INH_Res Isoniazid Resistance cluster_ETH_Res Ethionamide Resistance cluster_Cross_Res Cross-Resistance katG_mut katG mutation INH_res Isoniazid Resistance katG_mut->INH_res High-level resistance inhA_mut_INH inhA mutation/ overexpression inhA_mut_INH->INH_res Low-level resistance inhA_mut_cross inhA mutation/ overexpression ethA_mut ethA mutation ETH_res Ethionamide Resistance ethA_mut->ETH_res Resistance inhA_mut_ETH inhA mutation/ overexpression inhA_mut_ETH->ETH_res Resistance Cross_Res Cross-Resistance inhA_mut_cross->Cross_Res

Figure 2: Mechanisms of resistance to Isoniazid and Ethionamide. (Within 100 characters)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis isolate

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Isoniazid and Ethionamide stock solutions

  • Sterile 96-well microtiter plates

  • Inverted mirror for reading

Procedure:

  • Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in sterile water with glass beads, adjusted to a 0.5 McFarland standard. Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[10]

  • Drug Dilution: Prepare serial twofold dilutions of Isoniazid and Ethionamide in the microtiter plate wells containing 100 µL of Middlebrook 7H9 broth.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C.

  • Reading: Read the plates using an inverted mirror when visible growth is observed in the drug-free control well (typically after 7-14 days). The MIC is the lowest drug concentration that inhibits visible growth.[10]

InhA Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of InhA.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (Isoniazid and Ethionamide adducts) in the assay buffer.

  • Reaction Mixture: To each well of the microplate, add the assay buffer, NADH (final concentration 250 µM), and the test compound.

  • Enzyme Addition: Initiate the reaction by adding purified InhA enzyme (final concentration 10-100 nM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C. The rate of NADH oxidation is indicative of InhA activity.[11]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Concluding Remarks

While both Isoniazid and Ethionamide target the same crucial pathway for mycolic acid synthesis, their distinct activation mechanisms have significant implications for their use in treating drug-resistant tuberculosis. Understanding these differences at a molecular level is paramount for the development of novel therapeutic strategies to combat this global health threat. The provided protocols offer standardized methods for the continued investigation and comparison of these and other anti-tubercular agents.

References

A Comparative Guide to the Synergistic Potential of Ethionamide Hydrochloride and Bedaquiline in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential synergistic effects of combining Ethionamide hydrochloride and Bedaquiline for the treatment of Mycobacterium tuberculosis. While direct experimental data on the synergistic interaction of this specific combination is limited in publicly available literature, this document outlines the scientific basis for their potential synergy, provides detailed protocols for in vitro evaluation, and presents a framework for data analysis.

Mechanisms of Action: A Basis for Synergy

The potential for synergy between Ethionamide and Bedaquiline stems from their distinct mechanisms of action, targeting different essential pathways in Mycobacterium tuberculosis.

This compound: Ethionamide is a second-line antituberculosis drug that acts as a prodrug. It is activated by the mycobacterial enzyme EthA, a monooxygenase. The activated form of ethionamide subsequently inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme involved in the synthesis of mycolic acids. Mycolic acids are crucial components of the mycobacterial cell wall, providing structural integrity and protection against external stressors. Disruption of mycolic acid synthesis weakens the cell wall, leading to bacterial cell death.

Bedaquiline: Bedaquiline is a diarylquinoline with a novel mechanism of action. It specifically targets the proton pump of the mycobacterial ATP synthase, an enzyme critical for energy production in the bacterium. By inhibiting ATP synthase, Bedaquiline disrupts the cellular energy balance, which is fatal for both replicating and non-replicating mycobacteria.

The complementary targeting of cell wall synthesis by Ethionamide and cellular energy production by Bedaquiline provides a strong rationale for investigating their potential synergistic effects. This dual assault could lead to enhanced bactericidal activity and potentially reduce the emergence of drug resistance.

Potential Signaling and Action Pathways

The following diagram illustrates the distinct and potentially synergistic pathways of Ethionamide and Bedaquiline.

Synergistic_Action cluster_Ethionamide Ethionamide Pathway cluster_Bedaquiline Bedaquiline Pathway cluster_Outcome Combined Effect ETH Ethionamide (Prodrug) EthA EthA (Activation) ETH->EthA Activated_ETH Activated Ethionamide EthA->Activated_ETH InhA InhA Inhibition Activated_ETH->InhA Mycolic_Acid Mycolic Acid Synthesis Disruption InhA->Mycolic_Acid Cell_Wall Cell Wall Damage Mycolic_Acid->Cell_Wall Bacterial_Death Enhanced Bacterial Death Cell_Wall->Bacterial_Death BDQ Bedaquiline ATP_Synthase ATP Synthase Inhibition BDQ->ATP_Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Energy_Loss Loss of Cellular Energy ATP_Depletion->Energy_Loss Energy_Loss->Bacterial_Death

Figure 1. Distinct and convergent pathways of Ethionamide and Bedaquiline.

Quantitative Data Summary

**Table 1: Illustrative Checkerboard Assay Results for Ethionamide and Bedaquiline against

Ethionamide Hydrochloride: A Comparative Analysis of its Efficacy in Isoniazid-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ethionamide hydrochloride against isoniazid-resistant strains of Mycobacterium tuberculosis (M.tb). It delves into the molecular mechanisms of action and resistance, presents comparative in vitro susceptibility data, outlines relevant experimental protocols, and discusses clinical implications. This document is intended to serve as a resource for researchers and professionals involved in tuberculosis drug development and treatment strategy optimization.

Mechanism of Action and Resistance: A Shared Pathway with a Critical Divergence

Isoniazid (INH) and its structural analog, ethionamide (ETH), are both prodrugs that ultimately inhibit the same target: the enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] This enzyme is a critical component of the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death.

Despite sharing a target, their activation pathways are distinct, which is the primary reason for the differential susceptibility in isoniazid-resistant strains.

  • Isoniazid Activation: INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG.

  • Ethionamide Activation: ETH is activated by a monooxygenase, EthA.

The most common mechanism of high-level isoniazid resistance is mutations in the katG gene, which prevent the activation of the prodrug.[1][2] Since ethionamide activation is independent of KatG, M. tuberculosis strains with katG mutations typically remain susceptible to ethionamide.

Cross-resistance between isoniazid and ethionamide can occur, primarily through two mechanisms:

  • Mutations in inhA or its promoter region: These mutations can either alter the drug-binding site on the InhA enzyme or lead to the overexpression of InhA, effectively titrating out the activated drug.[1][2] These mutations often confer low-level resistance to isoniazid and can also result in ethionamide resistance.

  • Mutations in ethA: Mutations in the ethA gene lead to resistance specifically to ethionamide by preventing its activation.[1][2]

Therefore, a significant proportion of isoniazid-resistant clinical isolates, particularly those with katG mutations, are expected to be susceptible to ethionamide.

G cluster_INH Isoniazid (INH) Pathway cluster_ETH Ethionamide (ETH) Pathway cluster_Target Common Target Pathway cluster_Resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition ETH Ethionamide (Prodrug) EthA EthA (Monooxygenase) ETH->EthA Activation Activated_ETH Activated ETH Activated_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to katG_mutation katG mutation (High-level INH resistance) katG_mutation->KatG Blocks ethA_mutation ethA mutation (ETH resistance) ethA_mutation->EthA Blocks inhA_mutation inhA mutation (Low-level INH & ETH cross-resistance) inhA_mutation->InhA Alters/Overexpresses

Caption: Drug activation and resistance pathways for Isoniazid and Ethionamide.

Comparative In Vitro Efficacy

The in vitro efficacy of ethionamide against isoniazid-resistant M. tuberculosis is primarily determined by the underlying resistance mechanism. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing this efficacy.

M. tuberculosis Strain TypeIsoniazid Resistance MechanismTypical Isoniazid MIC (µg/mL)Typical Ethionamide MIC (µg/mL)Ethionamide Efficacy
Isoniazid-Susceptible Wild-Type0.025 - 0.10.25 - 1.0Susceptible
Isoniazid-Resistant (High-Level) katG mutation (e.g., S315T)>1.00.25 - 2.5Generally Susceptible
Isoniazid-Resistant (Low-Level) inhA promoter mutation (e.g., -15C>T)0.1 - 1.02.5 - 10Reduced Susceptibility/Resistant
Ethionamide-Resistant ethA mutationSusceptible to INH>10Resistant
Isoniazid & Ethionamide Cross-Resistant inhA structural mutation>0.1>10Resistant

Note: MIC ranges are approximate and can vary between studies and testing methodologies.

As the data indicates, a significant portion of isoniazid-resistant isolates, particularly those with high-level resistance due to katG mutations, remain susceptible to ethionamide.[3][4] However, isolates with inhA promoter mutations often exhibit clinically significant resistance to ethionamide.[3][4] Therefore, molecular characterization of isoniazid resistance is crucial for predicting the potential efficacy of ethionamide.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents against M. tuberculosis. The following is a generalized protocol based on the EUCAST (European Committee on Antimicrobial Susceptibility Testing) reference method.

G start Start prep_culture Prepare M. tb Inoculum (McFarland 0.5 standard) start->prep_culture dilute_culture Dilute Inoculum to ~1 x 10^5 CFU/mL prep_culture->dilute_culture inoculate Inoculate plates with diluted M. tb culture dilute_culture->inoculate prep_plates Prepare 96-well plates with serial dilutions of Ethionamide in Middlebrook 7H9 broth prep_plates->inoculate incubate Incubate plates at 37°C for 14-21 days inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read end End read->end

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Inoculum Preparation:

    • Harvest M. tuberculosis colonies from a fresh culture on Löwenstein-Jensen or Middlebrook 7H10/7H11 agar.

    • Suspend the colonies in a tube containing sterile saline and glass beads.

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Further dilute this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 1 x 105 colony-forming units (CFU)/mL.

  • Microplate Preparation:

    • Use sterile 96-well U-bottom microtiter plates.

    • Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

    • The final volume in each well should be 100 µL.

    • Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Seal the plates to prevent evaporation and incubate at 37°C.

  • Reading and Interpretation:

    • Read the plates visually after 14 and 21 days of incubation.

    • The MIC is defined as the lowest concentration of ethionamide that completely inhibits visible growth of M. tuberculosis.

Clinical Evidence and Therapeutic Alternatives

Ethionamide is a key component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Its use in cases of isoniazid-monoresistant TB is a viable option, particularly when resistance is conferred by katG mutations. However, the decision to use ethionamide should be guided by drug susceptibility testing whenever possible.

Alternatives to Ethionamide for Isoniazid-Resistant TB:

  • Rifampin-based regimens: For isoniazid-monoresistant TB, a standard treatment often involves a prolonged course of rifampin, ethambutol, and pyrazinamide.

  • Fluoroquinolones: Later-generation fluoroquinolones, such as levofloxacin and moxifloxacin, are effective against M. tuberculosis and are often used in regimens for drug-resistant TB.

  • Linezolid: Linezolid has shown efficacy against drug-resistant TB, including some cases of isoniazid resistance. A retrospective cohort study in South Africa found no significant difference in treatment success between an all-oral 9-month regimen containing linezolid versus one containing ethionamide for MDR/RR-TB.[5]

  • Bedaquiline and Pretomanid: These newer anti-TB drugs are typically reserved for more extensive drug resistance but may be considered in complex cases.

The choice of an alternative agent depends on the full resistance profile of the isolate, patient tolerability, and local treatment guidelines.

Conclusion

This compound remains a valuable second-line agent in the fight against tuberculosis, especially in the context of isoniazid resistance. Its efficacy is largely contingent on the molecular mechanism of isoniazid resistance within the M. tuberculosis strain. While strains with katG mutations are often susceptible, those with inhA mutations may exhibit cross-resistance. Therefore, rapid molecular diagnostics to identify the specific mutations conferring isoniazid resistance are crucial for guiding the appropriate use of ethionamide. For drug development professionals, the distinct activation pathway of ethionamide highlights the potential for developing novel anti-tubercular agents that can bypass existing resistance mechanisms. Further research into optimizing ethionamide-containing regimens and developing new drugs with similar mechanisms but improved tolerability is warranted.

References

A Comparative Analysis of Ethionamide and Prothionamide Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical evaluation of the safety profiles of antitubercular agents is paramount for the development of effective and tolerable treatment regimens. This guide provides a detailed comparison of the side effect profiles of two structurally similar thioamides, Ethionamide and Prothionamide, drawing upon available clinical data and mechanistic insights.

Ethionamide (ETH) and Prothionamide (PTH) are crucial second-line drugs in the treatment of multidrug-resistant tuberculosis (MDR-TB). Despite their therapeutic importance, their use is often hampered by a significant burden of adverse effects. A comprehensive understanding of their respective side effect profiles is essential for informed clinical use and the development of safer alternatives.

Quantitative Comparison of Adverse Events

Clinical studies, primarily conducted in the mid-20th century, have provided valuable comparative data on the tolerability of Ethionamide and Prothionamide. While methodologies vary across these early trials, a systematic review of these studies allows for a quantitative comparison of key adverse events.

Adverse EventEthionamide (Incidence)Prothionamide (Incidence)Study Reference(s)
Overall Adverse Events 75%60%Japanese study (1968)
Gastric Intolerance 50%32%British Tuberculosis Association (1968)
46%23%Anastasatu et al. (1969)
Vomiting (in males) Significantly higher (p<0.01)Significantly lower (p<0.01)Fox et al. (1969)
Headache (in males) Significantly higher (p<0.003)Significantly lower (p<0.003)Fox et al. (1969)
Biochemical Disorders (Increased Serum Transaminases) Less frequentMore frequent (p<0.001)Verbist et al. (1970)
Treatment Interruption 11.3% (range 6-42%)11.9% (range 6-40%)Review of studies before 1970

Note: The reported incidences are from different studies with varying patient populations, dosages, and concomitant medications. Direct comparison should be made with caution.

The data consistently suggests that while both drugs are associated with a high incidence of adverse effects, Prothionamide may be slightly better tolerated, particularly concerning gastrointestinal side effects . However, some studies indicate a higher frequency of biochemical disorders, such as elevated liver enzymes, with Prothionamide.

Experimental Protocols

The following are summaries of the methodologies employed in key comparative studies:

1. British Tuberculosis Association Study (1968): This was a double-blind, controlled clinical trial.

  • Patient Population: 101 patients with tuberculosis.

  • Treatment Arms:

    • Ethionamide (750 mg daily) in combination with streptomycin and isoniazid (n=48).

    • Prothionamide (750 mg daily) in combination with streptomycin and isoniazid (n=53).

  • Duration: 10 weeks.

  • Primary Outcome: Incidence and severity of adverse effects, particularly gastric intolerance.

2. Anastasatu et al. Study (1969): This study compared the two drugs in patients with resistant tuberculosis.

  • Patient Population: 52 patients with tuberculosis resistant to other drugs.

  • Treatment Arms:

    • Ethionamide in combination with cycloserine and viomycin (n=26).

    • Prothionamide in combination with cycloserine and viomycin (n=26).

  • Primary Outcome: Incidence of gastric intolerance and treatment interruptions.

3. Japanese Cooperative Study (1968): This was a large-scale comparative study.

  • Patient Population: 531 patients with tuberculosis.

  • Treatment Arms:

    • Group 1: Streptomycin, Isoniazid, and PAS.

    • Group 2: Streptomycin, Isoniazid, and Ethionamide (500 mg daily).

    • Group 3: Streptomycin, Isoniazid, and Prothionamide (500 mg daily).

  • Primary Outcome: Rate of adverse events and sputum conversion.

Mechanism of Action and Metabolic Activation

Both Ethionamide and Prothionamide are prodrugs, meaning they require activation within the mycobacterium to exert their therapeutic effect. Their mechanism of action is intrinsically linked to their potential for toxicity.

G cluster_0 Mycobacterium tuberculosis Cell cluster_1 Regulatory Pathway ETH_PTH Ethionamide (ETH) / Prothionamide (PTH) (Prodrug) EthA EthA (Monooxygenase) ETH_PTH->EthA Activation Activated_ETH_PTH Activated ETH/PTH (Reactive Metabolites) EthA->Activated_ETH_PTH InhA InhA (Enoyl-ACP Reductase) Activated_ETH_PTH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Bacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Inhibition leads to EthR EthR (Transcriptional Repressor) EthR->EthA Represses expression

Comparative Guide to Validated HPLC Methods for Ethionamide Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ethionamide hydrochloride. The data presented is compiled from several studies to assist researchers, scientists, and drug development professionals in selecting a suitable analytical method. All methods have been validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Method Comparison

The following tables summarize the key chromatographic conditions and validation parameters from different studies, offering a side-by-side comparison of method performance.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4
Matrix SerumPlasmaPharmaceutical Dosage FormBulk and Dosage Form
Column Hypersil ODS (250 mm × 4.6 mm, 5µm)[5]Reversed-phase CN column (150mm)[6]ODS-3 column (250 × 4.0 mm, 5 μm)[7]HIBER® C-18 (250 mm × 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile: Phosphate buffer (75:25)[5]Milli-Q water: Methanol (85:15, v/v) with 0.05% Perchloric acid and 0.1% tetrabutyl N-ammonium hydroxide[6]Acetonitrile: 0.05% trifluoroacetic acid (30:70)[7]Water: Acetonitrile (20:80% v/v)[8]
Flow Rate 1.5 mL/min[5]1.5 ml/min[6]Not Specified1 ml/min[8]
Detection Wavelength 291 nm[5]267 nm[6]270 nm[7]222 nm[8]
Retention Time 3.8 min[5]Not SpecifiedNot SpecifiedNot Specified

Table 2: Validation Parameters for this compound HPLC Methods

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 0.1-4 µg/mL[5]0.25 to 10.0µg/ml[6]Not SpecifiedNot Specified
Correlation Coefficient (r²) >0.99Not Specified0.9998[7]Not Specified
Accuracy (% Recovery) >97%91% (average)[6]98.0% to 102.0%[7]Not Specified
Precision (% RSD) < 4% (Intra-day and Inter-day)[5]< 10% (Intra-day and Inter-day)[6]0.14 - 0.35%[7]Not Specified
Limit of Detection (LOD) Not Specified0.05 µg/ml[6]Not SpecifiedNot Specified
Limit of Quantitation (LOQ) Not Specified0.16 µg/ml[6]Not SpecifiedNot Specified

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: HPLC Determination of Ethionamide in Serum [5]

  • Sample Preparation: Liquid-liquid extraction with acetonitrile is used to precipitate serum proteins. The supernatant is then dried and reconstituted with the mobile phase.[5]

  • Chromatographic Conditions:

    • Column: Hypersil ODS (250 mm × 4.6 mm, 5µm).[5]

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer in a 75:25 ratio.[5]

    • Flow Rate: 1.5 mL/min.[5]

    • Detection: UV detection at 291 nm.[5]

  • Validation: The method was validated for linearity, accuracy, and precision.[5]

Method 2: HPLC Estimation of Ethionamide in Plasma [6]

  • Sample Preparation: Deproteinisation of the plasma sample is carried out with perchloric acid. The resulting supernatant is then analyzed.[6]

  • Chromatographic Conditions:

    • Column: Reversed-phase CN column (150mm).[6]

    • Mobile Phase: A mixture of Milli-Q water and Methanol (85:15, v/v) containing 0.05% Perchloric acid and 0.1% tetrabutyl N-ammonium hydroxide.[6]

    • Flow Rate: 1.5 ml/min.[6]

    • Detection: UV detection at 267 nm.[6]

  • Validation: The assay was validated for specificity, linearity, precision, and recovery.[6]

Method 3: Stability Indicating HPLC Method for Ethionamide in Pharmaceutical Dosage Forms [7]

  • Sample Preparation: Not detailed in the abstract.

  • Chromatographic Conditions:

    • Column: ODS-3 column (250 × 4.0 mm, 5 μm).[7]

    • Mobile Phase: A mixture of acetonitrile and 0.05% trifluoroacetic acid in a 30:70 ratio with isocratic elution.[7]

    • Detection: UV detection at 270 nm.[7]

  • Validation: The method was validated according to ICH guidelines and showed adequate linearity and recovery.[7]

Method 4: RP-HPLC Analysis of Ethionamide in Bulk and Dosage Form [8]

  • Sample Preparation: Not detailed in the abstract.

  • Chromatographic Conditions:

    • Column: HIBER® C-18 (250 mm × 4.6 mm, 5 µm).[8]

    • Mobile Phase: A mixture of Water and Acetonitrile in a 20:80% v/v ratio.[8]

    • Flow Rate: 1 ml/min.[8]

    • Detection: UV detection at 222 nm.[8]

  • Validation: The assay was validated for linearity, accuracy, precision, specificity, limit of detection, and limit of quantification.[8]

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis, as per ICH guidelines.[1][2][9]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis & Reporting A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase) A->B C Optimize Separation Parameters B->C D Validation Protocol Preparation C->D E Specificity/ Selectivity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I Limit of Detection (LOD) D->I J Limit of Quantitation (LOQ) D->J K Robustness D->K L System Suitability D->L M Sample Analysis E->M F->M G->M H->M I->M J->M K->M L->M N Data Evaluation & Validation Report M->N

Caption: Workflow for HPLC Method Validation.

References

A Head-to-Head Comparison of Ethionamide and Thioacetazone in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two second-line antituberculosis drugs, Ethionamide (ETH) and Thioacetazone (TAC). While both are thioamides that interfere with mycolic acid synthesis, their clinical utility, efficacy, and safety profiles differ significantly. This document synthesizes experimental data to inform research and drug development efforts in the field of tuberculosis.

Efficacy

Direct head-to-head clinical trials comparing modern Ethionamide and Thioacetazone regimens are scarce, largely because Thioacetazone has been mostly discontinued due to severe toxicity.[1][2] However, data from separate clinical studies on regimens containing each drug allow for an indirect comparison of their performance.

Ethionamide is primarily used in regimens for multidrug-resistant tuberculosis (MDR-TB).[3] Studies on these regimens show sputum culture conversion, a key indicator of treatment efficacy, occurs at a median time of 62 to 91 days.[4][5] In one study, a regimen including Ethionamide achieved a sputum conversion rate of 98%.[6]

Thioacetazone was historically used in combination with other drugs like isoniazid for drug-susceptible TB, valued for its low cost.[1][2] A study on an 8-month regimen containing Thioacetazone reported a sputum smear conversion rate of 86.7% after the initial two-month intensive phase.[7] However, the drug has only weak activity against Mycobacterium tuberculosis and is primarily useful in preventing resistance to more potent drugs.[1]

Table 1: Comparison of Efficacy Data

ParameterEthionamide (in MDR-TB Regimens)Thioacetazone (in historical regimens)
Sputum Conversion Rate 98% (in a regimen with Sm and INH)[6]86.7% (smear conversion at 2 months)[7]
Median Time to Conversion 62-91 days (culture conversion)[4][5]Not extensively reported
Primary Indication Multidrug-Resistant Tuberculosis (MDR-TB)[3]Historically, drug-susceptible TB (largely discontinued)[1][2]

Mechanism of Action

Both Ethionamide and Thioacetazone are prodrugs, meaning they require activation by a mycobacterial enzyme to exert their antimicrobial effects. A critical point of convergence is that both are activated by the same flavin monooxygenase enzyme, EthA . This shared activation pathway is the basis for their cross-resistance.

Ethionamide: Once activated by EthA, ETH forms an adduct with NAD+. This ETH-NAD adduct specifically inhibits the enoyl-acyl carrier protein reductase, InhA .[1][8][9][10][11] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for elongating fatty acids to produce mycolic acids. By inhibiting InhA, Ethionamide disrupts the synthesis of these essential cell wall components, leading to bacterial cell death.[8][9]

Thioacetazone: After activation by EthA, the precise mechanism of TAC has been more elusive but is now understood to also target the FAS-II pathway.[12] Experimental evidence shows that activated TAC inhibits the HadABC dehydratase complex, which carries out the dehydration step in the mycolic acid elongation cycle.[13][14] Inhibition of this complex leads to the accumulation of 3-hydroxy fatty acid intermediates and disrupts the final mycolic acid structure.[14] Some evidence also suggests TAC may generate reactive oxygen species and interfere with protein synthesis.[12]

G cluster_eth Ethionamide (ETH) Pathway cluster_tac Thioacetazone (TAC) Pathway ETH Ethionamide (Prodrug) EthA EthA (Monooxygenase) ETH->EthA Activation ActiveETH ETH-NAD Adduct EthA->ActiveETH InhA InhA (Enoyl-ACP Reductase) ActiveETH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis (Cell Wall Integrity) InhA->MycolicAcid TAC Thioacetazone (Prodrug) EthA2 EthA (Monooxygenase) TAC->EthA2 Activation ActiveTAC Activated TAC EthA2->ActiveTAC HadABC HadABC Complex (Dehydratase) ActiveTAC->HadABC Inhibition HadABC->MycolicAcid Death Bacterial Cell Death MycolicAcid->Death Disruption leads to

Figure 1. Comparative Mechanism of Action Pathways. Both drugs are prodrugs activated by the EthA enzyme to inhibit distinct targets within the mycolic acid synthesis pathway.

Pharmacokinetics

Both drugs are administered orally and are well absorbed from the gastrointestinal tract. However, they differ significantly in their elimination half-life, which has implications for dosing schedules. Ethionamide has a short half-life of approximately 2-3 hours, while Thioacetazone has a much longer half-life of 12-16 hours. Pharmacokinetic parameters for Ethionamide have been noted to have high inter-subject variability.[7][15]

Table 2: Comparison of Pharmacokinetic Parameters

ParameterEthionamideThioacetazone
Bioavailability Almost completely absorbed[9]Well absorbed[16]
Protein Binding ~30%[9]Not specified
Time to Peak (Tmax) ~2-3 hours[17]~3.3 hours[5]
Elimination Half-life (t½) ~2-3 hours[18]~12-16 hours[16]
Metabolism Liver[19]Not specified
Excretion Kidney[19]<25% recovered unchanged in urine[5]
Volume of Distribution (V/F) 104 - 180 L[7][15]Not specified
Clearance (Cl/F) ~99.5 L/h[7]Not specified

Safety and Tolerability

The safety profiles of Ethionamide and Thioacetazone are markedly different and are a primary determinant of their clinical use. Ethionamide is known for its high rate of gastrointestinal side effects, while Thioacetazone is associated with severe and potentially fatal skin reactions, particularly in HIV-positive individuals.[20]

Ethionamide: The most common adverse effects are severe gastrointestinal disturbances, including nausea, vomiting, abdominal pain, and a metallic taste, which occur in up to 63% of patients and frequently lead to non-adherence.[18][21] Other significant toxicities include hepatotoxicity (liver inflammation), neurotoxicity (peripheral neuropathy, psychiatric disturbances), and hypothyroidism.[3][9][18][21]

Thioacetazone: The most critical adverse effect is severe cutaneous hypersensitivity reactions, including Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN), which can be fatal.[10][22] The risk of these reactions is dramatically elevated in HIV-infected patients, with one study reporting a 20% incidence in this group compared to just 1% in HIV-negative patients.[17] This high risk led to WHO recommendations to cease its use in regions with high HIV prevalence.[20] Other side effects include hepatotoxicity and gastrointestinal upset.[22]

Table 3: Comparison of Key Adverse Effects

Adverse EffectEthionamideThioacetazone
Gastrointestinal Distress Very Common (up to 63% of patients)[21]Common[22]
Hepatotoxicity Common, requires monitoring[9][18][23]Significant risk[22]
Severe Skin Reactions (SJS/TEN) Rare, but reported[3]High risk, especially in HIV+ patients (20% incidence)[17][20]
Neurotoxicity Reported (e.g., peripheral neuropathy, depression)[18][21]Reported (e.g., peripheral neuropathy)[22]
Hypothyroidism Reported, requires monitoring[18][23]Not a commonly reported effect

Mechanisms of Resistance and Cross-Resistance

Resistance to both drugs is primarily acquired through genetic mutations rather than horizontal gene transfer. Due to their shared activation enzyme, EthA, there is a high level of cross-resistance between Ethionamide and Thioacetazone.

Ethionamide Resistance:

  • Activation Failure: The most common mechanism is mutations in the ethA gene, which result in a non-functional enzyme that cannot activate the prodrug.[11][18][24]

  • Repressor Overexpression: Upregulation of the ethR gene, which acts as a transcriptional repressor for ethA, can decrease EthA production and lead to resistance.[18][25]

  • Target Modification: Mutations in the inhA gene (the drug's target) or its promoter region can prevent the binding of the activated ETH-NAD adduct.[6][10]

Thioacetazone Resistance:

  • Activation Failure: As with Ethionamide, mutations in the ethA gene are a primary cause of resistance.[16][26]

  • Target Modification: Missense mutations in the hadA or hadC genes, which encode components of the target dehydratase complex, can confer high-level resistance.[13]

  • Efflux Pumps: Upregulation of efflux pump systems (e.g., MmpS5/MmpL5) that actively remove the drug from the bacterial cell has also been identified as a resistance mechanism.

The 100% correspondence between ethA mutations and cross-resistance to both drugs has been demonstrated in clinical isolates.[26]

G cluster_drugs cluster_mech Resistance Mechanisms cluster_res ETH Ethionamide EthA ethA Gene Mutation (Activation Failure) ETH->EthA EthR ethR Overexpression (Repression of ethA) ETH->EthR InhA inhA Gene Mutation (Target Modification) ETH->InhA TAC Thioacetazone TAC->EthA Had hadA/hadC Mutation (Target Modification) TAC->Had Efflux Efflux Pump Upregulation TAC->Efflux Res_ETH Ethionamide Resistance EthA->Res_ETH Res_TAC Thioacetazone Resistance EthA->Res_TAC EthR->Res_ETH InhA->Res_ETH Had->Res_TAC Efflux->Res_TAC

Figure 2. Logical Relationship of Resistance Mechanisms. Mutations in the shared activator gene, ethA, confer cross-resistance to both drugs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA)

This protocol describes a common and reliable method for determining the MIC of antitubercular agents against M. tuberculosis.[9][12]

1. Preparation of Mycobacterial Inoculum:

  • Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Incubate at 37°C until the culture reaches logarithmic phase (an optical density at 600 nm of ~0.5-0.8).

  • Dilute the bacterial suspension in 7H9 broth to a turbidity equivalent to a McFarland No. 1 standard, and then further dilute 1:50 to prepare the final inoculum.

2. Plate Preparation:

  • Use a sterile 96-well flat-bottom microplate.

  • Add 100 µL of sterile 7H9 broth to all wells.

  • Prepare stock solutions of Ethionamide and Thioacetazone in DMSO. Add 2 µL of the stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the next, mixing, and repeating across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

  • Include drug-free wells (inoculum only) as positive growth controls and wells with medium only as negative controls.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared mycobacterial inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL.[9]

  • Seal the plate with paraffin film to prevent evaporation and contamination.[9]

  • Incubate the plate at 37°C for 5-7 days.[9]

4. Addition of Alamar Blue and Reading Results:

  • After the initial incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a positive control well.[9]

  • Re-incubate for 24 hours.[9]

  • If the control well changes color from blue to pink (indicating bacterial growth), add the Alamar Blue/Tween 80 mixture to all wells on the plate.[9]

  • Incubate for an additional 24 hours.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink. A blue color indicates inhibition of bacterial growth.[9]

G A Prepare M. tb Inoculum C Inoculate Wells with M. tb A->C B Prepare 96-well Plate with Drug Dilutions B->C D Incubate Plate (5-7 days at 37°C) C->D E Add Alamar Blue Reagent D->E F Incubate Plate (24 hours) E->F G Read Results (Blue = Inhibition Pink = Growth) F->G

Figure 3. Experimental Workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion

Ethionamide and Thioacetazone, while both targeting mycolic acid synthesis, occupy vastly different positions in the modern therapeutic landscape for tuberculosis. Ethionamide remains a crucial, albeit poorly tolerated, component of MDR-TB regimens.[3][21] Its utility is limited by significant gastrointestinal adverse effects and the potential for resistance. Thioacetazone has been largely abandoned due to its weak efficacy and, most critically, the unacceptably high risk of severe cutaneous reactions in HIV-positive patients.[1][20]

The shared EthA activation pathway underscores a key vulnerability; a single mutation can confer cross-resistance to both agents.[26] For drug development professionals, this highlights the need for novel agents that can bypass these established resistance mechanisms. Future research could focus on developing inhibitors of EthR to boost the efficacy of Ethionamide or designing novel InhA or HadABC inhibitors that do not require EthA activation.

References

In Vitro Activity of Ethionamide Against Mycobacterium avium Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of ethionamide against Mycobacterium avium complex (MAC), a group of nontuberculous mycobacteria responsible for a range of opportunistic infections. Due to the intrinsic multidrug resistance of MAC, understanding the efficacy of various antimicrobial agents is critical for developing effective treatment strategies. Ethionamide, a second-line antituberculosis drug, has been investigated for its potential role in MAC therapy, though its utility is limited. This document summarizes key experimental data, details common testing protocols, and visually represents the drug's mechanism of action and relevant experimental workflows.

Mechanism of Action of Ethionamide

Ethionamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its antimicrobial effect.[1][2] The drug is activated by the enzyme EthA, a monooxygenase, which converts it into an active form.[3][4] This activated molecule then forms an adduct with NAD+, which subsequently inhibits the InhA enzyme (enoyl-acyl carrier protein reductase).[1][5] InhA is a critical enzyme in the synthesis pathway of mycolic acids, the long-chain fatty acids that are essential components of the robust mycobacterial cell wall.[1][2] By disrupting mycolic acid synthesis, ethionamide compromises the structural integrity of the cell wall, leading to bacterial death.[3] Resistance can emerge through mutations in the ethA gene, which prevents drug activation, or in the inhA gene, which is the drug's target.[2][6]

Ethionamide_Mechanism cluster_cell Mycobacterial Cell Prodrug Ethionamide (Prodrug) EthA EthA Enzyme (Monooxygenase) Prodrug->EthA Activation ActiveDrug Activated Ethionamide-NAD+ Adduct EthA->ActiveDrug InhA InhA Enzyme ActiveDrug->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Cell Wall Disruption MycolicAcid->CellWall

Caption: Mechanism of Ethionamide activation and action.

Quantitative Data: In Vitro Susceptibility of MAC to Ethionamide

Numerous studies have evaluated the in vitro activity of ethionamide against clinical isolates of MAC. The data consistently show that a high percentage of MAC isolates are resistant to clinically achievable concentrations of the drug.

Study & YearMAC Species InvestigatedKey Findings on Ethionamide Activity
Tsukamura & Yamori, 1990[7]Mycobacterium avium complexOnly 14% of MAC strains were inhibited by a low concentration of 5 µg/mL.
Heifets et al., 1991[8]68 Mycobacterium avium strainsWhile MICs for M. tuberculosis ranged from 0.3-1.25 µg/mL, 42.7% of M. avium strains fell within this range. However, the drug exhibited very low bactericidal activity against M. avium.
Iwamoto et al., 2018[9]M. avium subsp. hominissuis from HIV-negative (pulmonary) and HIV-positive (disseminated) patients.Resistance was observed in 65.2% of isolates from pulmonary disease patients and 33.3% of isolates from patients with disseminated disease.
Shen et al., 2022[10]111 clinical MAC isolates (M. intracellulare, M. avium, etc.)A high resistance rate of 91.9% was observed across all MAC isolates.
Martín-Pérez et al., 2024[11]134 clinical MAC isolates (M. avium and M. intracellulare)Exhibited relatively high MICs. The MIC for ethionamide was significantly higher in M. intracellulare compared to M. avium.
Wintachai et al., 2025[12]66 clinical MAC isolates from ThailandEthionamide exhibited high MIC50 and MIC90 values, indicating poor overall activity against the isolates tested.

Experimental Protocols for Susceptibility Testing

Antimicrobial susceptibility testing (AST) for MAC is essential for guiding treatment, although a clinical correlation with in vitro MICs is firmly established for only a few drugs like macrolides and amikacin.[11][13] The methods below are commonly employed for determining the MIC of ethionamide and other agents against MAC.

1. Broth Microdilution This is a widely used method recommended by the Clinical and Laboratory Standards Institute (CLSI).[13]

  • Principle: A standardized inoculum of the MAC isolate is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Procedure: Following incubation for a specified period (typically 7 to 14 days for slow-growing MAC), the plates are read to determine the lowest concentration of the drug that visibly inhibits bacterial growth. This concentration is the Minimum Inhibitory Concentration (MIC).

  • Commercial Systems: Commercially available systems like the SLOMYCO Sensititre™ plate are frequently used, which contain pre-filled antibiotic dilutions.[14]

2. Agar Proportion Method This method is traditionally used for M. tuberculosis and is also applied to nontuberculous mycobacteria.

  • Principle: The method determines the proportion of bacteria in a culture that are resistant to a specific "critical concentration" of a drug.

  • Procedure: A standardized bacterial suspension and its dilutions are plated onto drug-free agar medium (e.g., Middlebrook 7H10 or 7H11) and onto agar containing the critical concentration of the drug.[15][16] After incubation, colony counts on the drug-containing and drug-free media are compared. An isolate is considered resistant if the number of colonies on the drug-containing medium is more than 1% of the number on the drug-free medium.

AST_Workflow cluster_workflow General Antimicrobial Susceptibility Testing (AST) Workflow cluster_method Testing Method start Obtain Clinical Isolate culture Subculture to Obtain Pure Growth start->culture inoculum Prepare Standardized Bacterial Inoculum culture->inoculum broth Inoculate Microtiter Plate (Broth Microdilution) inoculum->broth agar Inoculate Agar Plates (Agar Proportion) inoculum->agar incubation Incubate (e.g., 7-14 days at 35-37°C) broth->incubation agar->incubation reading Read Plates and Determine MIC incubation->reading report Report Results reading->report

Caption: A generalized workflow for MAC susceptibility testing.

Comparison with Alternative Antimicrobials

The in vitro activity of ethionamide against MAC is generally poor when compared to first-line and other alternative agents.

  • Clarithromycin and Amikacin: These are the most effective agents against MAC, with susceptibility rates often exceeding 90%.[10][11] They form the cornerstone of recommended treatment regimens.

  • Rifabutin and Ethambutol: These agents show variable activity. While they are part of the standard multi-drug regimen, resistance rates can be significant.[10][17] For instance, one study found M. avium had a significantly higher resistance rate to ethambutol (92.3%) than M. intracellulare (40.7%).[10]

  • Isoniazid: MAC isolates are almost universally resistant to isoniazid, with one study reporting 100% resistance.[10] While ethionamide shares a mechanism of action with isoniazid (inhibition of InhA), their activation pathways are different, which is why cross-resistance is not absolute.[2][4]

Conclusion

The available in vitro data indicate that ethionamide has limited and unreliable activity against Mycobacterium avium complex. The majority of clinical MAC isolates demonstrate high levels of resistance to this drug.[9][10] Furthermore, even when it shows inhibitory activity, its bactericidal effect against MAC is low.[8] While certain drug combinations involving ethionamide have shown synergistic effects in some studies, others have demonstrated antagonism.[16] Given the high MIC values and high rates of resistance, ethionamide is not considered a primary or reliable agent for the treatment of MAC infections. Current therapeutic strategies rightly focus on more potent drugs such as macrolides and amikacin.[11] Future research and drug development should focus on novel agents with more consistent and potent activity against this intrinsically resistant group of pathogens.

References

A Comparative Overview of Ethionamide Pharmacokinetics Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the absorption, distribution, metabolism, and excretion of the second-line anti-tuberculosis drug, ethionamide, reveals significant pharmacokinetic variability among different animal species. This guide provides a comparative summary of key pharmacokinetic parameters in mice, guinea pigs, rats, rabbits, and monkeys to support researchers and drug development professionals in preclinical study design and data interpretation.

Ethionamide, a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB), exhibits a complex pharmacokinetic profile that is influenced by the animal model used in preclinical research. Understanding these species-specific differences is paramount for the accurate extrapolation of efficacy and safety data to human clinical trials. This guide synthesizes available data on the comparative pharmacokinetics of ethionamide, presenting key parameters in a clear, tabular format and detailing the experimental methodologies employed in these studies.

Comparative Pharmacokinetic Parameters

The table below summarizes the primary pharmacokinetic parameters of ethionamide in various animal species following different routes of administration. These parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and clearance (CL).

Animal SpeciesAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Clearance (L/h/kg)Reference
Mouse Oral (Free Drug)13020.71 ± 1.8-21.89 ± 3.2--[1]
Oral (Nanoparticles)13029.22 ± 1.0-657.45 ± 52.9--[1]
Guinea Pig Intravenous65.85 ± 0.880.085.61 ± 0.611.15 ± 0.211.08 ± 0.13[2]
Oral60.21 ± 0.080.750.76 ± 0.271.57 ± 0.698.65 ± 3.09[2]
Pulmonary63.37 ± 0.450.085.11 ± 0.441.34 ± 0.131.18 ± 0.10[2]
Rat -----~2-3-[3]
Rabbit --------
Monkey --------

Data for rats, rabbits, and monkeys were not available in the public domain searches conducted. '-' indicates data not available.

Experimental Workflow and Methodologies

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study, providing a visual representation of the key steps involved in generating the data presented in this guide.

G Experimental Workflow for a Pharmacokinetic Study cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization Dosing Drug Administration Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis Bioanalytical Method (e.g., HPLC) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.

Detailed Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to allow for a comprehensive understanding and potential replication of the experiments.

Study in Mice (Oral Administration)[1]
  • Animals: Specific strain and characteristics of the mice used were not detailed in the abstract.

  • Dose Formulation: Ethionamide was administered as both a free drug suspension and encapsulated in poly (DL-lactide-co-glycolide) (PLGA) nanoparticles.

  • Dosing: A single oral dose of 130 mg/kg was administered.

  • Blood Sampling: The specific time points for blood collection were not mentioned in the abstract.

  • Analytical Method: The method for quantifying ethionamide concentrations in plasma was not specified in the abstract.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax and AUC, were calculated from the plasma concentration-time data.

Study in Guinea Pigs (Intravenous, Oral, and Pulmonary Administration)[2]
  • Animals: The study utilized guinea pigs, with 6-8 animals per treatment group.

  • Dose Formulation: For intravenous (IV) administration, ethionamide was dissolved in pure ethanol. For oral administration, it was suspended in 1.25% carboxymethyl cellulose and distilled water. For pulmonary administration, spray-dried microparticles of ethionamide were used.

  • Dosing: A single dose of 6 mg/kg was administered via each route. IV administration was via a cannula in the jugular vein, oral administration was by gavage, and pulmonary administration was through insufflation.

  • Blood Sampling: Blood samples (0.3 ml) were collected into heparinized tubes at 0, 0.08, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, and 4 hours post-dosing.

  • Analytical Method: Ethionamide concentrations in plasma, bronchoalveolar lavage fluid, and tissue samples were determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: A non-compartmental analysis was performed using WinNonlin software to determine pharmacokinetic parameters such as AUC, clearance, mean residence time, elimination rate constant, and half-life.

Species-Specific Observations

The available data highlights significant differences in ethionamide pharmacokinetics across species. In mice, the formulation of ethionamide drastically impacts its bioavailability, with nanoparticle encapsulation leading to a 30-fold increase in AUC compared to the free drug.[1]

In guinea pigs, the route of administration plays a crucial role. Oral administration resulted in a much lower Cmax and a 6-7 fold smaller AUC compared to intravenous or pulmonary administration, indicating poor oral bioavailability in this species.[2] The bioavailability after pulmonary administration was significantly higher (85%) than after oral administration (17%).[2]

While specific pharmacokinetic data for rats, rabbits, and monkeys were not found in the conducted searches, it is known that ethionamide has been studied in rats and rabbits for its teratogenic potential.[3] The plasma half-life of ethionamide in humans is approximately 2-3 hours.[3]

Conclusion

This comparative guide underscores the importance of selecting appropriate animal models in the preclinical development of ethionamide and other anti-tuberculosis drugs. The significant variability in pharmacokinetic parameters observed between mice and guinea pigs, and the profound impact of formulation and administration route, are critical considerations for researchers. The lack of publicly available, detailed pharmacokinetic data for ethionamide in rats, rabbits, and monkeys highlights a knowledge gap that, if filled, would further aid in the translation of preclinical findings to clinical outcomes. Future research should aim to generate and publish these data to build a more complete picture of ethionamide's pharmacokinetic profile across relevant preclinical species.

References

Ethionamide Hydrochloride Delivery: A Comparative Analysis of Liposomal and Nanoparticle Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of liposomal and nanoparticle-based delivery systems for the second-line anti-tuberculosis drug, ethionamide hydrochloride. This document synthesizes experimental data on formulation performance, outlines detailed methodologies, and visualizes key biological and experimental processes.

Ethionamide is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). However, its therapeutic efficacy can be hampered by poor solubility and significant side effects. Advanced drug delivery systems, such as liposomes and nanoparticles, offer promising strategies to enhance its bioavailability, target infected cells, and reduce systemic toxicity. This guide evaluates the performance of these two prominent delivery platforms for ethionamide.

Data Presentation: Performance Metrics

The following tables summarize the key quantitative performance indicators for this compound encapsulated in different nanoparticle and liposomal formulations. Due to limited data on robustly encapsulated ethionamide liposomes, data for isoniazid-loaded liposomes is also presented as a comparative example for a similar anti-tuberculosis drug.

Table 1: Comparison of Physicochemical Properties of Ethionamide Delivery Systems

Delivery SystemDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Nanoparticles
PLGA Nanoparticles[1]Ethionamide250 - 300--~70%-
Liposomes
DSPC/Cholesterol Liposomes[2]Ethionamide286 - 329--Low (Drug-to-lipid molar ratio of 0.04)-
Comparative Example
Soy Lecithin/Cholesterol LiposomesIsoniazid228 ± 150--9 ± 2%-

Note: Data for different formulations are compiled from various sources and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vitro Drug Release Profile of Ethionamide from PLGA Nanoparticles

Time PointCumulative Release (%)
Day 1~25%
Day 3~40%
Day 7~60%
Day 15~85%

Data adapted from Kumar et al. (2011), showing a sustained release profile in phosphate-buffered saline (pH 7.4).[1]

Mandatory Visualizations

Signaling Pathway

Ethionamide is a prodrug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. The following diagram illustrates its mechanism of action.

Ethionamide_Mechanism Mechanism of Action of Ethionamide cluster_bacterium Mycobacterium tuberculosis Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide (Ethionamide-S-oxide) EthA->Activated_Ethionamide Adduct Ethionamide-NAD Adduct Activated_Ethionamide->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Bacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall

Caption: Mechanism of action of Ethionamide in M. tuberculosis.

Experimental Workflow

The general workflow for the preparation and characterization of drug-loaded nanoparticles and liposomes is depicted below.

Experimental_Workflow General Experimental Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation NP_Prep Nanoparticle Preparation (e.g., Solvent Evaporation) Size_Zeta Particle Size & Zeta Potential (DLS) NP_Prep->Size_Zeta EE Encapsulation Efficiency (Spectrophotometry/HPLC) NP_Prep->EE Morphology Morphology (SEM/TEM) NP_Prep->Morphology Lipo_Prep Liposome Preparation (e.g., Thin-film Hydration) Lipo_Prep->Size_Zeta Lipo_Prep->EE Lipo_Prep->Morphology Release Drug Release Study (Dialysis Method) Size_Zeta->Release EE->Release Kinetics Release Kinetics Analysis Release->Kinetics

Caption: Workflow for formulation and evaluation of delivery systems.

Experimental Protocols

Preparation of Ethionamide-Loaded PLGA Nanoparticles (Solvent Evaporation Method)

This protocol is adapted from the methodology described by Kumar et al. (2011).[1]

  • Organic Phase Preparation: Dissolve a specific amount of ethionamide and Poly(lactic-co-glycolic acid) (PLGA) in an appropriate organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and un-encapsulated drug, and then lyophilize for storage.

Preparation of Ethionamide-Loaded Liposomes (Thin-Film Hydration Method)

This is a general protocol for the preparation of liposomes.

  • Lipid Film Formation: Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol) and ethionamide in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove the un-encapsulated drug by dialysis or centrifugation.

Discussion

The available data indicates that polymeric nanoparticles, specifically those made from PLGA, can effectively encapsulate ethionamide with high efficiency and provide a sustained release over an extended period.[1] The study by Kumar et al. (2011) demonstrated a promising formulation for oral delivery of ethionamide, which could potentially improve patient compliance and therapeutic outcomes.[1]

In contrast, the encapsulation of ethionamide in conventional liposomes appears to be challenging, with one study reporting very low incorporation rates.[2] This may be attributed to the physicochemical properties of ethionamide. However, liposomal systems have been successfully used to encapsulate other anti-tuberculosis drugs like isoniazid, suggesting that with formulation optimization (e.g., altering lipid composition, using different loading techniques), it may be possible to develop a viable liposomal ethionamide product.

For researchers, the choice between a liposomal and a nanoparticle delivery system for ethionamide will depend on the specific therapeutic goal. If sustained release and high drug loading are the primary objectives, PLGA nanoparticles currently represent a more evidence-supported approach. Further research is warranted to explore advanced liposomal formulations to overcome the encapsulation challenges and leverage their potential for targeted delivery to macrophages, the primary host cells for M. tuberculosis.

References

Cross-Resistance Patterns of Ethionamide with Other Thioamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns between ethionamide (ETH) and other thioamides, including prothionamide (PTH), as well as the structurally related anti-tuberculosis drug isoniazid (INH). The information presented is supported by experimental data from published studies to aid in research, diagnostics, and the development of new therapeutic strategies against Mycobacterium tuberculosis.

Introduction to Ethionamide and Thioamide Resistance

Ethionamide is a crucial second-line anti-tuberculosis drug, particularly for the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, ETH requires activation within the mycobacterial cell to exert its therapeutic effect. The primary mechanism of action involves the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.[1] Resistance to ETH can arise through various genetic mutations, often leading to cross-resistance with other thioamides and, in some cases, isoniazid.

The major molecular mechanisms underpinning ethionamide resistance and cross-resistance include:

  • Activation Pathway Mutations: The activation of ETH is primarily mediated by the monooxygenase EthA, which is encoded by the ethA gene.[2] The expression of ethA is negatively regulated by the transcriptional repressor EthR.[3] Mutations in ethA that result in a non-functional or less efficient enzyme are the most common cause of high-level ETH resistance.[2][4] Similarly, mutations in ethR can also modulate ETH susceptibility.[5]

  • Target Modification: The activated form of ETH, along with INH, targets the NADH-dependent enoyl-acyl carrier protein reductase, InhA, which is encoded by the inhA gene.[1][6] Mutations in the coding region of inhA or its promoter region can lead to cross-resistance between ETH and INH.[6][7] Promoter mutations often result in the overexpression of InhA, leading to a drug-titration effect.[7]

  • Other Contributing Factors: Mutations in other genes, such as ndh (encoding a type II NADH dehydrogenase) and mshA (involved in mycothiol biosynthesis), have also been implicated in thioamide and isoniazid resistance by altering the intracellular redox state or drug detoxification pathways.[5][8]

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance patterns between ethionamide, prothionamide, and isoniazid in susceptible and resistant M. tuberculosis strains.

Table 1: MICs of Ethionamide and Isoniazid in M. tuberculosis Isolates with Characterized Mutations

M. tuberculosis Isolate/GenotypeEthionamide (ETH) MIC (µg/mL)Isoniazid (INH) MIC (µg/mL)Reference
Wild-Type (Susceptible)0.5 - 2.50.02 - 0.1[2][9]
ethA mutation≥ 50Susceptible (unless other mutations present)[2][4]
inhA promoter mutation (e.g., c-15t)5 - 20 (Low-level resistance)0.1 - 1.0 (Low-level resistance)[10][11]
inhA coding region mutation (e.g., S94A)≥ 100≥ 8[2]
katG mutation (e.g., S315T)Susceptible≥ 32 (High-level resistance)[2]
ndh mutationLow-level resistanceLow-level resistance[8]
mshA mutationHigh-level resistanceLow-level resistance[5][8]

Table 2: Cross-Resistance between Ethionamide and Prothionamide

M. tuberculosis Isolate/GenotypeEthionamide (ETH) MIC (µg/mL)Prothionamide (PTH) MIC (µg/mL)Reference
Wild-Type (Susceptible)Typically ≤ 2.5Typically ≤ 2.5
ethA mutation (e.g., EthAW21R)> 64> 32[12]
Isolates with ETH resistanceOften show cross-resistance to PTHOften show cross-resistance to ETH

Note: MIC values can vary depending on the specific mutation and the testing methodology used.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of thioamide cross-resistance.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from published MABA procedures for M. tuberculosis.[6][13]

Materials:

  • 96-well microtiter plates (sterile, flat-bottom)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Ethionamide, Prothionamide, and Isoniazid stock solutions (in DMSO or water)

  • Alamar Blue reagent

  • 20% (w/v) Tween 80

  • M. tuberculosis culture in mid-log phase

  • Sterile water or PBS

Procedure:

  • Preparation of Drug Plates:

    • Add 100 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.

    • Add 100 µL of supplemented 7H9 broth to all test wells.

    • Add 100 µL of the drug stock solution to the first well of each row and perform two-fold serial dilutions across the plate.

  • Inoculum Preparation:

    • Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Dilute the culture in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well, including drug-free control wells.

    • Seal the plates with a breathable sealant or place them in a humidified container.

    • Incubate the plates at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates at 37°C for 24-48 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

DNA Sequencing of Resistance-Associated Genes (ethA, inhA, katG)

This protocol provides a general workflow for the amplification and sequencing of genes associated with thioamide and isoniazid resistance.[2]

Materials:

  • Genomic DNA extracted from M. tuberculosis isolates

  • PCR primers for ethA, inhA (including promoter), and katG

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • DNA sequencing reagents and access to a sequencer

Procedure:

  • Primer Design: Design or obtain primers flanking the entire coding sequence and promoter regions of the target genes.

  • PCR Amplification:

    • Set up PCR reactions containing genomic DNA, primers, dNTPs, and Taq polymerase in the appropriate buffer.

    • A typical PCR program includes an initial denaturation step (e.g., 95°C for 5 min), followed by 30-35 cycles of denaturation (95°C for 30s), annealing (55-65°C for 30s), and extension (72°C for 1-2 min), and a final extension step (72°C for 10 min). Annealing temperature and extension time should be optimized for each primer pair.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a commercial PCR purification kit.

  • DNA Sequencing:

    • Perform Sanger sequencing of the purified PCR products using the same primers used for amplification.

    • Analyze the sequencing data to identify mutations by comparing the sequences from resistant isolates to the wild-type sequence of a reference strain (e.g., H37Rv).

Visualizing the Mechanisms of Action and Resistance

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships involved in ethionamide action and resistance.

Ethionamide_Activation_and_Target cluster_drug Extracellular cluster_cell Mycobacterium tuberculosis Ethionamide Ethionamide (Prodrug) EthA EthA Ethionamide->EthA Activation Activated_ETH Activated Ethionamide EthA->Activated_ETH EthR EthR (Repressor) EthR->EthA Repression InhA InhA (Enoyl-ACP reductase) Activated_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Ethionamide activation pathway and its inhibitory effect on mycolic acid synthesis.

Cross_Resistance_Mechanisms cluster_drugs Drugs cluster_resistance Resistance Mechanisms Ethionamide Ethionamide EthA_mutation ethA mutation (Impaired Activation) Ethionamide->EthA_mutation Resistance to ETH InhA_mutation inhA mutation (Target Modification) Ethionamide->InhA_mutation Cross-resistance Prothionamide Prothionamide Prothionamide->EthA_mutation Resistance to PTH Isoniazid Isoniazid Isoniazid->InhA_mutation Cross-resistance KatG_mutation katG mutation (Impaired INH Activation) Isoniazid->KatG_mutation Resistance to INH

Caption: Key genetic mutations leading to Ethionamide resistance and cross-resistance.

Experimental_Workflow start M. tuberculosis Isolate culture Culture in 7H9 Broth start->culture dna_extraction Genomic DNA Extraction culture->dna_extraction mic_testing MIC Determination (MABA) culture->mic_testing pcr PCR Amplification (ethA, inhA, katG) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing mutation_analysis Mutation Analysis sequencing->mutation_analysis cross_resistance Cross-resistance Pattern mutation_analysis->cross_resistance mic_testing->cross_resistance

References

A Comparative Analysis of Minimum Inhibitory Concentrations: Ethionamide vs. Isoniaz

Author: BenchChem Technical Support Team. Date: December 2025

id in Clinical Mycobacterium tuberculosis Isolates

For researchers and drug development professionals navigating the complexities of tuberculosis treatment, understanding the in vitro efficacy of antimicrobial agents is paramount. This guide provides a detailed comparison of the Minimum Inhibitory Concentration (MIC) of two critical anti-tuberculosis drugs, Ethionamide and Isoniazid, against clinical isolates of Mycobacterium tuberculosis.

Quantitative Data Summary: MIC at a Glance

The following table summarizes the MIC values for Isoniazid and Ethionamide, offering a clear comparison of their potency against M. tuberculosis. The data, compiled from various studies, highlights the differences in drug concentrations required to inhibit the growth of the bacteria.

DrugIsolate TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Isoniazid Susceptible0.015 - 1.00.03 - 0.060.06 - 0.125
Resistant2.0 - >64.04.016.0
Ethionamide Susceptible0.125 - 4.00.51.0
Resistant0.5 - >1282.016.0

MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols: Determining the MIC

The MIC values presented are typically determined using standardized laboratory procedures. The broth microdilution method is a widely accepted technique for assessing the susceptibility of M. tuberculosis to various antimicrobial agents.

1. Preparation of Bacterial Inoculum:

  • Clinical isolates of M. tuberculosis are cultured on a suitable solid medium, such as Middlebrook 7H10 or 7H11 agar.

  • A suspension of the mycobacterial colonies is prepared in a liquid medium, like Middlebrook 7H9 broth.

  • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU)/mL in each well of the microplate.[1]

2. Preparation of Drug Dilutions:

  • Stock solutions of Isoniazid and Ethionamide are prepared in their respective solvents.

  • Serial twofold dilutions of each drug are made in a 96-well microplate containing supplemented Middlebrook 7H9 broth to achieve the desired final concentration range.

3. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well of the microplate containing the drug dilutions.

  • The plates are sealed and incubated at 37°C for a period of 7 to 21 days.[1]

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the drug that inhibits at least 99% of the bacterial growth.[1][2] This can be assessed visually or with the aid of a growth indicator dye, such as resazurin or AlamarBlue.[3]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the comparative determination of MICs for Ethionamide and Isoniazid.

experimental_workflow cluster_preparation Preparation cluster_drug_dilution Drug Dilution cluster_mic_assay MIC Assay cluster_analysis Analysis isolate Clinical M. tuberculosis Isolate culture Culture on Solid Medium isolate->culture suspension Prepare Standardized Inoculum culture->suspension eth_dilution Serial Dilution of Ethionamide suspension->eth_dilution inh_dilution Serial Dilution of Isoniazid suspension->inh_dilution eth_inoculation Inoculate Plates (ETH) eth_dilution->eth_inoculation inh_inoculation Inoculate Plates (INH) inh_dilution->inh_inoculation incubation Incubate at 37°C eth_inoculation->incubation inh_inoculation->incubation read_mic Read MICs incubation->read_mic comparison Compare MIC50 & MIC90 read_mic->comparison

Caption: Experimental workflow for MIC determination.

Discussion of Findings

The data consistently demonstrates that Isoniazid has a lower MIC against susceptible strains of M. tuberculosis when compared to Ethionamide, indicating its higher in vitro potency. For drug-resistant isolates, the MICs for both agents are significantly elevated. A crucial observation is the cross-resistance between Isoniazid and Ethionamide.[4][5][6] This phenomenon is frequently linked to mutations in the promoter region of the inhA gene, a common target for both drugs.[4][5][7] The presence of such mutations can reduce the efficacy of both Isoniazid and Ethionamide.[7]

The choice of therapeutic agent is therefore critically dependent on the susceptibility profile of the specific clinical isolate. The agar proportion method and broth microdilution are standard techniques for determining these susceptibility patterns.[2][8] The findings underscore the importance of comprehensive drug susceptibility testing to guide effective treatment strategies for tuberculosis, particularly in cases of suspected drug resistance.

References

Navigating the Interaction of Ethionamide and Rifampicin in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The co-administration of ethionamide and rifampicin, a common practice in the treatment of multidrug-resistant tuberculosis (MDR-TB), presents a complex interplay of metabolic pathways that can influence therapeutic efficacy and patient outcomes. This guide provides a comprehensive comparison of the pharmacokinetic, pharmacodynamic, and clinical aspects of this drug combination, supported by experimental data and detailed methodologies, to aid researchers in navigating this critical interaction.

Pharmacokinetic Interaction: Rifampicin's Influence on Ethionamide Metabolism

Rifampicin, a potent inducer of various drug-metabolizing enzymes, has a demonstrable effect on the pharmacokinetics of ethionamide. The primary mechanism involves the induction of flavin-containing monooxygenases (FMOs), enzymes responsible for the metabolic activation of the prodrug ethionamide into its active form, ethionamide sulfoxide.

A key study in a pediatric population revealed that co-administration of rifampicin increased the clearance of ethionamide by 16%.[1] This accelerated clearance can potentially lead to lower systemic exposure to ethionamide, which may have implications for its antimycobacterial activity. While this study provides valuable quantitative insight, dedicated pharmacokinetic studies in the adult population are needed to fully characterize this interaction across different age groups.

Table 1: Pharmacokinetic Parameters of Ethionamide With and Without Rifampicin Co-administration (Pediatric Data)

ParameterEthionamide AloneEthionamide + RifampicinPercentage ChangeReference
ClearanceNot explicitly statedIncreased+16%[1]

Note: This data is derived from a study in children. Further studies are required to confirm these findings in adults.

Mechanism of Interaction: A Signaling Pathway Perspective

The interaction between rifampicin and ethionamide is primarily metabolic. Rifampicin acts as an inducer of FMOs, the very enzymes that bioactivate ethionamide. This dual role of FMOs creates a delicate balance where rifampicin may enhance the activation of ethionamide but also potentially increase its overall metabolism and clearance.

InteractionPathway cluster_rifampicin Rifampicin Action cluster_ethionamide Ethionamide Metabolism Rifampicin Rifampicin FMOs Flavin-containing Monooxygenases (FMOs) Rifampicin->FMOs Induces Ethionamide Ethionamide (Prodrug) Ethionamide->FMOs Metabolized by Ethionamide_S_oxide Ethionamide Sulfoxide (Active Metabolite) Inactive_metabolites Inactive Metabolites Ethionamide_S_oxide->Inactive_metabolites Further Metabolism FMOs->Ethionamide_S_oxide Bioactivation CheckerboardWorkflow start Start prep_drugs Prepare Drug Dilutions (Ethionamide & Rifampicin) start->prep_drugs prep_plate Create Concentration Matrix in 96-well Plate prep_drugs->prep_plate inoculate Inoculate with M. tuberculosis prep_plate->inoculate incubate Incubate at 37°C inoculate->incubate read_results Determine MICs incubate->read_results calculate_fici Calculate FICI read_results->calculate_fici interpret Interpret Interaction calculate_fici->interpret end End interpret->end

References

Efficacy of Ethionamide in Combination with Clofazimine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of ethionamide in combination with clofazimine, focusing on their application in the treatment of mycobacterial infections, particularly multidrug-resistant tuberculosis (MDR-TB). The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Clinical Efficacy in Combination Regimens

Ethionamide and clofazimine are frequently included as core components of shorter treatment regimens for MDR-TB, as recommended by the World Health Organization (WHO). Clinical trials have demonstrated the effectiveness of these multi-drug regimens, although data isolating the specific synergistic contribution of the ethionamide-clofazimine pair is limited.

A prospective, randomized, multicenter study in China evaluated a 12-month regimen containing clofazimine against a standard 18-month regimen for MDR-TB. The shorter regimen, which also included ethionamide, demonstrated a comparable successful outcome rate to the standard regimen. Notably, patients receiving the clofazimine-containing shorter regimen achieved significantly faster sputum culture conversion by the end of the third month (68.7% vs. 55.9%), suggesting potent early bactericidal activity.[1][2]

The "Bangladesh regimen," a shorter 9-12 month course of treatment for MDR-TB, also incorporates both ethionamide and clofazimine alongside other drugs. Studies on this regimen have reported high success rates, further supporting the inclusion of these two drugs in effective combination therapies.[3]

It is crucial to note that these clinical outcomes reflect the efficacy of the entire drug cocktail, and the specific interaction between ethionamide and clofazimine within these regimens has not been independently quantified in large-scale clinical trials.

In Vitro Synergy Assessment

In vitro studies are essential for determining the direct interaction between antimicrobial agents. The primary methods for assessing synergy are the checkerboard assay and the time-kill curve analysis. While extensive data on the specific combination of ethionamide and clofazimine is not available in the reviewed literature, studies have evaluated the synergistic potential of clofazimine with other anti-tuberculosis drugs.

One study investigating the in vitro synergistic activity of clofazimine against MDR-TB isolates found that the combination of clofazimine and ethambutol showed a higher rate of synergy (45.8% of isolates) compared to combinations with fluoroquinolones or aminoglycosides.[4] This suggests that clofazimine has the potential for synergistic interactions with other cell wall active agents.

Table 1: Summary of In Vitro Synergy of Clofazimine with Other Antituberculous Drugs

Drug CombinationM. tuberculosis IsolatesSynergy Rate (%)Antagonism Rate (%)Reference
Clofazimine + Ethambutol24 MDR-TB45.8<15[4]
Clofazimine + Levofloxacin24 MDR-TB25.0<15[4]
Clofazimine + Moxifloxacin24 MDR-TB33.3<15[4]
Clofazimine + Amikacin24 MDR-TB16.7<15[4]
Clofazimine + Capreomycin24 MDR-TB20.8<15[4]

Note: Data for Ethionamide + Clofazimine was not available in the reviewed literature.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two drugs.

Materials:

  • Mycobacterium tuberculosis isolates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Ethionamide and Clofazimine stock solutions

  • Resazurin solution (for viability assessment)

Procedure:

  • Determine Minimum Inhibitory Concentration (MIC): The MIC of each drug is determined individually for the test isolates.

  • Plate Setup: Serial twofold dilutions of ethionamide are prepared horizontally across the microtiter plate, while serial twofold dilutions of clofazimine are prepared vertically. This creates a matrix of varying drug concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., 10^5 CFU/mL).

  • Incubation: Plates are incubated at 37°C for 7-14 days.

  • Reading Results: Following incubation, resazurin is added to each well. A color change from blue to pink indicates bacterial growth. The MIC of the combination is the lowest concentration of the drugs that inhibits visible growth.

  • FIC Index Calculation: The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis MIC_A Determine MIC of Ethionamide Setup Set up 96-well plate with drug dilutions MIC_A->Setup MIC_B Determine MIC of Clofazimine MIC_B->Setup Inoculum Prepare M. tb Inoculum Inoculate Inoculate plate with M. tb Inoculum->Inoculate Setup->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Add Resazurin & Read Results Incubate->Read Calculate Calculate FIC Index Read->Calculate Interpret Interpret as Synergy, Additive, or Antagonism Calculate->Interpret

Checkerboard Assay Workflow
Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of drug combinations over time.

Materials:

  • Mycobacterium tuberculosis isolates

  • Middlebrook 7H9 broth with OADC

  • Ethionamide and Clofazimine

  • Culture flasks

  • Middlebrook 7H10 agar plates

Procedure:

  • Culture Preparation: A log-phase culture of M. tuberculosis is diluted to a standardized starting inoculum (e.g., 10^5 - 10^6 CFU/mL).

  • Experimental Setup: Cultures are set up with:

    • Drug-free control

    • Ethionamide alone (at a specified concentration, e.g., MIC)

    • Clofazimine alone (at a specified concentration, e.g., MIC)

    • Ethionamide and Clofazimine in combination

  • Incubation and Sampling: Flasks are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 24, 48, 72, 96 hours).

  • CFU Counting: Serial dilutions of the aliquots are plated on Middlebrook 7H10 agar. Plates are incubated for 3-4 weeks, and colony-forming units (CFU) are counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent.

Mechanisms of Action and Signaling Pathways

Understanding the individual mechanisms of action of ethionamide and clofazimine provides a basis for postulating potential synergistic interactions.

Ethionamide Mechanism of Action

Ethionamide is a pro-drug that requires activation by the mycobacterial enzyme EthA, a monooxygenase. The activated form of ethionamide then inhibits the enoyl-ACP reductase InhA, a key enzyme in the mycolic acid biosynthesis pathway. Mycolic acids are essential components of the mycobacterial cell wall.

G Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide EthA->Activated_Ethionamide InhA InhA (Enoyl-ACP Reductase) Activated_Ethionamide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Bacterial_Death Bacterial Death Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Mycolic_Acid->Bacterial_Death Disruption leads to

Ethionamide Mechanism of Action
Clofazimine Mechanism of Action

The mechanism of action of clofazimine is multifaceted. It is a lipophilic drug that is thought to be reduced by the NADH dehydrogenase (NDH-2) of the mycobacterial respiratory chain. This process generates reactive oxygen species (ROS) which are toxic to the bacteria. Additionally, clofazimine can interfere with membrane transport and function.

G Clofazimine Clofazimine NDH2 NADH Dehydrogenase (NDH-2) Clofazimine->NDH2 Reduction Membrane Bacterial Membrane Clofazimine->Membrane Interference with transport Reduced_Clofazimine Reduced Clofazimine NDH2->Reduced_Clofazimine Oxygen O2 Reduced_Clofazimine->Oxygen Re-oxidation ROS Reactive Oxygen Species (ROS) Oxygen->ROS Bacterial_Death Bacterial Death ROS->Bacterial_Death Damage to DNA, proteins, lipids Membrane->Bacterial_Death DNA Bacterial DNA

Clofazimine Mechanism of Action

Conclusion

The combination of ethionamide and clofazimine is a cornerstone of modern shorter treatment regimens for MDR-TB. While clinical data supports the efficacy of these multi-drug regimens, further research is needed to elucidate the specific synergistic, additive, or antagonistic interactions between ethionamide and clofazimine against Mycobacterium tuberculosis. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for conducting and interpreting future studies aimed at optimizing combination therapies for drug-resistant tuberculosis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ethionamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Ethionamide hydrochloride. Adherence to these protocols is vital to ensure personal safety and regulatory compliance.

Hazard and Toxicity Data

This compound is classified as a hazardous substance.[1] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[2]

MetricValueSpeciesRouteCitation
LD501320 mg/kgRatOral[1]
LD501000 mg/kgMouseOral[1]
LD50490 mg/kgRatIntraperitoneal[1]
LD501350 mg/kgMouseIntraperitoneal[1]
LD501350 mg/kgRatSubcutaneous[1]
LD501580 mg/kgMouseSubcutaneous[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely managing this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, check that all containers are clearly labeled and free from leaks.[1]

  • Storage Containers: Store the substance in a glass, polyethylene, or polypropylene container.[1]

  • Storage Conditions: Follow the manufacturer's storage and handling recommendations.[1] Store at room temperature in the continental US, though this may vary elsewhere.[3]

Engineering Controls
  • Ventilation: Use local exhaust ventilation with HEPA filtration at the point where dust, fumes, or vapors may be generated.[1][4] General room ventilation is sufficient if the process does not generate dust.[4]

  • Safety Equipment: Ensure ready access to an emergency shower and an eye wash unit.[1]

Personal Protective Equipment (PPE)

The required level of PPE depends on the quantity of this compound being handled.

QuantityBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Very Small Quantities Laboratory coat.[1]Nitrile or low-protein, powder-free latex gloves.[1]Eye protection may not be required.[1]Particulate respirator.[1]
Up to 1 kg Disposable laboratory coat or coverall of low permeability, buttoned at collar and cuffs.[1]Double gloving should be considered.[1]Chemical goggles.[1]Particulate respirator.[1]
Over 1 kg / Manufacturing Disposable coverall of low permeability and disposable shoe covers.[1]Nitrile or PVC gloves.[1]Face shield (for supplementary protection).[1]Air-supplied full body suits may be required for advanced protection.[1]

General PPE Practices:

  • Avoid all personal contact, including inhalation.[1]

  • Wash hands thoroughly after handling and before breaks.[1]

  • Contaminated gloves should be replaced immediately.[1]

Spill Management

Minor Spills:

  • Immediately clean up spills to avoid dust generation.[1]

  • Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

  • Use dry clean-up procedures such as sweeping or vacuuming.[1]

  • Any vacuum cleaner used must be fitted with a HEPA-type exhaust microfilter.[1]

  • If necessary, dampen the material with water to prevent dusting before sweeping.[1]

  • Place the cleaned-up material in suitable, labeled containers for disposal.[1]

Major Spills:

  • Alert personnel in the area and notify emergency responders about the location and nature of the hazard.[1]

  • Evacuate non-essential personnel from the affected area.[4]

  • Cleanup operations should only be performed by trained personnel wearing appropriate PPE, which may include a vinyl suit for emergencies.[1][4]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2] Do not induce vomiting.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Method: Consult a licensed professional waste disposal service. Waste is classified as hazardous.[2]

  • Containers: Puncture containers to prevent re-use and dispose of them at an authorized landfill.[1]

  • Recycling: Unused or uncontaminated material may be recycled if possible.[1] Consult the manufacturer for recycling options.[1]

  • Wastewater: Do not allow wash water from cleaning or process equipment to enter drains.[1] Collect all wash water for treatment before disposal.[1]

Visual Protocols and Relationships

The following diagrams illustrate the procedural workflow for handling this compound and the logical hierarchy of safety controls.

G cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Spill & Waste Disposal Receipt Receive & Inspect Package Storage Store in Labeled, Sealed Poly/Glass Container Receipt->Storage EngControls Verify Engineering Controls (Ventilation, Eyewash) Storage->EngControls PPE Don Appropriate PPE EngControls->PPE Handling Weighing & Handling in Ventilated Enclosure PPE->Handling Procedure Perform Experimental Procedure Handling->Procedure Decon Decontaminate Work Area Procedure->Decon Spill Manage Spills (Minor vs. Major) Procedure->Spill Waste Collect Waste in Labeled, Sealed Container Procedure->Waste PPE_Doff Doff PPE Correctly Decon->PPE_Doff Spill->Waste Disposal Dispose via Authorized Waste Management Waste->Disposal

Caption: Workflow for handling this compound from receipt to disposal.

G cluster_0 Hazard Management Hierarchy cluster_1 Control Measure Details A Hazard Identification (Ethionamide Properties) B Risk Assessment (Exposure Potential) A->B C Control Measures B->C D Emergency Procedures C->D C1 Engineering Controls (e.g., Fume Hood) C->C1 C2 Administrative Controls (e.g., SOPs, Training) C1->C2 C3 Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) C2->C3

Caption: Logical relationship of hazard management and control measures.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.